molecular formula C6H7BrN2 B1373105 (4-Bromopyridin-2-YL)methanamine CAS No. 865156-50-9

(4-Bromopyridin-2-YL)methanamine

Cat. No.: B1373105
CAS No.: 865156-50-9
M. Wt: 187.04 g/mol
InChI Key: ZIIMDWQEXYZSMZ-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromopyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIMDWQEXYZSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677204
Record name 1-(4-Bromopyridin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-50-9
Record name 1-(4-Bromopyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromopyridin-2-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Bromopyridin-2-YL)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Bromopyridin-2-YL)methanamine

Abstract

This compound is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research and development.[1] Its unique trifunctional structure, featuring a pyridine core, a reactive bromine atom at the 4-position, and a nucleophilic aminomethyl group at the 2-position, allows for versatile and targeted derivatization. This makes it a highly valuable intermediate in the synthesis of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the predominant synthetic pathway to this compound, focusing on the reduction of the key intermediate, 4-bromo-2-cyanopyridine. We will explore two primary reductive methodologies: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LAH). This document is intended to serve as an exhaustive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to guide laboratory-scale and scale-up synthesis.

Introduction: Strategic Importance of the Target Compound

The strategic selection of intermediates is a cornerstone of efficient chemical manufacturing, directly influencing process yields, cost-effectiveness, and final product quality. This compound (CAS No: 865156-50-9) stands out as a strategic component due to its inherent reactivity profile.[1][2] The bromine atom facilitates a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental for constructing complex molecular architectures.[3] Concurrently, the primary amine functionality provides a reactive site for amidation, alkylation, and other derivatizations, enabling the introduction of diverse functional groups to modulate the physicochemical and biological properties of the target molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its primary precursor is presented below for reference.

PropertyThis compound4-Bromo-2-cyanopyridine
CAS Number 865156-50-9[2]180379-99-9
Molecular Formula C₆H₇BrN₂C₆H₃BrN₂[4]
Molecular Weight 187.04 g/mol 183.01 g/mol [4]
Appearance Not specified (typically an oil or low-melting solid)Solid[4]
MDL Number MFCD07374903[2]MFCD04065805[4]

Core Synthetic Pathway: Reduction of 4-Bromo-2-cyanopyridine

The most direct and industrially viable route to this compound involves the chemical reduction of the nitrile group of 4-bromo-2-cyanopyridine. This precursor provides the correct substitution pattern on the pyridine ring, simplifying the synthesis to a single, high-yielding functional group transformation.

Two principal methods for this reduction are prevalent in organic synthesis: catalytic hydrogenation and reduction using lithium aluminum hydride (LAH). The choice between these methods depends on factors such as available equipment, scale, safety considerations, and desired selectivity.

Synthesis_Pathway cluster_0 Pathway A: Catalytic Hydrogenation cluster_1 Pathway B: Chemical Reduction Precursor Precursors (e.g., 2,4-Dibromopyridine) Intermediate 4-Bromo-2-cyanopyridine Precursor->Intermediate Multi-step synthesis H2_PdC H₂, Pd/C (or other catalyst) Intermediate->H2_PdC LAH 1. LiAlH₄ (LAH) 2. H₂O workup Intermediate->LAH Product This compound H2_PdC->Product LAH->Product

Caption: Primary synthetic routes to this compound from 4-bromo-2-cyanopyridine.

Pathway A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.[5] This method is often preferred for larger-scale synthesis due to its cost-effectiveness and avoidance of stoichiometric, pyrophoric reagents like LAH.

Mechanistic Rationale and Catalyst Selection

The reaction occurs on the surface of a heterogeneous catalyst, typically a platinum group metal like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on activated carbon.[5][6] The catalyst surface adsorbs and dissociates molecular hydrogen into highly reactive atomic hydrogen.[6] The nitrile is also adsorbed onto the surface, allowing for the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately yielding the primary amine.[7]

  • Palladium on Carbon (Pd/C): This is the most common catalyst for this transformation, offering a good balance of activity, selectivity, and cost.

  • Raney Nickel (Ra-Ni): A cost-effective alternative, though it may require higher pressures and temperatures and can sometimes lead to side reactions.

  • Rhodium/Ruthenium Catalysts: These are highly active and can be used for hydrogenating aromatic rings, but for a simple nitrile reduction, they are often unnecessary and less cost-effective.[6]

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure for the reduction of a substituted cyanopyridine.

Materials:

  • 4-Bromo-2-cyanopyridine

  • Methanol or Ethanol (anhydrous)

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite or another filter aid

Procedure:

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a multi-neck flask equipped for balloon hydrogenation), add 4-bromo-2-cyanopyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst.

  • Solvent Addition: Add anhydrous methanol or ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically ranging from atmospheric pressure using a balloon to 50-100 psi in a pressure vessel).

  • Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by TLC, GC-MS, or by observing hydrogen uptake. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by distillation or column chromatography if necessary.

Pathway B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective nucleophilic reducing agent capable of reducing a wide variety of polar functional groups, including nitriles and amides, to amines.[8][9][10] Its high reactivity makes it an excellent choice for laboratory-scale synthesis where complete and rapid conversion is desired.

Mechanistic Rationale and Experimental Causality

LAH functions by delivering a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.[8] The reaction proceeds through an intermediate imine-aluminum complex, which is further reduced to the amine.

  • Why LAH? Compared to sodium borohydride (NaBH₄), LAH is significantly more reactive because the Al-H bond is weaker and more polarized than the B-H bond.[10][11] This enhanced reactivity is necessary to reduce the relatively stable nitrile functional group.

  • Anhydrous Conditions are Critical: LAH reacts violently with water and other protic solvents to release hydrogen gas, which is a significant fire and explosion hazard.[8] Therefore, the reaction must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[8]

  • Controlled Quenching: After the reduction is complete, the reaction must be carefully quenched to destroy excess LAH and hydrolyze the aluminum-amine complexes to liberate the final product. A sequential addition of water and aqueous base (e.g., the Fieser workup) is a standard and reliable method to produce a granular, easily filterable aluminum salt precipitate.

Experimental Protocol: LAH Reduction

LAH_Reduction_Workflow Setup 1. Reaction Setup (Anhydrous Solvent, Inert Gas) Addition 2. Slow Addition of Nitrile to LAH Suspension @ 0°C Setup->Addition Reaction 3. Reaction (Warm to RT, Stir) Addition->Reaction Quench 4. Careful Quenching (Sequential H₂O, NaOH) Reaction->Quench Filter 5. Filtration (Remove Aluminum Salts) Quench->Filter Extract 6. Extraction & Purification Filter->Extract Product Final Product Extract->Product

Caption: Step-by-step workflow for the LAH reduction of 4-bromo-2-cyanopyridine.

Materials:

  • 4-Bromo-2-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water (H₂O)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve 4-bromo-2-cyanopyridine (1.0 eq) in a separate portion of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitor by TLC, ensuring consumption of the starting material). The reaction may require gentle heating (reflux) to go to completion.

  • Workup (Fieser Quench): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • 'x' mL of H₂O

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of H₂O (where 'x' is the number of grams of LAH used). Caution: This process is highly exothermic and releases hydrogen gas.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to afford the crude this compound. The product can be purified by distillation or chromatography if required.

Comparative Analysis and Field Insights

FeatureCatalytic HydrogenationLAH Reduction
Scale Excellent for both lab and industrial scale.Best suited for lab to pilot-plant scale.
Safety Requires handling of flammable H₂ gas under pressure. Catalysts can be pyrophoric.Requires handling of highly reactive, pyrophoric LAH. Quenching is highly exothermic.
Reagents Catalytic amount of metal, H₂ gas.Stoichiometric amounts of LAH.
Workup Simple filtration to remove the catalyst.Involves a careful, exothermic quench followed by filtration of aluminum salts.
Cost Generally more cost-effective at large scales.LAH is more expensive than H₂ gas and a catalyst.
Selectivity Can sometimes reduce other functional groups (e.g., dehalogenation).Highly reactive; may reduce other sensitive groups if present. The C-Br bond is generally stable to LAH.

Expert Insight: For process development and scale-up, catalytic hydrogenation is the superior choice due to operational simplicity, lower cost of goods, and a more environmentally benign profile. However, for rapid synthesis of small quantities in a research setting, the reliability and high yield of the LAH reduction often make it the preferred method. Care must be taken during catalytic hydrogenation to avoid de-bromination, which can be mitigated by careful catalyst selection and control of reaction conditions.

Conclusion

The synthesis of this compound is most effectively achieved via the reduction of 4-bromo-2-cyanopyridine. Both catalytic hydrogenation and chemical reduction with lithium aluminum hydride represent robust and high-yielding pathways to this valuable intermediate. The selection of a specific methodology should be guided by the desired scale of the synthesis, available equipment, safety infrastructure, and economic considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this versatile chemical building block.

References

  • Benchchem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • ChemicalBook. (n.d.). 2-Amino-4-bromopyridine synthesis.
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Benchchem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Apollo Scientific. (n.d.). This compound.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-cyanopyridine.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • ChemTalk. (n.d.). Catalytic Hydrogenation.
  • ORCA - Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring functionalized with a bromine atom and an aminomethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active compounds. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and insights for its effective utilization in research and development.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 865156-50-9, possesses a well-defined molecular structure that dictates its chemical behavior and physical properties.[1]

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Canonical SMILES C1=CN=C(C=C1Br)CN[3]
InChI Key ZIIMDWQEXYZSMZ-UHFFFAOYSA-N[3]
CAS Number 865156-50-9[1]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; Br7 [label="Br", pos="0,-2.4!"]; C8 [label="C", pos="-2.4,1.2!"]; N9 [label="N", pos="-3.6,0.6!"]; H10 [label="H", pos="-1.8,-1.0!"]; H11 [label="H", pos="2.1,-1.0!"]; H12 [label="H", pos="2.1,1.0!"]; H13 [label="H", pos="-2.4,2.1!"]; H14 [label="H", pos="-4.2,1.2!"]; H15 [label="H", pos="-3.6,0!"];

// Bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C4 -- Br7; C2 -- C8; C8 -- N9; C3 -- H10; C5 -- H11; C6 -- H12; C8 -- H13; N9 -- H14; N9 -- H15; }

Caption: Chemical structure of this compound.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. While publicly available, detailed interpreted spectra are limited, data from commercial suppliers and spectral prediction tools provide valuable insights.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the aminomethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom.

Predicted ¹H NMR Data:

  • Pyridine Ring Protons: Signals for the three aromatic protons are anticipated in the region of δ 7.0-8.5 ppm. The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield, followed by the proton at position 3, and then the proton at position 5.

  • Methylene Protons (-CH₂-): A singlet or a multiplet, depending on the solvent and concentration, is expected for the methylene protons of the aminomethyl group, typically in the range of δ 3.8-4.2 ppm.

  • Amine Protons (-NH₂): A broad singlet is characteristic of the amine protons, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature, but generally appearing between δ 1.5-3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule, with their chemical shifts dictated by their electronic environment.

Predicted ¹³C NMR Data:

  • C-Br (C4): The carbon atom bonded to the bromine is expected to be significantly deshielded, with a chemical shift in the range of δ 110-125 ppm.

  • C-N (C2 and C6): The carbon atoms adjacent to the ring nitrogen (C2 and C6) will also be downfield, typically in the range of δ 150-160 ppm.

  • Other Aromatic Carbons (C3 and C5): The remaining two carbons of the pyridine ring are expected to resonate between δ 120-140 ppm.

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is anticipated to appear in the aliphatic region, around δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

  • N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

  • N-H Bending: The N-H bending vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 186 and 188, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Major Fragmentation Pathways: Common fragmentation would likely involve the loss of the amino group (M-16), the aminomethyl group (M-30), or the bromine atom (M-79/81).

Physicochemical Properties

PropertyValueSource/Note
Physical State Not explicitly reported, likely a solid or liquid at room temperature.Supplier Information
Melting Point Data not available in searched literature.N/A
Boiling Point Data not available in searched literature.N/A
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in water is likely to be limited but may be enhanced in acidic conditions due to the basicity of the amine and pyridine nitrogen.Predicted
pKa Two pKa values are expected: one for the pyridinium ion (acidic) and one for the ammonium ion of the aminomethyl group (basic). The pyridine nitrogen is expected to be less basic than the primary amine due to the electron-withdrawing effect of the bromine atom. Predicted pKa values would likely be in the range of 3-5 for the pyridinium ion and 8-10 for the aminomethylammonium ion.Predicted

Reactivity and Stability

The reactivity of this compound is characterized by the interplay of its three key functional components: the pyridine ring, the bromine atom, and the primary amine.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. The nitrogen atom provides a site for protonation or alkylation.

  • Bromine Atom: The bromine atom at the 4-position is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.

  • Aminomethyl Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases.

Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with many amines, it may be sensitive to air and light over prolonged periods.

Experimental Protocols

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent a->b c Add TMS (Internal Standard) b->c d Insert into Spectrometer c->d e Acquire Spectrum (¹H NMR) d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integration & Analysis g->h

Caption: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, including its spectroscopic profile, solubility, and reactivity, is paramount for its successful application. This guide has consolidated the available information and provided expert insights to aid researchers in harnessing the full potential of this versatile molecule in the design and synthesis of novel compounds with promising biological activities.

References

  • Cenmed Enterprises. This compound (C007B-048239). [Link]

Sources

(4-Bromopyridin-2-YL)methanamine CAS number 865156-50-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Bromopyridin-2-YL)methanamine

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by CAS number 865156-50-9, is a strategically important heterocyclic intermediate in modern medicinal and agrochemical research.[1][2] Its structure uniquely combines a pyridine core, a reactive bromine substituent, and a nucleophilic aminomethyl group. This trifecta of functional groups provides a versatile platform for synthetic chemists to construct complex molecular architectures, making it a valuable component in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 865156-50-9[1][4]
Molecular Formula C₆H₇BrN₂[5]
Molecular Weight 187.04 g/mol [5]
IUPAC Name (4-bromo-2-pyridinyl)methanamine[6]
SMILES C1=C(C=NC(=C1)CN)Br[7]
InChIKey ZIIMDWQEXYZSMZ-UHFFFAOYSA-N[7]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound.

  • Mass Spectrometry (MS) : The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), which is a definitive indicator for the presence of a single bromine atom in the molecule.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands for this molecule would include N-H stretching vibrations for the primary amine and C=N/C=C stretching vibrations characteristic of the pyridine ring.[9]

Synthesis and Manufacturing

While multiple synthetic routes to substituted pyridines exist, a common and logical laboratory-scale approach for preparing this compound involves the chemical reduction of the corresponding nitrile, 4-bromo-2-cyanopyridine. This precursor-based synthesis is a staple in heterocyclic chemistry.

Conceptual Synthesis Workflow

The transformation from a stable nitrile to a primary amine is a fundamental reaction in organic synthesis, typically achieved with powerful hydride-reducing agents.

Synthesis_Workflow start 4-Bromo-2-cyanopyridine (Starting Material) reductant Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) start->reductant Reduction product This compound (Final Product) reductant->product

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Synthesis Protocol

This protocol describes a representative method for the synthesis via nitrile reduction.

Disclaimer: This is a generalized protocol. Researchers must conduct a thorough literature search and risk assessment before proceeding. All work should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

1. Materials and Reagents:

  • 4-Bromo-2-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or alternative reducing agent (e.g., Raney Nickel with H₂ gas)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

2. Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reduction: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C using an ice bath.

  • Addition of Precursor: Dissolve 4-bromo-2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess reducing agent and precipitating aluminum salts.

  • Isolation: Filter the resulting slurry to remove the inorganic salts. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable bifunctional building block.[1]

Key Reactive Sites

Reactivity_Diagram cluster_amine Amine Reactivity cluster_bromide Bromide Reactivity molecule This compound amidation Amide Formation (with Acyl Chlorides, etc.) molecule->amidation Nucleophilic Acyl Substitution alkylation N-Alkylation molecule->alkylation Nucleophilic Substitution suzuki Suzuki Coupling (C-C bond formation) molecule->suzuki Pd-catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (C-N bond formation) molecule->buchwald Pd-catalyzed Cross-Coupling reductive_amination Reductive Amination sonogashira Sonogashira Coupling (C-C bond formation)

Caption: Key reaction pathways for this compound.

  • The Bromine Atom: The bromine atom at the C4 position of the pyridine ring is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions.[3] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[3][10] Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings enable the introduction of a wide variety of substituents at this position.[3][10]

  • The Aminomethyl Group: The primary amine is a potent nucleophile and a versatile functional group. It readily undergoes acylation to form amides, alkylation to form secondary or tertiary amines, and can participate in reductive amination with aldehydes and ketones. This allows for the extension of the molecular scaffold from the C2 position.

Role in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous successful drug molecules.[3] Bromopyridine derivatives like this compound are crucial intermediates for synthesizing APIs targeting a range of diseases.[11] Its application has been noted in the development of therapeutics for cancer and neurological disorders.[10][11][12] The ability to selectively modify two different positions on the molecule allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of drug candidates for improved efficacy and reduced side effects.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 865156-50-9 should be consulted, data from analogous brominated and aminated pyridines indicate that this compound should be handled with care.

  • General Hazards: Similar compounds are known to cause skin irritation or severe burns and serious eye damage.[13] They can be harmful if swallowed, inhaled, or in contact with skin.[14][15]

  • Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its dual functionality provides a robust platform for creating diverse and complex molecules. For researchers in pharmaceuticals and agrochemicals, a comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to develop next-generation products that can address critical challenges in health and agriculture.

References

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of this compound in Chemical Manufacturing. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 3-Bromopyridine in Pharmaceutical Synthesis. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyridine. Available from: [Link]

  • Xina. This compound CAS NO: 865156-50-9. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • Cenmed Enterprises. This compound (C007B-048239). Available from: [Link]

  • PubChem. (4-Bromopyridin-3-YL)methanamine. Available from: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Available from: [Link]

  • NIH National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • PubChem. (2-Bromopyridin-4-yl)methanamine. Available from: [Link]

  • NIH National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. Available from: [Link]

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Spectroscopic Analysis of (4-Bromopyridin-2-YL)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structural Elucidation of a Key Synthetic Building Block

Abstract

Introduction: The Significance of (4-Bromopyridin-2-YL)methanamine

This compound (CAS No. 185452-93-1) is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a methanamine group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The primary amine of the methanamine moiety serves as a nucleophile for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. Given its role in the construction of complex molecules, rigorous spectroscopic characterization is essential to ensure the correct isomeric structure and high purity of the starting material, thereby preventing costly downstream failures in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the methanamine and amine groups. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-6~8.4 - 8.6d~5.0
Pyridine H-5~7.4 - 7.6dd~5.0, ~1.5
Pyridine H-3~7.2 - 7.4d~1.5
CH₂ (methanamine)~3.8 - 4.0s-
NH₂ (amine)~1.5 - 2.5br s-

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Due to the presence of bromine, the signal for C-4 will be influenced by the heavy atom effect.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (Pyridine)~160 - 165
C-6 (Pyridine)~150 - 155
C-4 (Pyridine)~130 - 135
C-3 (Pyridine)~125 - 130
C-5 (Pyridine)~120 - 125
CH₂ (methanamine)~45 - 50

Expert Insight: The chemical shifts of the pyridine carbons are highly dependent on the positions of the substituents. The carbon attached to the electronegative nitrogen (C-2 and C-6) will be deshielded and appear at a lower field. The carbon bearing the bromine atom (C-4) will also be significantly affected.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3500N-H stretch (primary amine)Medium, often two bands
3000 - 3100Aromatic C-H stretchMedium to Weak
2850 - 2960Aliphatic C-H stretchMedium to Weak
~1600, ~1470, ~1430C=C and C=N ring stretching (pyridine)Medium to Strong
~1050C-Br stretchMedium to Strong

Trustworthiness of Protocol: The presence of two distinct N-H stretching bands is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z (mass-to-charge ratio) Proposed Fragment Significance
187/189[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
171/173[M - NH₂]⁺Loss of the amino group.
108[M - Br]⁺Loss of the bromine atom.
92[M - Br - NH₂]⁺Subsequent loss of the amino group from the [M - Br]⁺ fragment.

Authoritative Grounding: The presence of the isotopic cluster for bromine is a definitive indicator of its presence in the molecule. The relative abundance of the M⁺ and M+2 peaks will be approximately equal, which is a characteristic signature for a monobrominated compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Elucidates C-H Framework IR IR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines MW & Fragmentation Structure Structural Confirmation - Connectivity - Functional Groups - Molecular Weight NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

References

Due to the lack of a specific scientific publication detailing the comprehensive spectroscopic data of this compound, this section provides references to general but authoritative sources on the spectroscopic techniques discussed.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to (4-Bromopyridin-2-YL)methanamine: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of (4-Bromopyridin-2-YL)methanamine and its derivatives. We will explore its synthesis, structural modifications, and the resulting impact on biological activity, providing a foundation for the rational design of novel therapeutic agents.

The this compound Scaffold: A Versatile Building Block

This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a methanamine group at the 2-position. This unique arrangement of functional groups provides a versatile platform for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.[1]

Core Structure and Physicochemical Properties:

  • Molecular Formula: C6H7BrN2[2]

  • Molecular Weight: 187.04 g/mol [2][3]

  • CAS Number: 865156-50-9[1][4]

The pyridine core is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[5] The bromine atom at the 4-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions.[6][7] Simultaneously, the aminomethyl group at the 2-position offers a site for further derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.[1]

Synthesis of 2,4-Substituted Pyridine Scaffolds

The synthesis of this compound and its analogs often begins with commercially available substituted pyridines. The strategic introduction of the bromo and aminomethyl functionalities is crucial. While specific multi-step syntheses can be proprietary, general routes can be extrapolated from established organic chemistry principles. For instance, a common precursor is 2-amino-4-bromopyridine, which can be synthesized from materials like 4-bromopyridine hydrochloride.[8][9]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of the this compound core.

G cluster_0 Core Synthesis cluster_1 Derivatization Strategies cluster_2 Final Products Start Starting Material (e.g., 4-Chloropyridine) Step1 Introduction of Amino Group at C2 Position Start->Step1 Amination Step2 Bromination at C4 Position Step1->Step2 Halogenation Core This compound Core Scaffold Step2->Core Functional Group Manipulation Deriv1 C4-Position Modification (e.g., Suzuki, Sonogashira Coupling) Core->Deriv1 Deriv2 N-Position Modification (e.g., Acylation, Alkylation) Core->Deriv2 Deriv3 Ring Modification (e.g., Additional Substitution) Core->Deriv3 Analogs Diverse Library of Structural Analogs Deriv1->Analogs Deriv2->Analogs Deriv3->Analogs

Caption: Conceptual workflow for synthesis and derivatization.

Structural Analogs and Derivative Design

The true utility of the this compound scaffold lies in its potential for derivatization to explore structure-activity relationships (SAR).[6][10]

Modifications at the 4-Position (C4)

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl groups.[6]

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing phenyl, pyridyl, or other aromatic systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

These modifications significantly impact the molecule's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.

Modifications of the Aminomethyl Group

The primary amine of the methanamine group is a versatile site for modification:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can alter solubility and introduce new hydrogen bond donors/acceptors.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, modifying the basicity and lipophilicity of the molecule.

  • Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Representative Structural Analogs

The table below summarizes key structural modifications and their rationale in drug design.

Modification Site Reaction Type Introduced Moiety Potential Therapeutic Application Rationale
C4-PositionSuzuki CouplingPhenyl, Thienyl, FurylAnticancer (Topoisomerase I Inhibition)Exploring SAR by introducing various aryl groups to modulate target binding.[10]
C4-PositionNucleophilic SubstitutionSubstituted AminesGeneral Drug DiscoveryThe 4-halo substituent is prone to displacement by amines.
Aminomethyl GroupN-AcylationAcetamideGeneral Drug DiscoveryModulates polarity and hydrogen bonding potential.
Aminomethyl GroupN-AlkylationMethyl, Ethyl groupsGeneral Drug DiscoveryAlters basicity and lipophilicity, affecting cell permeability and target interaction.
Pyridine RingAdditional SubstitutionMethyl, Chloro groupsGeneral Drug DiscoveryFine-tunes electronic properties and steric profile of the core scaffold.[6]

Biological Activities and Therapeutic Potential

Pyridine derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[5][11][12] The specific activity of a this compound derivative is highly dependent on the nature of its substituents.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate specific structural features with biological outcomes.[5][10] For example, in a series of 2,4,6-trisubstituted pyridine derivatives, the presence of a 2-thienyl-4-furylpyridine skeleton was found to be important for topoisomerase I inhibitory activity, a key target in cancer therapy.[10] Similarly, for other pyridine-based compounds, the introduction of hydroxyl and N,N-dimethylamino groups at the para-position of a phenyl ring attached to the core was beneficial for anti-inflammatory activity.[11]

The following diagram illustrates the general principle of how a synthesized derivative (an inhibitor) might interact with a biological target, such as a kinase, to block its downstream signaling.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor (4-Bromopyridin-2-YL) -methanamine Derivative Inhibitor->Kinase Binds to Active Site

Caption: Kinase inhibition by a pyridine derivative.

Key Experimental Protocols

The following protocols are representative examples of common derivatization reactions performed on pyridine scaffolds. Researchers should always conduct their own risk assessment and optimization.

Protocol 1: Suzuki Cross-Coupling for C4-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a bromopyridine derivative with an arylboronic acid.

Materials:

  • This compound derivative

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ or Na₂CO₃ (2.0 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, and base (K₃PO₄ or Na₂CO₃).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which ultimately forms the new C-C bond. The base is required to activate the boronic acid for the transmetalation step.

Protocol 2: N-Acylation of the Aminomethyl Group

This protocol outlines a standard procedure for the acylation of the primary amine.

Materials:

  • This compound derivative

  • Acyl chloride or Acetic anhydride (1.2 equivalents)

  • Tertiary amine base (e.g., Triethylamine, 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the this compound derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base, followed by the dropwise addition of the acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Causality: The tertiary amine base acts as a scavenger for the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

Conclusion and Future Outlook

This compound and its analogs represent a promising and versatile scaffold in modern drug discovery. The strategic positioning of its functional groups allows for extensive chemical exploration through well-established synthetic methodologies. The diverse biological activities reported for pyridine-containing molecules, ranging from kinase inhibition to antimicrobial effects, underscore the potential of this core structure.[5][6][12] Future research will likely focus on leveraging this scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet needs in areas such as oncology, infectious diseases, and neurodegenerative disorders.[8][13]

References

  • Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Amino-4-bromopyridine: Your Gateway to Novel Pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. (2016). Arabian Journal of Chemistry. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]

  • (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011). ResearchGate. Retrieved from [Link]

  • This compound (C007B-048239). (n.d.). Cenmed Enterprises. Retrieved from [Link]

  • The Strategic Importance of this compound in Chemical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (4-Bromopyridin-3-YL)methanamine. (n.d.). PubChem. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for (4-Bromopyridin-2-YL)methanamine, a pivotal building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural lists to instill a culture of safety grounded in scientific rationale. By understanding the "why" behind each precaution, we empower laboratory personnel to not only adhere to safety standards but also to cultivate an intuitive sense of risk mitigation when working with this and similar chemical entities.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound, while a valuable synthetic intermediate, possesses a distinct hazard profile that necessitates careful consideration. The primary risks associated with this compound are significant irritation to the skin and eyes, potential for respiratory tract irritation, and harm if swallowed.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H318/H319: Causes serious eye damage/irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

The causality behind these classifications lies in the chemical's structure. The pyridine ring, a common motif in bioactive molecules, can interact with biological macromolecules, while the bromine atom and the aminomethyl group contribute to its reactivity and potential to cause irritation.

Quantitative Data Summary

For a quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇BrN₂[2][6][7]
Molecular Weight 187.04 g/mol [2][6][7]
CAS Number 865156-50-9[1][2][8]
Appearance Not explicitly stated, but likely a solid
Purity ≥95%[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a robust system of engineering controls and appropriate PPE. The principle here is to minimize exposure through a hierarchy of controls, with engineering controls being the first line of defense and PPE as the essential final barrier.

Engineering Controls: Isolating the Hazard

All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[9] This is non-negotiable. The fume hood's primary function is to draw away airborne particles and vapors, preventing inhalation, which is a primary route of exposure that can lead to respiratory irritation.[10] The volatile nature of many pyridine derivatives underscores the importance of this control.[9] Ensure that the fume hood has a recent certification and that the sash is kept at the lowest practical height during manipulations.

An emergency eyewash station and a safety shower must be readily accessible within the immediate work area.[4][11] In the event of an accidental splash, immediate and copious flushing of the affected area is critical to minimizing injury.[4][11]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be deliberate and based on a thorough risk assessment. For this compound, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9][12] Given the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant splash risk.[12][13]

  • Hand Protection: The choice of gloves is critical. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives, as they offer good chemical resistance.[9][10][13] Latex gloves are not suitable and should be avoided.[9] Always inspect gloves for any signs of degradation or punctures before use.[12][13] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[12]

  • Protective Clothing: A full-length, buttoned lab coat is essential to protect against skin contact.[9][10] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Task Identified AssessQuantity Assess Quantity of Compound Start->AssessQuantity LowQuant Low Quantity (<1g) - Safety Goggles - Nitrile Gloves - Lab Coat AssessQuantity->LowQuant Low HighQuant High Quantity (>1g) or Splash Risk - Face Shield & Goggles - Double Nitrile Gloves - Chemically Resistant Apron over Lab Coat AssessQuantity->HighQuant High End End: Task Execution LowQuant->End Proceed with Caution HighQuant->End Proceed with Enhanced Caution

Figure 1: A decision-making workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs): A Blueprint for Safety

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

Weighing and Transferring the Solid Compound

This protocol is designed to prevent the generation of dust and minimize the risk of inhalation and skin contact.

  • Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Tare the Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid to the tared vessel. Avoid any rapid movements that could create dust.

  • Closure and Cleaning: Securely close the stock container.[9] Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol) in the fume hood, wiping it with a disposable towel that is then placed in a designated hazardous waste bag.

  • Dissolution: If the next step is dissolution, add the solvent to the weighing vessel slowly and with gentle swirling to avoid splashing.

Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous reactions.

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][12][14] Long-term storage at 2-8°C is recommended.[4] The storage area should be clearly labeled and secured against unauthorized access.[14]

  • Incompatible Materials: Keep this compound away from strong oxidizing agents.[4] Pyridine and its derivatives can react vigorously with such materials.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.

  • Inhalation: Move the affected person to fresh air.[4][5][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][5][12] Seek immediate medical attention.[4][5][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][12] Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][12] Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4][5][12] Never give anything by mouth to an unconscious person.[4][5][12] Seek immediate medical attention.[4][5]

In all cases of exposure, it is crucial to provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[4][5][12]

Accidental Release Measures

A calm and methodical approach is necessary when dealing with spills.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[12] Alert nearby colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, but do not position yourself in the direct path of the fumes.[12]

  • Containment (for minor spills): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4][10]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[13]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][12]

The following flowchart outlines the general response to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled Contain Contain Spill with Absorbent Material MinorSpill->Contain Evacuate Evacuate Area MajorSpill->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert End End: Incident Report Alert->End Cleanup Clean Up and Decontaminate Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Dispose->End

Figure 2: A generalized workflow for responding to a chemical spill.

Fire-Fighting Measures

While not classified as highly flammable, appropriate precautions should be taken.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[4][5][12][15]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4][15]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[4]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not discharge to sewer systems.[12]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[12]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent application of the precautions outlined in this guide. By integrating these principles into daily laboratory practice, we can foster a safety culture that protects researchers and advances scientific discovery.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying (4-Bromopyridin-2-YL)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromopyridin-2-YL)methanamine is a versatile heterocyclic building block crucial for the synthesis of complex, biologically active molecules in pharmaceutical and agrochemical research.[1][2] Its strategic importance lies in a unique combination of a pyridine core, a reactive bromine substituent for cross-coupling reactions, and a primary amine for further derivatization.[1] The reliability of research and development outcomes is directly contingent on the quality and purity of such starting materials. This guide provides an in-depth technical framework for researchers, chemists, and supply chain professionals to navigate the commercial supplier landscape for this compound (CAS No. 865156-50-9) and to implement a robust incoming quality control (QC) program.

The Strategic Importance of High-Purity Starting Materials

In drug discovery, the integrity of each chemical reagent is paramount. The use of suboptimal starting materials can lead to failed reactions, introduction of unknown impurities, and ultimately, irreproducible biological data, costing significant time and resources. Quality control is therefore not merely a procedural formality but a foundational component of sound scientific practice.[3][4] It ensures that from the initial raw materials to the final product, every component meets stringent standards for identity, purity, and stability.[4][5]

This compound, with its specific functional groups, is designed for precise synthetic transformations.[1] The bromine atom facilitates metal-catalyzed cross-coupling reactions, while the aminomethyl group is a key point for building molecular complexity.[1] The presence of residual starting materials, side-products from its own synthesis (e.g., isomers or debrominated species), or inorganic salts can inhibit or alter the course of these reactions, making rigorous quality assessment essential.

The Commercial Supplier Landscape

A wide range of chemical suppliers offer this compound, from large-scale manufacturers to specialized distributors. It is critical to select suppliers who are transparent, provide comprehensive analytical data, and have a strong quality management system.[6] When evaluating suppliers, prioritize those who readily provide batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[6]

Below is a comparative table of several commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

SupplierCAS NumberStated PurityAvailable QuantitiesRegion
Apollo Scientific 865156-50-995%1gUK/US[7]
BLD Pharm 865156-50-9N/A (Requires Inquiry)Gram to Kilogram ScaleGlobal[8]
Cenmed Enterprises 865156-50-995%50mgUS[9]
Parchem 1779128-18-5 (HCl salt)N/A (Requires Inquiry)Bulk QuantitiesUS[10]
Ark Pharma Scientific 1001414-95-4 (HCl salt)N/A (Requires Inquiry)Gram ScaleGlobal[11]
Chemical-Suppliers.com N/A (Aggregator)Varies by SupplierVaries by SupplierGlobal[12]

Note: This table is not an exhaustive list but represents a sample of available suppliers. Purity data is as stated on the supplier's public-facing materials and should be independently verified.

A Practical Protocol for Incoming Quality Control

Upon receipt of a new batch of this compound, a systematic QC process should be initiated. This process validates the supplier's CoA and ensures the material is fit for its intended purpose.

Step 1: Documentation Review and Physical Inspection
  • Verify Documentation: Cross-reference the supplier's label, packing slip, and CoA to ensure consistency in product name, CAS number, batch number, and quantity.

  • Review CoA: Examine the CoA for the tests performed (e.g., NMR, LC-MS, Purity by HPLC), the specifications, and the results for the specific batch.

  • Physical Inspection: Visually inspect the material. It should be a solid, typically off-white to light yellow.[2] Note any discoloration, clumps, or foreign matter, which could indicate degradation or contamination.

Step 2: Analytical Verification

Independent analytical testing is the cornerstone of a robust QC program.[5] The following tests are recommended to confirm the identity and purity of this compound.

A. Identity Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and identify any major organic impurities. The electronic nature of substituents significantly influences the chemical shifts of the pyridine ring protons.[13]

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the material in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ, ppm):

      • Pyridine Ring Protons (3H): Expect signals in the aromatic region, typically between 7.0 and 8.5 ppm. The bromine atom and aminomethyl group will influence the precise shifts and coupling patterns. The proton between the two substituents (at C3) will likely be a doublet, the proton next to the bromine (at C5) a doublet of doublets, and the proton next to the nitrogen (at C6) a doublet.

      • Methylene Protons (-CH₂NH₂): A singlet or a broadened signal around 3.8-4.5 ppm.

      • Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and solvent, typically between 1.5-3.0 ppm.

  • Interpretation: The obtained spectrum should match the expected structure. Pay close attention to the integration values of the signals. The presence of unexpected signals may indicate impurities, which should be investigated further.[14]

B. Purity Assessment by LC-MS

  • Objective: To quantify the purity of the compound and identify any impurities not readily visible by NMR. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and reliable method for this purpose.[15][16]

  • Methodology:

    • Develop a suitable reverse-phase HPLC method (e.g., using a C18 column). The mobile phase will typically consist of a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample onto the LC-MS system.

    • Data Analysis:

      • UV Chromatogram: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. The purity should meet or exceed the required specification (e.g., >95%).

      • Mass Spectrum: Confirm the mass of the main peak. This compound has a molecular weight of 187.04 g/mol . The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z ≈ 188.0. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed at m/z 188 and 190.

  • Interpretation: This analysis provides a quantitative purity value and confirms the molecular weight of the main component.[17] It is highly effective for detecting non-volatile impurities.

Workflow for New Batch Qualification

The following diagram illustrates the logical workflow for qualifying a new batch of this compound.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Decision A Receive New Batch B Documentation Review (CoA, SDS, Label) A->B C Physical Inspection (Color, Appearance) B->C D ¹H NMR for Identity & Structural Confirmation C->D E LC-MS for Purity & MW Confirmation C->E F Compare Data to Specifications & Ref. Spectra D->F E->F G Does Material Meet All Specifications? F->G H ACCEPT Release to Inventory G->H Yes I REJECT Contact Supplier & Quarantine G->I No

Caption: Workflow for the qualification of a new reagent batch.

Conclusion

The quality of a foundational building block like this compound is a non-negotiable prerequisite for successful and reproducible research in drug discovery. By implementing a rigorous supplier evaluation process and a systematic in-house quality control protocol, research organizations can mitigate risks associated with poor reagent quality. This guide provides a practical framework, combining documentation review with essential analytical techniques like NMR and LC-MS, to ensure that every batch of this critical reagent meets the high standards required for cutting-edge scientific development.

References

  • Cenmed Enterprises. (n.d.). This compound (C007B-048239). Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound hydrochloride | CAS:1001414-95-4. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 967-977.
  • Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • Jackson, T. A., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 53(15), 7854-7864.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound hydrochloride 10g. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound hydrochloride Suppliers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]

  • Labmate Online. (2025). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • ReAgent Chemicals. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • ReAgent Chemicals. (2025). The Importance of Quality Control In Pharmaceutical Manufacturing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

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Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Bromopyridin-2-YL)methanamine in Organic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficiency of constructing complex molecular architectures is paramount. This compound has emerged as a strategically significant building block, prized for its unique combination of reactive functional groups.[1] Its structure, featuring a pyridine core substituted with both a reactive bromine atom and a nucleophilic aminomethyl group, offers chemists a versatile platform for molecular elaboration.[1]

This guide provides a comprehensive overview of the role of this compound in organic synthesis. We will explore its core reactivity, delve into key synthetic transformations, and present field-proven protocols. The narrative is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers in drug development and chemical manufacturing.

Physicochemical Properties and Handling

A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 865156-50-9[2]
Molecular Formula C₆H₇BrN₂[3][4]
Molecular Weight 187.04 g/mol [3][4]
Appearance Solid[5]
Purity Typically ≥95%[2]
SMILES C1(CN)=NC=CC(Br)=C1[6]
InChIKey ZIIMDWQEXYZSMZ-UHFFFAOYSA-N[6]

Safety & Handling: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be worn.[2] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Duality of Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional handles: the C4-bromo substituent and the C2-aminomethyl group. This allows for sequential and controlled modifications, making it an invaluable intermediate.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The bromine atom on the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1]

The Suzuki-Miyaura reaction is arguably one of the most powerful methods for constructing biaryl and heteroaryl-aryl scaffolds, which are ubiquitous in medicinal chemistry. In this context, this compound is coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new carbon-based substituents at the 4-position of the pyridine ring.[7]

The choice of catalyst, ligand, and base is critical for achieving high yields. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ to create a highly active catalytic species.[8][9] The base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[9][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X (Ln) OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_Complex->Transmetalation PdII_Intermediate Ar-Pd(II)-R (Ln) Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product Boron_Source R-B(OR)2 Boron_Source->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: Suzuki-Miyaura Catalytic Cycle.

A potential side reaction in couplings involving substrates with unprotected N-H bonds can be dehalogenation.[11] While the aminomethyl group is somewhat removed from the reaction center, protection (e.g., as a Boc-carbamate) may be considered to prevent catalyst inhibition or undesired side reactions, although it is often not necessary.[11]

The Buchwald-Hartwig amination allows for the formation of new C-N bonds by coupling the C4-bromo position with a primary or secondary amine.[12] This reaction has revolutionized the synthesis of arylamines, providing a facile route to compounds that were previously difficult to access.[12][13] The transformation is crucial for elaborating the pyridine core with diverse nitrogen-containing functionalities, which can significantly modulate a molecule's biological activity and pharmacokinetic properties.

This reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[14] The choice of ligand is critical and has evolved over several "generations," with modern sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) enabling the coupling of a wide range of amines under milder conditions.[13]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Product (Ar-NR'R'') RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: Buchwald-Hartwig Amination Cycle.

Derivatization of the C2-Aminomethyl Group

The primary amine of the aminomethyl moiety serves as a versatile nucleophilic handle for a wide array of classical organic transformations. This allows for the introduction of diverse functional groups that can act as pharmacophores, improve solubility, or provide attachment points for further conjugation.

Key derivatizations include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to afford secondary or tertiary amines.

These transformations are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for building molecular complexity in the later stages of a synthetic sequence, after the C4-position has been modified.

Derivatization_Workflow Derivatization of the Aminomethyl Group Start This compound Acyl Acylation (RCOCl) Start->Acyl Sulfonyl Sulfonylation (RSO₂Cl) Start->Sulfonyl Reductive Reductive Amination (R'COR'', [H]) Start->Reductive Amide Amide Product Acyl->Amide Sulfonamide Sulfonamide Product Sulfonyl->Sulfonamide Sec_Amine Secondary/Tertiary Amine Product Reductive->Sec_Amine

Caption: Synthetic pathways for aminomethyl group derivatization.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction, a cornerstone transformation for this substrate. This self-validating system outlines the necessary steps for successful execution.

Objective: To synthesize (4-(4-methoxyphenyl)pyridin-2-yl)methanamine from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)[8]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)[8]

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)[8]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The biphasic solvent system is common for Suzuki couplings.[8]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). Typical reaction times range from 2 to 12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

Conclusion: An Indispensable Tool for Modern Synthesis

This compound is a quintessential example of a modern synthetic building block. Its bifunctional nature allows for precise and sequential modifications, enabling the efficient construction of complex, highly functionalized pyridine derivatives. The ability to perform robust palladium-catalyzed cross-coupling reactions at the C4-position, coupled with the versatile reactivity of the C2-aminomethyl group, provides chemists with a powerful and direct route to novel molecular entities. Its established role as a key intermediate in the development of pharmaceuticals and agrochemicals underscores its strategic importance in both academic and industrial research.[1][15][16]

References

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The Alchemist's Guide to the Pyridine Ring: A Modern Treatise on Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, a privileged heterocycle that forms the core of countless pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in a multitude of chemical transformations have cemented its importance in the synthetic chemist's toolbox. This in-depth technical guide provides a comprehensive exploration of the synthesis of substituted pyridines, moving beyond a mere recitation of named reactions to offer a deeper understanding of the causality behind experimental choices and the logic of reaction design. We will traverse the landscape of classical condensation reactions and venture into the frontier of modern catalytic and domino strategies, equipping you with the knowledge to not only select the appropriate synthetic route but to innovate upon it.

Part 1: The Pillars of Pyridine Synthesis - A Strategic Overview

The construction of the pyridine ring can be broadly categorized into two strategic approaches: the de novo synthesis from acyclic precursors and the functionalization of a pre-existing pyridine ring. This guide will focus on the former, exploring the elegant and often complex orchestration of bond formations that lead to this aromatic heterocycle. We will dissect the logic behind both classical and contemporary methods, providing a framework for selecting the optimal strategy based on desired substitution patterns, functional group tolerance, and overall synthetic efficiency.

Part 2: Classical Canons - Time-Tested Routes to the Pyridine Core

The foundations of pyridine synthesis were laid by the pioneers of organic chemistry, and their named reactions remain remarkably relevant today. These methods, born from the principles of condensation chemistry, offer robust and often high-yielding pathways to a variety of substituted pyridines.

The Hantzsch Pyridine Synthesis: A Symphony of Four Components

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction is a testament to the power of convergent synthesis.[1][2] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia to initially form a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] The driving force for the final oxidation step is the formation of the stable aromatic ring.[1] This method is particularly adept at producing symmetrically substituted pyridines.[3]

Mechanism of the Hantzsch Synthesis:

The reaction proceeds through a series of well-established intermediates. Key steps include a Knoevenagel condensation, Michael addition, and a final cyclization and dehydration.

Hantzsch_Mechanism β-Ketoester (2 equiv.) β-Ketoester (2 equiv.) Knoevenagel Adduct Knoevenagel Adduct β-Ketoester (2 equiv.)->Knoevenagel Adduct Enamine Enamine β-Ketoester (2 equiv.)->Enamine Aldehyde Aldehyde Aldehyde->Knoevenagel Adduct Ammonia Ammonia Ammonia->Enamine Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Enamine->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate 1,4-Dihydropyridine 1,4-Dihydropyridine Cyclized Intermediate->1,4-Dihydropyridine Substituted Pyridine Substituted Pyridine 1,4-Dihydropyridine->Substituted Pyridine Oxidation

Caption: The mechanistic pathway of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Nifedipine [4]

A classic application of the Hantzsch synthesis is the preparation of the calcium channel blocker, nifedipine.

  • Step 1: Reaction Setup. In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).

  • Step 2: Addition of Ammonia. To the stirred mixture, add concentrated ammonia (1.6 mL, 35% in water, 35 mmol).

  • Step 3: Reflux. Fit the flask with a reflux condenser and heat the mixture to reflux for 3.5 hours using an isomantle or oil bath.

  • Step 4: Crystallization. Allow the reaction mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation. Stopper the flask and leave it at room temperature until the next laboratory session.

  • Step 5: Work-Up and Purification. The precipitate can be collected by filtration and purified by recrystallization.

The Bohlmann-Rahtz Pyridine Synthesis: An Ene-Yne Condensation

The Bohlmann-Rahtz synthesis offers a powerful two-step approach to 2,3,6-trisubstituted pyridines.[5][6] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[5][7] Subsequent heat-induced E/Z isomerization and cyclodehydration furnish the pyridine ring.[5][7] A key advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[5]

Mechanism of the Bohlmann-Rahtz Synthesis:

The reaction is initiated by a Michael addition of the enamine to the activated alkyne, followed by isomerization and an intramolecular cyclization with elimination of water.

Bohlmann_Rahtz_Mechanism Enamine Enamine Aminodiene Intermediate (Z,E) Aminodiene Intermediate (Z,E) Enamine->Aminodiene Intermediate (Z,E) Michael Addition Ethynylketone Ethynylketone Ethynylketone->Aminodiene Intermediate (Z,E) Aminodiene Intermediate (E,E) Aminodiene Intermediate (E,E) Aminodiene Intermediate (Z,E)->Aminodiene Intermediate (E,E) Heat (Isomerization) Cyclized Intermediate Cyclized Intermediate Aminodiene Intermediate (E,E)->Cyclized Intermediate Cyclization Substituted Pyridine Substituted Pyridine Cyclized Intermediate->Substituted Pyridine Dehydration

Caption: The mechanistic pathway of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: General Procedure for 2,3,6-Trisubstituted Pyridines [7]

Modern modifications often allow this reaction to be performed in a single pot.

  • Step 2: Condensation. The enamine is condensed with an ethynylketone. The reaction can be catalyzed by acids such as acetic acid or Lewis acids like zinc bromide to lower the required temperature for cyclodehydration.[7]

  • Step 3: Cyclodehydration. The intermediate aminodiene undergoes cyclodehydration upon heating to yield the 2,3,6-trisubstituted pyridine.[6][8]

The Guareschi-Thorpe Condensation: A Route to 2-Pyridones

The Guareschi-Thorpe condensation provides a direct route to 2-pyridone derivatives. It involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.

Experimental Protocol: Synthesis of a 3-Cyano-2(1H)-pyridone [9][10][11]

  • Step 1: Reaction Setup. A mixture of cyanoacetamide, a 1,3-diketone or a β-ketoester, and a base such as piperidine or sodium ethoxide in ethanol is prepared.

  • Step 2: Heating. The reaction mixture is heated to reflux for several hours.

  • Step 3: Work-up. The reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration and can be purified by recrystallization.

The Kröhnke Pyridine Synthesis: A Convergent Approach to 2,4,6-Trisubstituted Pyridines

The Kröhnke synthesis is a highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[13]

Mechanism of the Kröhnke Synthesis:

The reaction is initiated by the formation of a pyridinium ylide, which then acts as a Michael donor. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia.[12][13]

Krohnke_Mechanism α-Pyridinium methyl ketone salt α-Pyridinium methyl ketone salt Pyridinium Ylide Pyridinium Ylide α-Pyridinium methyl ketone salt->Pyridinium Ylide Base α,β-Unsaturated carbonyl α,β-Unsaturated carbonyl 1,5-Dicarbonyl Intermediate 1,5-Dicarbonyl Intermediate α,β-Unsaturated carbonyl->1,5-Dicarbonyl Intermediate Ammonium Acetate Ammonium Acetate Dihydropyridine Intermediate Dihydropyridine Intermediate Ammonium Acetate->Dihydropyridine Intermediate Pyridinium Ylide->1,5-Dicarbonyl Intermediate Michael Addition 1,5-Dicarbonyl Intermediate->Dihydropyridine Intermediate Ammonia Substituted Pyridine Substituted Pyridine Dihydropyridine Intermediate->Substituted Pyridine Aromatization

Caption: The mechanistic pathway of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [13]

  • Step 1: Preparation of N-phenacylpyridinium bromide. Acetophenone is reacted with bromine to form phenacyl bromide, which is then treated with pyridine.

  • Step 2: Kröhnke Reaction. In a round-bottom flask, N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), and a large excess of ammonium acetate are combined in glacial acetic acid.

  • Step 3: Reflux. The mixture is heated to reflux (around 120 °C) for 4-6 hours.

  • Step 4: Isolation. The reaction mixture is cooled and poured into ice water, causing the product to precipitate. The solid is collected by vacuum filtration, washed with water and cold ethanol, and then recrystallized.

Part 3: The Modern Arsenal - Catalytic and Domino Strategies

While classical methods provide a strong foundation, the quest for greater efficiency, milder conditions, and broader substrate scope has led to the development of powerful modern synthetic strategies. These methods often rely on transition metal catalysis and elegant domino reaction cascades.

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium catalysis has revolutionized the synthesis of complex molecules, and pyridine synthesis is no exception.[14] These methods allow for the direct introduction of substituents onto the pyridine ring through C-H activation or the coupling of pre-functionalized fragments.

Direct C-H Arylation:

This powerful technique allows for the direct formation of C-C bonds between a pyridine C-H bond and an aryl partner, avoiding the need for pre-functionalization of the pyridine ring.[15][16][17]

Experimental Protocol: Palladium-Catalyzed C(sp²)–H Arylation [15]

  • Step 1: Reaction Setup. A mixture of the pyridine substrate (e.g., N′-methyl-N′-(pyridin-2-yl)benzohydrazide, 0.2 mmol), an aryl iodide (0.6 mmol), Pd(OAc)₂ (20 mol %), and NaOAc (2.0 equiv) in chlorobenzene (2.0 mL) is added to a reaction tube.

  • Step 2: Heating. The reaction is stirred at 140 °C for 48 hours under air.

  • Step 3: Work-up. After cooling, the mixture is filtered through Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Domino Reactions: The Art of Molecular Cascade

Domino, or cascade, reactions are highly efficient processes where a single synthetic operation triggers a series of intramolecular transformations, rapidly building molecular complexity from simple starting materials.[18][19][20]

Silver-Catalyzed Domino Synthesis of Fully Substituted Pyridines: [18]

This method involves a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides, leading to the formation of fully substituted pyridines in a single step.

Enabling Technologies: Microwave and Flow Chemistry

Modern synthetic chemistry is increasingly leveraging technology to enhance reaction efficiency and scalability.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times and often improve yields in many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz reactions.[21][22][23][24][25][26] The rapid and uniform heating provided by microwaves can overcome activation barriers more efficiently than conventional heating methods.[26]

Flow Chemistry:

Continuous flow reactors offer several advantages for pyridine synthesis, including improved safety, scalability, and precise control over reaction parameters.[23][27][28][29] The Bohlmann–Rahtz and Hantzsch syntheses have been successfully adapted to flow chemistry setups.[23][27][28]

Part 4: A Comparative Analysis - Choosing Your Synthetic Path

The selection of a synthetic route to a substituted pyridine is a critical decision that depends on a multitude of factors. The following table provides a comparative overview of the discussed methods to aid in this decision-making process.

Synthesis MethodKey FeaturesTypical Substitution PatternAdvantagesDisadvantages
Hantzsch Synthesis Multicomponent reaction, forms a dihydropyridine intermediate.[1]Symmetrically 2,6-dialkyl-3,5-dicarboxylate-4-substitutedConvergent, high atom economy.Requires a separate oxidation step, limited to symmetrical products in the classical version.[1]
Bohlmann-Rahtz Synthesis Condensation of an enamine and an ethynylketone.[5]2,3,6-TrisubstitutedDirectly yields the aromatic pyridine.[5]Can require high temperatures, enamines may not be readily available.[5]
Guareschi-Thorpe Condensation Condensation of cyanoacetamide with a 1,3-dicarbonyl.3-Cyano-2-pyridonesDirect route to 2-pyridones.Limited to pyridone derivatives.
Kröhnke Synthesis Condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl.[13]2,4,6-TrisubstitutedConvergent, high-yielding.[13]Requires pre-synthesis of the pyridinium salt.
Palladium-Catalyzed C-H Functionalization Direct introduction of substituents onto the pyridine ring.[15]Varied, dependent on directing group and coupling partner.High atom economy, avoids pre-functionalization.[15]Can require expensive catalysts and ligands, regioselectivity can be a challenge.
Domino Reactions Single operation triggers multiple bond formations.[18]Highly substitutedHigh efficiency, rapid increase in molecular complexity.[18]Can be substrate-specific, mechanism can be complex to elucidate.
Microwave-Assisted Synthesis Utilizes microwave irradiation for heating.[26]Applicable to various syntheses.Drastically reduced reaction times, often higher yields.[26]Requires specialized equipment, scalability can be a concern.
Flow Chemistry Reactions are performed in a continuous stream.Applicable to various syntheses.Improved safety, scalability, and control.[23]Requires specialized equipment, initial setup can be complex.

Part 5: Conclusion and Future Perspectives

The synthesis of substituted pyridines continues to be a vibrant and evolving field of research. While the classical methods remain indispensable for their robustness and simplicity, modern catalytic and domino strategies offer unprecedented levels of efficiency and control. The integration of enabling technologies like microwave and flow chemistry is further pushing the boundaries of what is possible, enabling faster, safer, and more sustainable routes to these vital heterocyclic compounds. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the future of pyridine synthesis promises even more elegant and powerful tools for the creation of novel molecules that will shape the future of medicine, agriculture, and materials science.

References

  • 4.2.5.2. Hantzsch Synthesis of Nifedipine | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2016-12-16). (URL: [Link])

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  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (URL: [Link])

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  • Substrate scope of pyridines. Reaction conditions: Ir(ppy)3 (1 mol%),... - ResearchGate. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in medicinally important compounds.[1][3][4][5] This guide provides an in-depth exploration of the Suzuki coupling reaction utilizing (4-Bromopyridin-2-YL)methanamine, a versatile building block for creating complex molecular architectures.

The presence of both a bromine atom and a primary aminomethyl group on the pyridine ring presents unique challenges and opportunities. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[6][7] Similarly, the primary amine's lone pair can also interact with the palladium center.[1] However, with carefully selected conditions, this functionality allows for the direct incorporation of a valuable synthetic handle for further derivatization. These application notes offer detailed protocols and mechanistic insights to empower researchers in leveraging this substrate for novel compound synthesis.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[9] This is often the rate-limiting step, particularly with less reactive halides.[11]

  • Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[9][12]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Unique Challenges with this compound

The substrate this compound introduces specific considerations:

  • Catalyst Inhibition: Both the pyridine nitrogen and the exocyclic aminomethyl group can act as ligands for the palladium catalyst, potentially leading to the formation of inactive complexes and reducing the reaction rate.[1][3][4][13] The choice of a suitable ligand for the palladium is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to stabilize the catalyst and promote the desired reaction pathway.[7]

  • Amine Reactivity: While often tolerated, the primary amine can undergo side reactions under certain conditions. Protecting the amine group (e.g., as a Boc-carbamate) is an option if direct coupling proves challenging, though this adds extra steps to the synthesis.[14] However, many protocols have shown success without the need for protection.[15]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂(R) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Organoboron Organoboron (R-B(OR)₂) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for many Suzuki couplings and utilizes a commonly available catalyst.

Materials:

ReagentM.W.Amount (1 mmol scale)Equivalents
This compound187.05187 mg1.0
Arylboronic AcidVariable1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Potassium Phosphate (K₃PO₄)212.27425 mg2.0
1,4-Dioxane (anhydrous, degassed)-4 mL-
Water (degassed)-1 mL-

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[6]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).[1]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for challenging substrates.[1]

Materials:

ReagentM.W.Amount (0.5 mmol scale)Equivalents
This compound187.0593.5 mg1.0
Arylboronic Acid Pinacol EsterVariable0.6 mmol1.2
PdCl₂(dppf)-CH₂Cl₂ adduct816.6412.2 mg0.03
Cesium Carbonate (Cs₂CO₃)325.82326 mg2.0
1,4-Dioxane/Water (4:1, degassed)-2.5 mL-

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq), and cesium carbonate (2.0 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

Challenges such as low yield or the formation of byproducts are common in Suzuki coupling reactions, especially with heteroaromatic substrates.[7][11]

Problem ObservedPotential CauseSuggested Solution
Low or No Yield 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Ineffective base.1. Switch to a more active catalyst system, such as one with bulky, electron-rich ligands like SPhos or XPhos.[11] 2. Increase the reaction temperature, potentially using microwave heating.[11] 3. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[11]
Byproduct Formation 1. Homocoupling of boronic acid. 2. Protodeboronation. 3. Dehalogenation of starting material.1. Ensure the reaction is performed under strictly anaerobic conditions.[7] 2. Use anhydrous solvents and consider a non-aqueous base like KF.[12] 3. This can sometimes occur with unprotected N-H groups; consider amine protection if it's a major issue.[16]
Reaction Stalls 1. Catalyst deactivation. 2. Poor solubility of reactants.1. Increase catalyst loading or use a more robust pre-catalyst. 2. Screen different solvent systems (e.g., Toluene/H₂O, DMF) to improve solubility.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel 4-aryl-2-(aminomethyl)pyridine derivatives. While the inherent properties of the substrate present challenges related to catalyst inhibition, these can be overcome through the careful selection of catalysts, ligands, bases, and reaction conditions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of new chemical entities in drug development and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available at: [Link]

  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available at: [Link]

  • Various Authors. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. Available at: [Link]

  • Wikipedia contributors. (2025). Suzuki reaction. Wikipedia. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5769. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-22. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6348. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. BenchChem.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem.
  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • PubMed. (2015). Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. PubMed. Available at: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Reddit. (2022, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]

  • Reddit. (2023, September 4). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Aminomethyl)-4-bromonaphthalene. BenchChem.
  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

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Introduction: Navigating the Challenges of Pyridine C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of (4-Bromopyridin-2-YL)methanamine

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamines are prevalent structural motifs.[3] However, the application of this methodology to heteroaromatic substrates, particularly pyridines, presents a unique set of challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and diminished reaction efficiency.[4]

This application note provides a detailed protocol and technical insights for the successful Buchwald-Hartwig amination of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, the inherent difficulties of coupling with pyridine-containing electrophiles can be effectively overcome. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-aryl pyridin-2-yl-methanamine derivatives, which are valuable intermediates in the discovery of novel therapeutics.[5][6][7]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[9]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[1][10] The choice of a sterically hindered ligand is crucial to promote the desired reductive elimination over this competing pathway.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR'R'' - H-Base+ Br- PdII_Amido L-Pd(II)(Aryl)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Formation RedElim->Pd0 Ar-NR'R'' Product N-Aryl Product RedElim->Product ArBr This compound ArBr->OxAdd Amine Primary or Secondary Amine Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Celite

  • Silica gel for column chromatography

Table 1: Representative Reaction Conditions

ParameterRecommended ConditionsRationale
This compound 1.0 equivLimiting reagent
Amine 1.1 - 1.5 equivSlight excess to ensure complete consumption of the starting material
Palladium Precatalyst 1 - 5 mol%Lower loadings are desirable but may require optimization.[11]
Ligand 1.2 - 6 mol%The Pd:ligand ratio is typically 1:1.2 to 1:2
Base 1.5 - 2.5 equivA strong, non-nucleophilic base is crucial for deprotonation.[12]
Solvent Anhydrous Toluene or DioxaneMust be dry and capable of dissolving reagents.[4]
Temperature 80 - 110 °CElevated temperatures are usually required to drive the reaction.[13]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add this compound to the Schlenk tube. Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[14] Wash the Celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).[15]

Rationale for Experimental Choices

Catalyst and Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with challenging substrates like bromopyridines.[4] Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos, RuPhos, or BrettPhos, have demonstrated broad utility.[1] These bulky ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle, and facilitate the reductive elimination step.[3] For primary amines, ligands like BrettPhos can offer improved selectivity.[13]

Base and Solvent Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice due to its high basicity.[12] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[8] The solvent must be anhydrous, as water can deactivate the catalyst and hydrolyze the base. Toluene and dioxane are frequently used due to their high boiling points and ability to dissolve the various reaction components.[4][8]

Product Characterization

The identity and purity of the synthesized N-aryl pyridin-2-yl-methanamine derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the product and confirm the formation of the new C-N bond.[16]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[5]

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the product molecule.[16]

Experimental Workflow

The overall experimental process, from initial setup to final analysis, is summarized in the following workflow diagram.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Pd Precatalyst - Ligand - Base Setup Combine Reagents in Anhydrous Solvent Reagents->Setup Inert Inert Atmosphere Setup (Schlenk Line) Inert->Setup Heating Heat and Stir (80-110 °C) Setup->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Filter Filter through Celite Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Pure Product Chromatography->Final_Product Characterization Characterization: - NMR - MS - IR Final_Product->Characterization

Figure 2: A summary of the experimental workflow.

Troubleshooting

  • Low or No Conversion: Ensure all reagents are pure and the solvent is anhydrous. Degassing the reaction mixture thoroughly is critical to remove oxygen, which can deactivate the catalyst.[4] Consider screening different ligands, bases, or increasing the reaction temperature.[17]

  • Side Product Formation: The primary side product is often the hydrodehalogenated starting material. This can result from a competing β-hydride elimination pathway.[1] Using a bulkier ligand can often suppress this side reaction.

  • Difficulty in Purification: The presence of residual palladium can complicate purification. Filtering through Celite is a crucial first step. If the product is basic, an acid-base extraction may be a useful purification strategy prior to chromatography.

References

  • Benchchem Technical Support Center. Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Ruiz-Castillo, P., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2016, 55(38), 11204-11229. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Online] Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Online] Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Online] Available at: [Link]

  • PubMed. Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: investigation of remote steric control over olefin binding. [Online] Available at: [Link]

  • Pfizer. Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Online] Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Online] Available at: [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Online] Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Online] Available at: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Online] Available at: [Link]

  • ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Online] Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Online] Available at: [Link]

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Application Notes & Protocols: (4-Bromopyridin-2-YL)methanamine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

(4-Bromopyridin-2-YL)methanamine (CAS No: 865156-50-9) is a bifunctional heterocyclic building block of significant strategic importance in the synthesis of pharmaceutical intermediates.[1] Its structure, featuring a pyridine core, a reactive bromine atom, and a nucleophilic primary amine, offers a powerful combination for constructing complex molecular architectures.[1] This unique arrangement of functional groups allows for sequential and orthogonal chemical modifications, making it an invaluable tool for generating compound libraries for Structure-Activity Relationship (SAR) studies and for the efficient synthesis of drug candidates.[2][3][4][5]

The pyridine ring serves as a common scaffold in many biologically active molecules, often participating in hydrogen bonding or π-stacking interactions with biological targets. The bromine atom at the C4 position is strategically placed for facile participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the aminomethyl group at the C2 position provides a convenient handle for introducing a wide range of substituents through well-established transformations like amidation and reductive amination.

This document provides an in-depth guide to the key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug development.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical Data

Property Value Reference
CAS Number 865156-50-9 [6][7]
Molecular Formula C₆H₇BrN₂ [7]
Molecular Weight 187.04 g/mol [7][8]
Purity Typically ≥95% [6]
Appearance Varies (consult supplier) -

| MDL Number | MFCD07374903 |[6] |

Safety & Handling Precautions:

This compound is associated with several potential hazards.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and may cause respiratory irritation (H335).[6][7]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water and call a poison center or doctor immediately.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[11][12]

Core Synthetic Applications & Protocols

The dual reactivity of this compound allows for its use in two primary, often sequential, reaction classes: palladium-catalyzed cross-coupling at the C4-bromo position and derivatization of the C2-aminomethyl group.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species (e.g., boronic acid or ester).[13][14] This reaction is fundamental for introducing aryl, heteroaryl, or vinyl substituents at the C4 position of the pyridine ring, a common strategy for modulating the pharmacological profile of a lead compound.

Causality & Expertise: The choice of palladium catalyst, ligand, and base is critical for success. The base (e.g., K₃PO₄, Na₂CO₃) activates the organoboron reagent to facilitate transmetalation to the palladium center.[15] The ligand (e.g., XPhos, P(PPh₃)₄) stabilizes the palladium catalyst, prevents its precipitation as palladium black, and promotes the key steps of oxidative addition and reductive elimination.[16]

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification ReactantA This compound Mix Combine in Solvent (e.g., Dioxane/H₂O) ReactantA->Mix ReactantB Aryl/Heteroaryl Boronic Acid or Ester ReactantB->Mix Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Mix Ligand Phosphine Ligand (e.g., XPhos) Ligand->Mix Base Base (e.g., K₃PO₄) Base->Mix Heat Heat under Inert Atmosphere (Ar/N₂) Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product C4-Arylated Product Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4-10 mol%).[17]

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (e.g., 4:1 ratio) or DMF.[17]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 2-16 hours, monitoring by TLC or LC-MS.[17]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated product.

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[18] While the title compound itself has a primary amine, this amine can first be protected (e.g., as a Boc-carbamate). The resulting N-protected intermediate can then undergo Buchwald-Hartwig amination at the C4-bromo position to couple with a wide variety of primary or secondary amines, anilines, or N-heterocycles. This two-step sequence vastly expands the accessible chemical space.

Causality & Expertise: This reaction is highly dependent on the catalyst-ligand system. Sterically hindered phosphine ligands (e.g., dppp, BINAP) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[18][19] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential for deprotonating the amine coupling partner without competing in side reactions.[19]

Buchwald_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification ReactantA N-Protected This compound Mix Combine in Anhydrous Solvent (e.g., Toluene) ReactantA->Mix ReactantB Primary/Secondary Amine (R₂NH) ReactantB->Mix Catalyst Pd Pre-catalyst (e.g., Pd(OAc)₂) Catalyst->Mix Ligand Bulky Phosphine Ligand (e.g., dppp) Ligand->Mix Base Strong Base (e.g., NaOt-Bu) Base->Mix Heat Heat under Inert Atmosphere (Ar/N₂) Mix->Heat Workup Quench & Aqueous Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product C4-Aminated Product Purify->Product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Note: This protocol assumes the primary amine of the title compound has been previously protected.

  • Reagent Preparation: To a dry Schlenk flask or sealed tube, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., dppp, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.2 equiv.).[19]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent & Reactants: Add anhydrous, degassed toluene, followed by the N-protected this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).[19]

  • Reaction: Seal the vessel tightly and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.[19] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl or water. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.[19]

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[19]

  • Purification: Purify the crude material by flash column chromatography to isolate the C4-aminated product.

Application III: Derivatization of the C2-Aminomethyl Group

The primary amine is a versatile functional handle for introducing diversity. These reactions are typically performed after any desired cross-coupling at the C4 position.

Protocol 3: Amide Bond Formation via Acylation

  • Dissolution: Dissolve the starting amine (1.0 equiv., e.g., the product from Protocol 1) and a carboxylic acid (1.1 equiv.) in a suitable aprotic solvent like DMF or CH₂Cl₂.

  • Coupling Agent: Add an amide coupling agent (e.g., HATU or HBTU, 1.2 equiv.) and a tertiary amine base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Dilute the reaction with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final amide.

Case Study: Synthesis of Precursors for Histamine H4 Receptor Antagonists

The 2-amino-4-substituted pyridine scaffold is a key pharmacophore in various drug discovery programs, including the development of Histamine H4 receptor antagonists for inflammatory diseases. This compound serves as an ideal starting point for accessing such intermediates.

Case_Study Start This compound Step1 Suzuki Coupling (Protocol 1) Start->Step1 Intermediate1 4-Aryl-pyridin-2-yl)methanamine Step1->Intermediate1 Step2 Amide Formation (Protocol 3) Intermediate1->Step2 Final N-((4-Arylpyridin-2-yl)methyl)amide (H4 Antagonist Precursor) Step2->Final

Caption: Synthetic route to a pharmaceutical intermediate.

This workflow illustrates how the protocols described above can be used in a logical sequence. First, a Suzuki-Miyaura coupling (Protocol 1) installs a desired aryl group at the C4 position. The resulting intermediate, a (4-Aryl-pyridin-2-yl)methanamine, is then subjected to amide coupling (Protocol 3) to attach a second diversity element, rapidly generating a library of potential H4 receptor antagonists for SAR evaluation.[20]

Conclusion

This compound is a high-value building block that provides an efficient entry point to diverse and complex pyridinyl-based pharmaceutical intermediates. Its capacity for orthogonal functionalization via palladium-catalyzed cross-coupling and standard amine derivatizations makes it a powerful tool for medicinal chemists. The protocols and strategic insights provided herein offer a robust framework for leveraging this reagent to accelerate drug discovery programs.

References

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  • AK Scientific, Inc. (n.d.). (4-Bromopyridin-2-yl)methanol Safety Data Sheet.
  • Apollo Scientific. (n.d.). This compound.
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  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Pfizer Global Research & Development.
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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Cern, P. A., et al. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. Available from: [Link]

  • Frontier Specialty Chemicals. (n.d.). 1-(4-Bromopyridin-2-yl)ethanone.
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  • Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound hydrochloride.
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  • Ganguly, A. K., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 22(3), 1319-1323. Available from: [Link]

  • Wityak, J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5228-5232. Available from: [Link]

  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 57(11), 4445-4464. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5410. Available from: [Link]

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The Strategic Application of (4-Bromopyridin-2-YL)methanamine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Agrochemical Innovation with a Versatile Pyridine Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental compatibility, the strategic selection of molecular building blocks is paramount. (4-Bromopyridin-2-YL)methanamine, a disubstituted pyridine derivative, has emerged as a key intermediate of significant interest. Its unique structural arrangement, featuring a reactive bromine atom at the 4-position and a nucleophilic aminomethyl group at the 2-position, offers synthetic chemists a versatile scaffold for constructing complex and biologically active molecules.[1] Pyridine-based compounds are integral to modern agriculture, forming the core of numerous fungicides, insecticides, and herbicides.[2][3] This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, focusing on its role in the construction of pyridinecarboxamide fungicides, a class of compounds known for their potent and specific activity.

The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse aryl and heteroaryl substituents, which are crucial for tuning the biological activity and physicochemical properties of the final product. Simultaneously, the primary amine of the aminomethyl group provides a reactive site for amide bond formation, a key linkage in many successful agrochemicals. This dual functionality makes this compound a powerful tool for generating libraries of novel compounds for high-throughput screening and lead optimization in agrochemical discovery.

Core Application: Synthesis of Pyridinecarboxamide Fungicide Analogs

A prime application of this compound is in the synthesis of fungicides belonging to the succinate dehydrogenase inhibitor (SDHI) class. These fungicides, such as Boscalid, are highly effective against a broad spectrum of plant pathogens.[2] The core structure of many SDHI fungicides consists of a pyridinecarboxamide moiety linked to a substituted biphenyl group. This compound provides an ideal starting point for constructing analogues of these valuable agrochemicals.

The overall synthetic strategy involves a two-stage process:

  • N-Acylation: Formation of the critical amide bond by reacting the aminomethyl group of this compound with a suitable acid chloride, such as 2-chloronicotinoyl chloride.

  • Suzuki-Miyaura Cross-Coupling: Introduction of the biphenyl-like moiety by a palladium-catalyzed reaction between the bromopyridine and a corresponding boronic acid.

This modular approach allows for the rapid synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: N-((4-Bromopyridin-2-yl)methyl)-2-chloronicotinamide

This protocol details the N-acylation of this compound. The reaction forms the essential amide linkage found in pyridinecarboxamide fungicides.

Reaction Scheme:

Caption: N-Acylation of this compound.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound187.051.87 g10.0
2-Chloronicotinoyl chloride175.991.94 g11.0
Triethylamine (Et3N)101.192.1 mL15.0
Dichloromethane (DCM), anhydrous-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO3)-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO4)---

Step-by-Step Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.87 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (50 mL). Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Stir the mixture with a magnetic stir bar.

  • Acylation: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve 2-chloronicotinoyl chloride (1.94 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-((4-Bromopyridin-2-yl)methyl)-2-chloronicotinamide.

Causality and Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing with the primary amine in reacting with the acyl chloride.[5] Performing the initial addition at 0 °C helps to control the exothermic reaction and minimize potential side reactions. The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Part 2: Synthesis of a Boscalid Analogue via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the intermediate from Part 1 with 4-chlorophenylboronic acid to introduce the second aryl ring, a key structural feature of Boscalid-type fungicides.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for Boscalid analogue synthesis.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
N-((4-Bromopyridin-2-yl)methyl)-2-chloronicotinamide366.611.83 g5.0
4-Chlorophenylboronic acid156.370.94 g6.0
Tetrakis(triphenylphosphine)palladium(0)1155.56289 mg0.25 (5 mol%)
Potassium Carbonate (K2CO3)138.211.38 g10.0
Toluene-40 mL-
Water-10 mL-
Ethyl Acetate---
Anhydrous Magnesium Sulfate (MgSO4)---

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-((4-Bromopyridin-2-yl)methyl)-2-chloronicotinamide (1.83 g, 5.0 mmol), 4-chlorophenylboronic acid (0.94 g, 6.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed toluene (40 mL) and degassed water (10 mL).

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final Boscalid analogue.

Causality and Insights: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[3][6] The choice of a palladium(0) catalyst is standard for this transformation.[3] The base (K2CO3) is essential for the transmetalation step of the catalytic cycle. A two-phase solvent system like toluene/water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst, which would render it inactive.

Conclusion: A Gateway to Agrochemical Diversity

This compound stands out as a highly valuable and versatile building block for the synthesis of next-generation agrochemicals. Its dual reactive sites allow for a modular and efficient approach to constructing complex molecules, as demonstrated by the synthesis of a Boscalid analogue. The protocols provided herein offer a robust framework for researchers to explore the vast chemical space accessible from this intermediate. By leveraging established N-acylation and palladium-catalyzed cross-coupling reactions, scientists can rapidly generate novel pyridinecarboxamides and other pyridine-containing compounds, accelerating the discovery and development of new solutions for global crop protection challenges.

References

  • MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing. Available at: [Link]

  • Google Patents. (n.d.). Pyridinecarboxamide derivatives and their use as fungicide.
  • Chempanda. (n.d.). Pyridine as insecticide | Blog. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • PubMed. (2021). Synthesis, Fungicidal Activity, and Molecular Docking of 2-Acylamino and 2-Thioacylamino Derivatives of 1 H-benzo[ d]imidazoles as Anti-Tubulin Agents. Available at: [Link]

  • CABI Digital Library. (n.d.). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Available at: [Link]

Sources

Protocol for N-Alkylation of (4-Bromopyridin-2-YL)methanamine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyridyl Methanamines in Drug Discovery

N-alkylated pyridine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic incorporation of alkyl groups onto a pyridine core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. (4-Bromopyridin-2-YL)methanamine is a particularly valuable building block in this context.[1] Its primary amine serves as a versatile handle for the introduction of diverse alkyl substituents, while the bromo-functionality provides a reactive site for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides detailed protocols for the selective N-mono-alkylation of this compound, a critical transformation for the synthesis of novel therapeutic agents.

Core Synthetic Strategies: A Dichotomy of Reactivity and Control

The N-alkylation of primary amines, such as this compound, can be approached through two principal synthetic routes: direct alkylation with electrophiles and reductive amination. The choice between these methods is often dictated by the desired level of control over the reaction and the nature of the alkylating agent.

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction offers a straightforward approach to C-N bond formation. However, a significant challenge lies in controlling the reaction to achieve selective mono-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry, reaction temperature, and the choice of base are paramount to mitigating these side reactions.

  • Reductive Amination: This powerful and highly versatile one-pot, two-step method provides a more controlled and often higher-yielding route to N-alkylated amines.[2][3] The reaction proceeds through the initial formation of an imine intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2][3] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride, allows for the chemoselective reduction of the imine in the presence of the carbonyl starting material, thereby preventing over-alkylation.[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a representative procedure for the selective mono-N-benzylation of this compound using benzyl bromide as the alkylating agent. The use of a slight excess of the primary amine and a non-nucleophilic base helps to minimize over-alkylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Benzyl BromideReagent GradeCommercially Available
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeCommercially Available
Acetonitrile (ACN), anhydrousHPLC GradeCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Argon or Nitrogen source for inert atmosphere

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M of the limiting reagent).

  • Inert Atmosphere: Flush the flask with argon or nitrogen and maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.0 eq.) to the stirred suspension at room temperature using a syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(4-bromopyridin-2-yl)methanamine.

Visualization of the Direct Alkylation Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 Add this compound and K₂CO₃ to flask setup2 Add anhydrous Acetonitrile setup1->setup2 setup3 Establish inert atmosphere setup2->setup3 reaction1 Add Benzyl Bromide setup3->reaction1 reaction2 Heat to 60 °C and stir reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Cool and filter reaction3->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Dissolve in EtOAc workup2->workup3 workup4 Wash with NaHCO₃ and Brine workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify1 Column Chromatography workup5->purify1 purify2 Characterize product (NMR, MS) purify1->purify2

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol provides a detailed procedure for the N-benzylation of this compound via reductive amination with benzaldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.[2] This one-pot reaction generally affords the desired secondary amine in high yield with minimal purification challenges.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
BenzaldehydeReagent GradeCommercially Available
Sodium Triacetoxyborohydride (STAB)Reagent GradeCommercially Available
Dichloromethane (DCM), anhydrousHPLC GradeCommercially Available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Argon or Nitrogen source for inert atmosphere

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous dichloromethane (to achieve a concentration of ~0.1 M).

  • Inert Atmosphere: Flush the flask with argon or nitrogen.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq.) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(4-bromopyridin-2-yl)methanamine.

Visualization of the Reductive Amination Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 Dissolve this compound in anhydrous DCM setup2 Establish inert atmosphere setup1->setup2 reaction1 Add Benzaldehyde setup2->reaction1 reaction2 Stir for imine formation reaction1->reaction2 reaction3 Add Sodium Triacetoxyborohydride reaction2->reaction3 reaction4 Stir and monitor by TLC/LC-MS reaction3->reaction4 workup1 Quench with NaHCO₃ reaction4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Characterize product (NMR, MS) purify1->purify2

Caption: Workflow for Reductive Amination.

Data Presentation: A Comparative Overview of N-Alkylation Strategies

The following table summarizes key parameters for the two described N-alkylation protocols, providing a basis for method selection based on specific experimental requirements.

ParameterDirect Alkylation with Benzyl BromideReductive Amination with Benzaldehyde
Alkylating Agent Benzyl BromideBenzaldehyde
Key Reagent Potassium Carbonate (Base)Sodium Triacetoxyborohydride (Reducing Agent)
Typical Solvent Acetonitrile (ACN)Dichloromethane (DCM)
Reaction Temperature 60 °CRoom Temperature
Typical Reaction Time 12-24 hours4-16 hours
Key Advantage Utilizes readily available alkyl halidesHigh selectivity, mild conditions, minimal over-alkylation
Potential Drawback Risk of over-alkylationRequires an aldehyde or ketone as the alkyl source

Scientific Integrity & Logic: Causality Behind Experimental Choices

The protocols detailed above are designed as self-validating systems, with each step and reagent choice grounded in established principles of organic chemistry to ensure reproducibility and high yields of the desired N-mono-alkylated product.

  • Choice of Base in Direct Alkylation: The selection of potassium carbonate (K₂CO₃), a mild inorganic base, is crucial for minimizing the deprotonation of the product secondary amine, thereby reducing the rate of the undesired second alkylation. Stronger bases could lead to a higher concentration of the more nucleophilic secondary amide anion, exacerbating the over-alkylation problem.

  • Stoichiometry in Direct Alkylation: Employing a slight excess of the starting primary amine shifts the reaction equilibrium in favor of the desired mono-alkylation by increasing the probability of the alkylating agent encountering a molecule of the primary amine rather than the less abundant secondary amine product.

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile and dichloromethane are chosen to dissolve the reactants and facilitate the SN2 or reductive amination reactions without interfering with the reactive intermediates. The absence of water is critical to prevent unwanted side reactions.

  • Selective Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride is a sterically hindered and mild reducing agent.[2] Its selectivity for reducing the protonated imine (iminium ion) over the starting aldehyde is a key factor in the success of the one-pot reductive amination protocol.[2] This chemoselectivity is the cornerstone of preventing the reduction of the aldehyde starting material and avoiding the complexities of over-alkylation.[3]

Conclusion: Enabling the Synthesis of Novel Pyridine Scaffolds

The N-alkylation of this compound is a gateway to a vast chemical space of novel pyridine-containing molecules with potential therapeutic applications. The choice between direct alkylation and reductive amination will depend on the specific synthetic goals, the nature of the desired alkyl substituent, and the desired level of control over the reaction. The detailed protocols and the underlying chemical principles presented in this guide provide a robust framework for researchers to successfully synthesize a diverse library of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.

References

  • The Strategic Importance of this compound in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ResearchGate. [Link]

  • Myers, A. G. Reductive Amination. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/A-General-N-Alkylation-Platform-via-Copper-Metallaphotoredox-and-Silyl-Radical-Activation-of-Alkyl-Halides.pdf]([Link] Macmillan/files/publications/A-General-N-Alkylation-Platform-via-Copper-Metallaphotoredox-and-Silyl-Radical-Activation-of-Alkyl-Halides.pdf)

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Reductive Amination - Wordpress. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal. [Link]

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synthesis of novel heterocyclic compounds from (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: (4-Bromopyridin-2-YL)methanamine: A Versatile Synthon for the Strategic Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyridine and its fused heterocyclic derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3][4] This application note details the strategic use of this compound (CAS 865156-50-9)[5] as a versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The molecule's unique architecture, featuring a nucleophilic aminomethyl group, a pyridine nitrogen atom, and a synthetically tractable bromo-substituent, offers a three-pronged approach to molecular complexity. We provide detailed, field-tested protocols for the synthesis of two privileged heterocyclic cores: Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines . Furthermore, we outline a protocol for post-synthetic modification using the bromo-substituent as a handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs.[6]

Introduction: The Strategic Value of this compound

The design of novel therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines represent two such scaffolds, exhibiting a wide range of biological activities.[7][8][9] The starting material, this compound, is an ideal precursor for accessing these systems due to its distinct reactive sites.

  • The 2-(Aminomethyl) Motif: The primary amine and the adjacent pyridine nitrogen act as a bidentate nucleophile, perfectly poised for cyclization reactions to form five- or six-membered rings fused to the parent pyridine.

  • The 4-Bromo Substituent: This group serves as a stable, yet highly versatile, functional handle. It allows for late-stage diversification through modern synthetic methods like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the exploration of structure-activity relationships (SAR) without altering the core heterocyclic structure.[6][10]

This guide provides robust protocols that leverage these features to build complex molecular architectures efficiently.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The Imidazo[1,2-a]pyridine core is a key component in many pharmaceuticals. The Groebke–Blackburn–Bienaymé Reaction (GBBR), a powerful isocyanide-based multicomponent reaction, provides a highly efficient, one-pot method for constructing this scaffold.[7][11]

Protocol 2.1: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBBR)

This protocol describes the reaction of this compound, an aldehyde, and an isocyanide to yield a 3-amino-imidazo[1,2-a]pyridine derivative.

Mechanistic Insight: The reaction proceeds via initial formation of a Schiff base between the aldehyde and the primary amine of the starting material. The pyridine nitrogen then attacks the isocyanide, which is activated by a Lewis or Brønsted acid catalyst. This is followed by an intramolecular [4+1] cycloaddition to form the fused imidazole ring system.

G cluster_0 Reaction Workflow start This compound + Aldehyde (R1-CHO) + Isocyanide (R2-NC) reagents Sc(OTf)3 (10 mol%) DCE, 80 °C, 12h start->reagents 1. Combine workup Aqueous Workup & Purification reagents->workup 2. React product Substituted Imidazo[1,2-a]pyridine workup->product 3. Isolate

Diagram 1: Workflow for GBBR synthesis of Imidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 202 mg).

  • Add dry 1,2-dichloroethane (DCE, 5 mL).

  • Add the desired aldehyde (1.1 mmol). Examples include benzaldehyde, 4-chlorobenzaldehyde, or furfural.

  • Add Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 49 mg) as the catalyst.

  • Add the desired isocyanide (1.1 mmol). Examples include cyclohexyl isocyanide or tert-butyl isocyanide.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired imidazo[1,2-a]pyridine derivative.

Expected Results:

Aldehyde (R¹)Isocyanide (R²)Expected Yield
BenzaldehydeCyclohexyl isocyanide75-85%
4-ChlorobenzaldehydeCyclohexyl isocyanide70-80%
Furfuraltert-Butyl isocyanide65-75%

Synthesis of Pyrido[1,2-a]pyrimidine Derivatives

Pyrido[1,2-a]pyrimidines are another class of heterocycles with significant therapeutic applications, including use as antiallergic and antihypertensive agents. A common and effective synthesis involves the condensation of a 2-aminopyridine derivative with a β-ketoester, such as ethyl acetoacetate.

Protocol 3.1: Condensation-Cyclization with β-Ketoesters

This protocol details the synthesis of a 4-oxo-pyrido[1,2-a]pyrimidine core.

Mechanistic Insight: The reaction is a classic dehydrative cyclization. The primary amine of this compound first condenses with the ketone carbonyl of the β-ketoester to form an enamine intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by elimination of ethanol to yield the fused pyrimidinone ring system. Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent.

G cluster_1 Reaction Scheme start_mat This compound + Ethyl Acetoacetate conditions Polyphosphoric Acid (PPA) 120 °C, 4h start_mat->conditions product 7-Bromo-2-methyl-2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one conditions->product

Diagram 2: Synthesis of Pyrido[1,2-a]pyrimidin-4-one.

Step-by-Step Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol, 202 mg) and ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL).

  • Carefully add Polyphosphoric acid (PPA, approx. 5 g) to the flask. Caution: PPA is viscous and corrosive.

  • Heat the stirred mixture to 120 °C for 4 hours. The mixture will become a thick, homogenous slurry.

  • Cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is ~8. A precipitate will form.

  • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Expected Results:

β-KetoesterExpected Yield
Ethyl acetoacetate80-90%
Ethyl benzoylacetate75-85%

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

The bromo-substituent on the synthesized heterocyclic cores is a prime handle for diversification. The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for forming C-C bonds between an aryl halide and an organoboron compound.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a bromo-substituted heterocyclic core (e.g., from Protocol 2.1 or 3.1) with an arylboronic acid.

Scientist's Note: The choice of palladium catalyst, ligand, and base is crucial for reaction success. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The base (e.g., K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

G cluster_0 Suzuki Coupling Workflow start Bromo-Heterocycle + Arylboronic Acid reagents Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2.0 equiv) 1,4-Dioxane/H₂O (4:1) start->reagents 1. Combine reaction Heat to 90 °C Under N₂, 8-16h reagents->reaction 2. React workup Extraction & Purification (Column Chromatography) reaction->workup 3. Isolate product Arylated Heterocycle workup->product

Diagram 3: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • To a Schlenk flask, add the bromo-substituted heterocycle (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the mixture with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final arylated heterocycle.

Expected Results:

Arylboronic AcidExpected Yield
Phenylboronic acid85-95%
4-Methoxyphenylboronic acid80-90%
Thiophene-2-boronic acid75-85%

Conclusion

This compound is a powerful and versatile building block for constructing libraries of novel heterocyclic compounds. The protocols outlined in this application note demonstrate efficient and reliable pathways to synthesize medicinally relevant Imidazo[1,2-a]pyridine and Pyrido[1,2-a]pyrimidine cores. The strategic placement of the bromo-substituent allows for extensive late-stage functionalization, making this synthon an invaluable tool for researchers in drug discovery and medicinal chemistry.

References

  • D. A. Sadgrove, G. Jones, "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes," Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines." [Link]

  • A. D. S. Vazquez, et al., "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction," Molbank, 2023. [Link]

  • S. L. St-Jean, et al., "Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen," ResearchGate, 2016. [Link]

  • R. B. Toche, et al., "Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives," Der Pharma Chemica, 2016. [Link]

  • S. G. Manole, et al., "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines," Polymers (Basel), 2021. [Link]

  • G. W. Gribble, "Synthesis of imidazo[1,2-a]pyridines: a decade update," Semantic Scholar, 2015. [Link]

  • N. Azizi, M. Deezfoli, "The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino pyridine catalysed by DES," ResearchGate, 2018. [Link]

  • W. D. F. Meutermans, et al.
  • G. M. Abu-Taweel, et al., "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review," Critical Reviews in Analytical Chemistry, 2022. [Link]

  • S. S. Mohite, S. R. Bhaskar, "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines," ResearchGate, 2011. [Link]

  • S. G. Manjunatha, et al., "SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION," HETEROCYCLES, 1999. [Link]

  • R. B. Toche, et al., "Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives," ResearchGate, 2016. [Link]

  • A. A. Altaf, et al., "A review on the medicinal importance of pyridine derivatives," ResearchGate, 2016. [Link]

  • S. S. S. T. Thulasiram, et al., "A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases," International Journal of Pharmaceutical Sciences and Research, 2021. [Link]

  • I. C. F. R. Ferreira, et al., "SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES," HETEROCYCLES, 2011. [Link]

  • A. A. Altaf, et al., "A Review on the Medicinal Importance of Pyridine Derivatives," Journal of Drug Design and Medicinal Chemistry, 2015. [Link]

  • G. M. Abu-Taweel, et al., "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review," ResearchGate, 2022. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Strategic Importance of this compound in Chemical Manufacturing," PharmaChem, 2025. [Link]

  • A. Raza, et al., "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies," Chemistry Central Journal, 2018. [Link]

Sources

Topic: Reaction Conditions for Sonogashira Coupling with (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted 2-(Aminomethyl)pyridines

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone methodology in modern organic synthesis.[1][2][3] Its capacity to form carbon-carbon bonds between sp² and sp hybridized centers under generally mild conditions has made it indispensable in the synthesis of complex molecules.[1][4] For researchers in medicinal chemistry and drug development, this reaction is a powerful tool for constructing molecular scaffolds found in a vast array of pharmaceuticals, natural products, and advanced organic materials.[4][5][6] This guide focuses on a particularly relevant substrate, (4-Bromopyridin-2-YL)methanamine, providing a deep dive into the strategic considerations and practical protocols required for its successful Sonogashira coupling.

The Unique Challenge of Coordinating Substrates in Cross-Coupling

While powerful, the Sonogashira coupling is not without its challenges, particularly when working with heteroaromatic substrates like pyridines. The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium catalyst.[7] This coordination can sequester the active catalytic species, potentially inhibiting or completely shutting down the catalytic cycle.[8]

The substrate, this compound, presents a dual challenge. Not only does it contain the pyridine nitrogen, but the adjacent aminomethyl group can act in concert to form a bidentate chelate with the palladium center. This chelation can be particularly detrimental, hindering the crucial initial step of oxidative addition of the palladium(0) complex into the C-Br bond.[8] Overcoming this inherent substrate inhibition is paramount and requires careful selection of catalysts, ligands, and reaction conditions to favor the desired cross-coupling pathway over catalyst deactivation.

Optimizing Key Parameters for this compound Coupling

A successful Sonogashira coupling of this substrate hinges on a rational, multi-parameter optimization strategy. The following sections dissect the critical components of the reaction and provide expert rationale for experimental choices.

The Catalyst System: Palladium Source and Ligand Selection

The heart of the reaction is the palladium catalyst. The choice of both the palladium precursor and, more importantly, the ancillary ligand is critical for navigating the challenges posed by the aminopyridine substrate.

  • Palladium Precursors : Common choices include Pd(PPh₃)₂Cl₂ and Pd(OAc)₂. While Pd(PPh₃)₄ can be used, it is often generated in situ from a Pd(II) source, which is reduced to the active Pd(0) species by amines, phosphine ligands, or other reaction components.[1][2] For challenging substrates, using a pre-formed Pd(0) source or a highly active pre-catalyst can be advantageous.[8]

  • Ligand Choice : Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this substrate due to the chelation issue. The key is to use ligands that can outcompete the substrate's coordination and promote a high turnover rate.

    • Bulky, Electron-Rich Phosphines : Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or specialized biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, developed by the Buchwald group) are often superior.[8][9] Their steric bulk promotes the formation of highly reactive, monoligated palladium species, which are more active in the oxidative addition step. Their strong σ-donating ability also enhances the electron density at the palladium center, further facilitating oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphine ligands.[2][9] They are strong σ-donors and form very stable bonds with palladium, creating robust catalysts that can be effective for difficult couplings.

The Copper Co-Catalyst: Classic vs. Copper-Free Protocols
  • Classic Sonogashira (Cu-Cocatalyzed) : The original and most widely used protocol employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst.[1][2] The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step in many cases.[2][10]

  • Copper-Free Sonogashira : A significant drawback of the classic method is the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst and oxygen.[11] For the synthesis of high-purity pharmaceutical intermediates, eliminating this side product is crucial. Copper-free variants bypass this issue. In these systems, the palladium complex is believed to facilitate the deprotonation and coordination of the alkyne directly.[2] This often requires a stronger base and can be highly effective, especially with electron-rich ligands.[12][13]

Base and Solvent Selection

The base is a non-negotiable component, serving to neutralize the hydrogen halide (HBr) formed during the reaction and to deprotonate the terminal alkyne, making it nucleophilic.[1][14]

  • Amine Bases : Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. They are sufficiently basic to deprotonate most alkynes and can often serve as both the base and a co-solvent.[1][15]

  • Inorganic Bases : For copper-free reactions or when amine bases are incompatible with other functional groups, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[1][2]

  • Solvent : The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and alkyne homocoupling.[3][7] Common options include:

    • Tetrahydrofuran (THF) : A versatile solvent for reactions at or near room temperature to moderate heat (up to ~65 °C).

    • N,N-Dimethylformamide (DMF) : A polar aprotic solvent useful for higher temperatures, which may be necessary to drive the coupling of the bromopyridine to completion.[16]

    • Toluene or Dioxane : Often used with Buchwald-type ligands at elevated temperatures (80-110 °C).

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the core mechanisms and processes.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Ar-Pd(II)(C≡CR)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Product Ar-C≡CR Pd_complex2->Product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Cu_acetylide->Pd_complex1 Cu_acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne Experimental_Workflow start Start setup Assemble Reaction Flask under Inert Atmosphere start->setup reagents Add this compound, Pd Catalyst, Ligand, CuI (if applicable) setup->reagents solvent_base Add Anhydrous, Degassed Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne via Syringe solvent_base->alkyne reaction Heat to Desired Temperature and Monitor by TLC/LC-MS alkyne->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purify Purify Crude Product via Column Chromatography workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Comparative Data and Optimization

The following table presents a representative, albeit hypothetical, optimization study for the coupling of this compound with phenylacetylene. This serves as a practical guide for researchers initiating their investigations.

EntryPd Source (mol%)Ligand (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (4)Et₃NTHF652415
2Pd(OAc)₂ (2)PPh₃ (4)CuI (4)Et₃N/DIPEADMF1001845
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)CuI (4)Et₃NToluene1001278
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ Dioxane1001291

Analysis :

  • Entry 1 : Standard conditions with PPh₃ show very low conversion, likely due to catalyst inhibition by the substrate. [17]* Entry 2 : Switching to a higher boiling point solvent (DMF) and increasing the temperature improves the yield, but the reaction is still sluggish. [16]* Entry 3 : The use of a bulky, electron-rich phosphine ligand, P(t-Bu)₃, significantly accelerates the reaction and improves the yield, demonstrating the importance of ligand choice.

  • Entry 4 : A copper-free system using a modern Buchwald-type ligand (XPhos) and an inorganic base provides the highest yield, effectively overcoming substrate inhibition and avoiding potential homocoupling side products. [8]

Detailed Experimental Protocols

General Considerations : All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents. [7]Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Copper-Free Sonogashira Coupling (Optimized Conditions)

This protocol is recommended for achieving high yields while minimizing side products.

Reagents & Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq), XPhos (0.04 eq), and Cesium Carbonate (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the desired substituted alkyne.

Protocol 2: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a reliable, traditional method for the coupling reaction.

Reagents & Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) Iodide (CuI, 0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF (to 0.2 M) followed by Et₃N (3.0 eq). The amine base can often be used as the solvent or co-solvent. [1][10]4. Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50-65 °C. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel. A common side product to watch for is the di-alkyne from homocoupling.

References

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

  • The Sonogashira coupling reaction mechanism . ResearchGate. [Link]

  • Sonogashira coupling in natural product synthesis . ResearchGate. [Link]

  • Sonogashira Coupling - BYJU'S . BYJU'S. [Link]

  • Sonogashira Coupling - Organic Synthesis . organic-synthesis.com. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]

  • Sonogashira Coupling | NROChemistry . NROChemistry. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . NIH National Library of Medicine. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions . Faraday Discussions (RSC Publishing). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . NIH National Library of Medicine. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk . ChemTalk. [Link]

  • Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions . ACS Publications. [Link]

  • Guidelines for Sonogashira cross-coupling reactions . Sussex Drug Discovery Centre. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . NIH National Library of Medicine. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF . ResearchGate. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 . ePrints Soton. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scientific Research Publishing. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . ACS Publications. [Link]

  • Cross-coupling reaction - Wikipedia . Wikipedia. [Link]

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides . ACS Publications. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . RSC Publishing. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros . Reddit. [Link]

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Application Note & Protocols: Large-Scale Synthesis of (4-Bromopyridin-2-YL)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of (4-Bromopyridin-2-YL)methanamine, a critical building block in pharmaceutical and agrochemical research. We present two robust, scalable synthetic routes starting from commercially viable precursors: catalytic hydrogenation of 4-bromo-2-cyanopyridine and one-pot reductive amination of 4-bromo-2-pyridinecarboxaldehyde. The protocols are designed for process chemists, researchers, and drug development professionals, emphasizing safety, efficiency, and scalability. Each section explains the chemical rationale behind procedural choices, incorporates in-process controls (IPCs) for self-validation, and details purification strategies suitable for multi-kilogram production.

Introduction: The Significance of Substituted Pyridylmethanamines

Pyridine scaffolds are ubiquitous in medicinal chemistry, with approximately 20% of the top 200 drugs containing this heterocycle.[1] Specifically, this compound and its derivatives serve as versatile intermediates for synthesizing a wide range of bioactive molecules, including anti-cancer and anti-inflammatory agents.[2] The presence of a bromine atom at the C4-position provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine at the C2-methyl position allows for the construction of diverse amides, secondary/tertiary amines, and other functionalities.

The challenge in industrial settings lies in developing synthetic methods that are not only high-yielding but also cost-effective, safe, and environmentally benign.[1] This guide focuses on established, reliable chemical transformations optimized for large-scale production.

Recommended Synthetic Strategies & Workflows

Two primary, industrially viable routes for the synthesis of the target intermediate, this compound, are detailed below. The choice between these routes often depends on the cost and availability of the starting material, as well as the specific equipment and safety infrastructure available.

G cluster_0 Synthetic Pathways for this compound P1 Route A: Precursor 4-Bromo-2-cyanopyridine Core Target Intermediate This compound P1->Core Catalytic Hydrogenation (Protocol 1) P2 Route B: Precursor 4-Bromo-2-pyridinecarboxaldehyde P2->Core Reductive Amination (Protocol 2) D1 N-Alkylation Core->D1 D2 N-Acylation Core->D2 D3 Reductive Amination Core->D3 FP Final Derivative Products D1->FP D2->FP D3->FP G cluster_0 Reductive Amination Mechanism Start Aldehyde (R-CHO) + Ammonia (NH3) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (R-CH=NH) Hemiaminal->Imine - H2O (Dehydration) Product Primary Amine (R-CH2-NH2) Imine->Product Reduction (+H2, Catalyst)

References

Application Notes & Protocols: Strategic Functionalization of the Primary Amine in (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

(4-Bromopyridin-2-yl)methanamine is a bifunctional synthetic building block of significant strategic importance in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic primary amine and a bromine-substituted pyridine ring, offers two orthogonal points for chemical modification. The primary aminomethyl group is a key handle for introducing diverse substituents to modulate physicochemical properties, while the bromine atom serves as a versatile precursor for metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive overview of robust and reproducible protocols for the selective functionalization of the primary amine. The methodologies detailed herein are designed to be efficient, scalable, and compatible with the preservation of the critical C-Br bond for subsequent elaboration. We will explore four principal classes of amine modification: N-Acylation , N-Sulfonylation , N-Alkylation (via Reductive Amination) , and Urea Formation . The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to empower researchers to confidently employ this versatile scaffold in their synthetic campaigns.

Molecular Overview and Reactivity Profile

To effectively functionalize this compound, one must appreciate the interplay of its structural components:

  • Primary Aminomethyl Group (-CH₂NH₂): This is the primary site of nucleophilic attack. The lone pair of electrons on the nitrogen atom readily reacts with a wide range of electrophiles.[2] Its reactivity is analogous to a typical benzylamine, though slightly modulated by the electronic properties of the pyridine ring.

  • Pyridine Ring: As an electron-withdrawing heterocycle, the pyridine ring slightly reduces the basicity and nucleophilicity of the appended amine compared to a standard benzylamine. However, it remains a highly effective nucleophile for the reactions described.

  • Bromine Atom: Positioned at the 4-position, the bromine atom is a crucial handle for late-stage diversification via reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions. A primary consideration in all amine functionalization protocols is the preservation of this bond. The conditions outlined are selected to be mild enough to prevent premature or undesired reaction at the C-Br site.

Core Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the most common and useful transformations of the aminomethyl group.

N-Acylation: Formation of Amides

Principle & Rationale: N-acylation is one of the most fundamental and reliable methods for modifying a primary amine, yielding a stable amide bond. This reaction is typically high-yielding and can be conducted under mild conditions using acyl chlorides or anhydrides.[2][3] The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to scavenge the HCl or carboxylic acid byproduct without competing with the primary amine as a nucleophile.

Experimental Protocol: Synthesis of N-((4-bromopyridin-2-yl)methyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise over 5-10 minutes. An exothermic reaction and formation of a white precipitate (triethylamine hydrochloride) are typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude amide can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

N-Sulfonylation: Formation of Sulfonamides

Principle & Rationale: Sulfonylation of the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. This functional group is a key pharmacophore in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its chemical stability. Pyridine is often used as both the base and a solvent for this transformation, though other non-nucleophilic bases in an inert solvent also work well.

Experimental Protocol: Synthesis of N-((4-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Anhydrous Pyridine or TEA (2.0 eq) in Anhydrous DCM

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.

    • Workup: Carefully pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization or silica gel chromatography.

N-Alkylation via Reductive Amination

Principle & Rationale: Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[4][5] The process involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[6] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[4][6] This one-pot procedure avoids issues of over-alkylation common with direct alkylation using alkyl halides.[6]

Experimental Protocol: Synthesis of N-benzyl-1-(4-bromopyridin-2-yl)methanamine

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.05 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (catalytic, ~5% v/v)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.05 eq), and anhydrous DCE.

    • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence.

    • Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: The resulting secondary amine is purified by silica gel column chromatography.

Urea Formation

Principle & Rationale: The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor-acceptor unit.[7] Ureas are most commonly synthesized by reacting an amine with an isocyanate.[7] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. For safety and handling reasons, isocyanates are often generated in situ or safer phosgene equivalents like N,N'-Carbonyldiimidazole (CDI) are used.[7]

Experimental Protocol: Synthesis of 1-((4-bromopyridin-2-yl)methyl)-3-ethylurea

  • Materials:

    • This compound (1.0 eq)

    • Ethyl isocyanate (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add ethyl isocyanate (1.0 eq) dropwise to the stirred solution.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.

    • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, it can be collected by filtration.

    • Workup: If the product remains in solution, concentrate the solvent under reduced pressure.

    • Purification: The crude urea is often of high purity. If necessary, it can be purified by recrystallization, or by trituration with a suitable solvent like diethyl ether to remove any unreacted starting materials.

Data Summary and Visualization

Quantitative Data Summary

The following table summarizes the key parameters for the described functionalization reactions.

Reaction TypeElectrophileBase / ReagentSolventTypical YieldProduct Class
N-Acylation Acetyl ChlorideTriethylamineDCM>90%Amide
N-Sulfonylation Tosyl ChloridePyridinePyridine80-95%Sulfonamide
Reductive Amination BenzaldehydeSTAB / Acetic AcidDCE75-90%Secondary Amine
Urea Formation Ethyl IsocyanateNoneTHF>95%Urea
Experimental Workflow Diagrams

G cluster_acylation Workflow: N-Acylation cluster_reductive_amination Workflow: Reductive Amination A1 1. Dissolve Amine & Base in Anhydrous DCM A2 2. Cool to 0 °C A1->A2 A3 3. Add Acyl Chloride Dropwise A2->A3 A4 4. Warm to RT & Stir (Monitor by TLC) A3->A4 A5 5. Aqueous Quench (NaHCO₃) A4->A5 A6 6. Extraction with DCM A5->A6 A7 7. Dry, Filter, Concentrate A6->A7 A8 8. Purify (Recrystallization/Chromatography) A7->A8 R1 1. Mix Amine, Aldehyde, & Acetic Acid in DCE R2 2. Stir at RT (Imine Formation) R1->R2 R3 3. Add STAB Portion-wise R2->R3 R4 4. Stir at RT (Monitor by TLC/LC-MS) R3->R4 R5 5. Aqueous Quench (NaHCO₃) R4->R5 R6 6. Extraction with DCM R5->R6 R7 7. Dry, Filter, Concentrate R6->R7 R8 8. Purify (Column Chromatography) R7->R8

Caption: Comparative workflows for N-Acylation and Reductive Amination.

G cluster_products Functionalized Products start This compound (Starting Material) P1 Amide start->P1 RCOCl, Base P2 Sulfonamide start->P2 RSO₂Cl, Base P3 Secondary Amine start->P3 R'CHO, STAB P4 Urea start->P4 R'NCO

Caption: Reaction pathways for amine functionalization.

Conclusion and Further Applications

The protocols described provide a robust foundation for the selective modification of the primary amine in this compound. The resulting amides, sulfonamides, secondary amines, and ureas are valuable intermediates. The intact 4-bromo-pyridine moiety allows for subsequent diversification through a wealth of well-established cross-coupling methodologies, enabling the rapid generation of complex molecular libraries for screening in drug discovery and materials science programs. Careful selection of reaction conditions ensures high yields and purity, preserving the orthogonal reactivity of this powerful bifunctional building block.

References

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2019). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2007). Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing. Retrieved from [Link]

  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chemistry & Engineering.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]

  • National Institutes of Health. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the yields of cross-coupling reactions involving (4-Bromopyridin-2-YL)methanamine. This versatile pyridine-based building block is crucial in medicinal chemistry, yet its unique structure presents distinct challenges in palladium-catalyzed transformations.

The primary difficulties arise from the molecule's two basic nitrogen centers: the pyridine ring nitrogen and the primary amine of the methanamine side chain. Both can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in low conversion rates.[1][2][3][4] This guide offers a systematic approach to overcoming these hurdles, ensuring more efficient and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

A1: This substrate is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary or secondary amines.[5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6]

  • Heck Coupling: For forming C-C bonds with alkenes.[7]

Q2: Why do my cross-coupling reactions with this substrate show low yields or fail completely?

A2: Low yields are a frequent challenge and can often be traced back to catalyst deactivation. The electron lone pairs on both the pyridine nitrogen and the side-chain amine can coordinate strongly to the palladium center.[1][2][3] This coordination can form inactive catalyst species, effectively removing the catalyst from the productive catalytic cycle and halting the reaction.[1][2]

Q3: How should I select a catalyst and ligand for this specific substrate?

A3: The key is to use a catalytic system that can overcome the challenge of catalyst inhibition. For this substrate, the most successful strategies involve the use of bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, which can prevent inhibitory coordination from the substrate's nitrogen atoms.[1] They also promote the crucial steps of oxidative addition and reductive elimination. Highly effective ligands include those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) families.[8][9] Using pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) is also a highly recommended strategy as they are more stable and ensure the generation of the active Pd(0) species.[9]

Q4: How critical is degassing, and what is the best method?

A4: Degassing is absolutely critical. The presence of oxygen can deactivate the active Pd(0) catalyst and lead to the oxidation of phosphine ligands, rendering them ineffective.[2][10] Oxygen also promotes undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[1] For optimal results, all solvents and the reaction mixture must be thoroughly degassed. Effective methods include:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).[1]

  • Freeze-Pump-Thaw: This is the most rigorous method, involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.[1]

Troubleshooting Guide: From Low Yields to Clean Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often pointing to a problem with the catalytic cycle.

  • Why it happens: As discussed in the FAQs, the nitrogen atoms in the substrate are likely coordinating to the palladium center, effectively poisoning the catalyst.[3]

  • Recommended Solutions:

    • Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos . These ligands are designed to stabilize the catalyst and accelerate the reaction.

    • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and drive the reaction to completion.[10][9]

    • Use a Palladacycle Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more effective than generating the active catalyst in situ, as they are more stable and provide a controlled release of the active Pd(0) species.[9]

  • Why it happens: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination).[11] An incorrect choice of base—either too weak or insoluble—can stall the reaction.

  • Recommended Solutions:

    • Screen Different Bases: For couplings with N-heterocycles, inorganic bases are often a good choice. K₃PO₄ and Cs₂CO₃ are frequently effective due to their strength and solubility in common reaction media.[10][11]

    • Verify Base Equivalents: Ensure you are using a sufficient amount of base, typically 2-3 equivalents relative to the limiting reagent.[10]

    • Check Base Quality: Use a fresh, dry, and high-purity base. Old or improperly stored bases can be less effective.

  • Why it happens: The reaction may have poor solubility or insufficient thermal energy to overcome activation barriers.

  • Recommended Solutions:

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water) is standard for Suzuki reactions to help dissolve the inorganic base and activate the boronic acid.[10] For other couplings like Buchwald-Hartwig, anhydrous polar aprotic solvents like dioxane or toluene are preferred.

    • Temperature Optimization: Many cross-coupling reactions require heating (typically 80-110 °C).[1] If your reaction is sluggish at a lower temperature, cautiously increase it in 10 °C increments. Be aware that excessively high temperatures can lead to catalyst decomposition or byproduct formation.[2][12]

Problem 2: Significant Byproduct Formation

Observing new spots on your TLC or peaks in your LC-MS indicates side reactions are competing with your desired transformation.

  • Why it happens: This byproduct, where two boronic acid molecules couple, is almost always caused by the presence of oxygen, which promotes oxidative homocoupling.[1][11]

  • Recommended Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are meticulously purged of oxygen using one of the methods described in the FAQs.[1]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen throughout the entire process.

    • Control Stoichiometry: Using a large excess of the boronic acid can sometimes increase the rate of homocoupling. Use a stoichiometry closer to 1.1-1.2 equivalents.[9]

  • Why it happens: The bromine atom is replaced by a hydrogen atom. This can be caused by certain impurities in solvents or reagents acting as a hydride source, or by the decomposition of the boronic acid (protodeborylation) in Suzuki reactions.[2]

  • Recommended Solutions:

    • Use Anhydrous Solvents: Ensure your solvents are dry, as water can facilitate protodeborylation, especially in the presence of a base.[12]

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding acids and are less prone to protodeborylation.[1]

  • Why it happens: The formation of a di-alkyne byproduct, known as Glaser coupling, is a copper-mediated oxidative homocoupling of the terminal alkyne. It is promoted by the presence of oxygen.

  • Recommended Solutions:

    • Strict Anaerobic Conditions: As with Suzuki homocoupling, rigorous degassing and maintaining an inert atmosphere are essential to prevent this side reaction.[11]

    • Check Copper(I) Source: Ensure the Cu(I) salt (typically CuI) is fresh and has not been oxidized to Cu(II).

Data Presentation: Recommended Catalyst Systems

The table below summarizes validated starting points for various cross-coupling reactions with bromopyridine substrates. Optimization will likely be required for your specific coupling partner.

Reaction TypePalladium SourceRecommended LigandRecommended BaseCommon Solvent(s)Typical Temp. (°C)Reference(s)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80 - 110[10][13]
Buchwald-Hartwig Pd₂(dba)₃ or G3-PrecatalystsBrettPhos, RuPhosNaOtBu, LiHMDS, K₂CO₃Toluene, 1,4-Dioxane80 - 110[5][8][14]
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ (often sufficient)Et₃N, DIPEATHF, DMFRoom Temp - 80[6][11][15]
Heck Pd(OAc)₂P(o-tol)₃, PPh₃K₂CO₃, Et₃NDMF, Acetonitrile100 - 140[7][16]

Key Experimental Protocols & Workflows

Diagram 1: Generalized Catalytic Cycle (Suzuki-Miyaura)

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa_complex Ar-Br trans_complex Transmetalation (Ar-Pd(II)-R)L₂ oa_complex->trans_complex R-B(OR)₂ + Base re_complex Reductive Elimination trans_complex->re_complex re_complex->pd0 Catalyst Regeneration product Ar-R (Product) re_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]

  • Catalyst Addition: In the same flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low or No Yield Observed q1 Is the catalyst system robust? (e.g., Buchwald ligand + Pd precatalyst) start->q1 a1_no Switch to bulky, electron-rich ligand (XPhos, SPhos) & use palladacycle precatalyst. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Are reagents & solvents high quality & degassed? a1_yes->q2 a2_no Use fresh, pure reagents. Use anhydrous solvents. Perform rigorous degassing (Freeze-Pump-Thaw). q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) a2_yes->q3 a3_no Screen stronger/more soluble bases. Ensure 2-3 equivalents are used. q3->a3_no No a3_yes Consider reaction conditions. q3->a3_yes Yes end_node Systematically increase temperature. Increase catalyst loading. Verify substrate purity. a3_yes->end_node

Caption: A decision tree for troubleshooting low-yielding reactions.

Diagram 3: Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Degas Solvents prep1->prep2 prep3 Weigh Reagents prep2->prep3 react1 Assemble Under Inert Gas prep3->react1 react2 Add Reagents & Catalyst react1->react2 react3 Heat & Stir react2->react3 react4 Monitor by TLC/LC-MS react3->react4 work1 Quench & Extract react4->work1 work2 Dry & Concentrate work1->work2 workup3 Purify via Chromatography work2->workup3

Caption: A typical experimental workflow for cross-coupling.

References

  • BenchChem. (2025). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine. BenchChem Technical Support.
  • Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 11(24), 5762–5765.
  • BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem Technical Support.
  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis. BenchChem Technical Support.
  • Li, H., et al. (2016). Improved synthesis of electron deficient bipyridines. Tetrahedron Letters, 57(18), 1964-1966.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem Technical Support.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.
  • Al-Masum, M., & El-Hakam, S. A. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14063–14074.
  • Wikipedia. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem Technical Support.
  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. BenchChem Technical Support.
  • Wikipedia. (2023). Sonogashira coupling.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Pfizer Global Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Support.

Sources

Technical Support Center: Synthesis of (4-Bromopyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromopyridin-2-YL)methanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. Our focus is on anticipating and resolving common issues, particularly the formation of side products, to enhance the efficiency and success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its synthesis is not without challenges. The presence of a bromine atom on the electron-deficient pyridine ring, coupled with a reactive aminomethyl group, creates a molecule susceptible to a variety of side reactions. This guide will dissect the most common synthetic pathways and provide expert insights into mitigating the formation of unwanted byproducts.

Common Synthetic Routes and Troubleshooting

We will explore four primary synthetic strategies for preparing this compound and its derivatives, addressing the potential pitfalls of each.

Route 1: Reductive Amination of 4-Bromopyridine-2-carbaldehyde

This is a frequently employed one-pot reaction where 4-bromopyridine-2-carbaldehyde is reacted with an amine in the presence of a reducing agent.

dot

4-Bromopyridine-2-carbaldehyde 4-Bromopyridine-2-carbaldehyde Imine Intermediate Imine Intermediate 4-Bromopyridine-2-carbaldehyde->Imine Intermediate + R-NH2 - H2O This compound Derivative This compound Derivative Imine Intermediate->this compound Derivative [Reducing Agent] (e.g., NaBH(OAc)3)

Caption: Reductive Amination Workflow

Q1: My reaction is producing a significant amount of 4-bromo-2-pyridinemethanol. What is causing this and how can I prevent it?

A1: The formation of the corresponding alcohol is a common side product in reductive aminations and occurs when the reducing agent directly reduces the starting aldehyde before it can form an imine with the amine.

  • Causality: This is often due to the choice of reducing agent and the reaction conditions. Strong reducing agents like sodium borohydride (NaBH4) can readily reduce aldehydes.[1][2][3]

  • Troubleshooting:

    • Choice of Reducing Agent: Switch to a milder and more sterically hindered reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is generally less reactive towards aldehydes and preferentially reduces the protonated imine intermediate.[4]

    • Stepwise Procedure: Consider a two-step process where the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the aldehyde and amine together, sometimes with a dehydrating agent, before introducing the reducing agent.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and its subsequent protonation, which accelerates the reduction of the imine over the aldehyde.

Q2: I am observing a significant amount of a debrominated side product, (pyridin-2-yl)methanamine. How can I avoid this?

A2: Catalytic hydrogenation is a common method for reductive amination, but it is often incompatible with aryl halides due to competing hydrodehalogenation.

  • Causality: Palladium on carbon (Pd/C) and other hydrogenation catalysts can readily cleave the C-Br bond.[5]

  • Troubleshooting:

    • Avoid Catalytic Hydrogenation: Opt for chemical reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, which are less likely to cause dehalogenation under standard conditions.

Q3: My primary amine product is undergoing further reaction to form secondary and tertiary amines. How can I control the selectivity?

A3: Over-alkylation is a common issue when the newly formed primary amine is more nucleophilic than the starting amine and reacts with the remaining aldehyde.[4][6]

  • Causality: This is particularly problematic when using formaldehyde or other highly reactive aldehydes.

  • Troubleshooting:

    • Stoichiometry: Use a significant excess of the starting amine to outcompete the product amine in reacting with the aldehyde.

    • Eschweiler-Clarke Conditions: For methylation, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method that avoids the formation of quaternary ammonium salts.[7][8]

Side Product Cause Recommended Solution
4-Bromo-2-pyridinemethanolReduction of starting aldehydeUse a milder reducing agent (e.g., NaBH(OAc)3)
(Pyridin-2-yl)methanamineHydrodehalogenationAvoid catalytic hydrogenation (e.g., Pd/C)
Over-alkylated aminesProduct amine reacts with aldehydeUse an excess of the starting amine
Route 2: Reduction of 4-Bromopyridine-2-carbonitrile

This two-step approach involves the synthesis of 4-bromopyridine-2-carbonitrile followed by its reduction to the desired aminomethyl pyridine.

dot

4-Bromopyridine-N-oxide 4-Bromopyridine-N-oxide 4-Bromopyridine-2-carbonitrile 4-Bromopyridine-2-carbonitrile 4-Bromopyridine-N-oxide->4-Bromopyridine-2-carbonitrile + TMSCN  (Trimethylsilyl cyanide) This compound This compound 4-Bromopyridine-2-carbonitrile->this compound [Reducing Agent] (e.g., LiAlH4, H2/Catalyst) Potassium Phthalimide Potassium Phthalimide N-Alkylphthalimide Intermediate N-Alkylphthalimide Intermediate Potassium Phthalimide->N-Alkylphthalimide Intermediate + 2-(Halomethyl)-4-bromopyridine This compound This compound N-Alkylphthalimide Intermediate->this compound + Hydrazine (N2H4)

Caption: Gabriel Synthesis Workflow

Q1: The final hydrazinolysis step is giving me a complex mixture of products, and the yield of my desired amine is low. What could be the issue?

A1: The cleavage of the N-alkylphthalimide intermediate can be challenging, and hydrazine can participate in side reactions.

  • Causality: Hydrazine is a nucleophile and can potentially react with the bromopyridine ring, especially under harsh conditions. Additionally, the phthalhydrazide byproduct can sometimes be difficult to remove. [6]* Troubleshooting:

    • Milder Cleavage Conditions: The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is a milder alternative to strong acid or base hydrolysis. [6] * Purification: Careful purification is often required to separate the desired amine from the phthalhydrazide byproduct. Crystallization or column chromatography are common methods.

    • Alternative Reagents: Consider alternative Gabriel reagents that allow for milder deprotection conditions.

Q2: I am seeing some elimination byproducts. Why is this happening in a Gabriel synthesis?

A2: While the Gabriel synthesis is typically used with primary halides, the phthalimide anion is also a base and can induce elimination, particularly with secondary halides.

  • Causality: If your starting material is a secondary halide, the phthalimide anion can act as a base, leading to E2 elimination. [9]* Troubleshooting:

    • Substrate Choice: The Gabriel synthesis is most effective with primary and unhindered secondary halides. For more sterically hindered substrates, alternative methods may be more suitable.

Route 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In this context, it would be used to couple an amine with the 4-position of the pyridine ring.

dot

4-Bromopyridine Derivative 4-Bromopyridine Derivative Desired Aminated Product Desired Aminated Product 4-Bromopyridine Derivative->Desired Aminated Product + R-NH2  [Pd Catalyst, Ligand, Base]

Caption: Buchwald-Hartwig Amination

Q1: My main side product is the debrominated starting material. How can I suppress this hydrodehalogenation?

A1: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.

  • Causality: This can occur through a competing pathway in the catalytic cycle, often facilitated by the presence of a hydride source. [9]* Troubleshooting:

    • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands can promote the desired reductive elimination over hydrodehalogenation.

    • Base Selection: The nature and strength of the base can influence the reaction outcome. Careful screening of bases may be necessary.

    • Solvent: The solvent can also play a role. Aprotic solvents are generally preferred.

    • Copper Co-catalysis: In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation. [10] Q2: The reaction is sluggish and gives low conversion. Could the aminomethyl group be interfering with the catalyst?

A2: Yes, the aminomethyl group can potentially coordinate to the palladium center and inhibit catalysis.

  • Causality: The nitrogen of the aminomethyl group can act as a ligand, leading to catalyst deactivation. [11]* Troubleshooting:

    • Protecting Group: Protecting the aminomethyl group with a suitable protecting group (e.g., Boc) can prevent its coordination to the palladium catalyst. The protecting group can then be removed in a subsequent step.

    • Ligand Choice: Using a strongly coordinating bidentate phosphine ligand can sometimes outcompete the aminomethyl group for coordination to the palladium center.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 4-bromopyridine-2-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Gabriel Synthesis and Hydrazinolysis
  • To a solution of 2-(chloromethyl)-4-bromopyridine (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium phthalimide (1.1 eq).

  • The reaction mixture is heated to 80 °C and stirred until the starting material is consumed.

  • The mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the N-alkylphthalimide intermediate.

  • The intermediate is suspended in ethanol, and hydrazine hydrate (5.0 eq) is added.

  • The mixture is heated to reflux until the reaction is complete.

  • The solvent is removed under reduced pressure, and the residue is partitioned between DCM and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

The synthesis of this compound derivatives requires careful consideration of the chosen synthetic route and reaction conditions to minimize the formation of side products. By understanding the underlying causes of these unwanted reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compounds.

References

  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google P
  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. (URL: [Link])

  • Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine - ResearchGate. (URL: [Link])

  • Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (URL: [Link])

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (URL: [Link])

  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: Not available)
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

  • The Gabriel Synthesis - Chemistry Steps. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • Reductive amination of amines with formaldehyde ? | ResearchGate. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. (URL: [Link])

  • Reduction and Oxidation :: Reductions with Hydrazine - Organic Chemistry Data. (URL: [Link])

  • What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. (URL: [Link])

  • REACTION WITH HYDRAZINE - YouTube. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

  • Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. (URL: [Link])

  • Reactions of methylhydrazine and hydrazine with 8-bromo-2′-O-toluene-p-sulphonyladenosine - RSC Publishing. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Palladium-Catalyzed Reactions - MDPI. (URL: [Link])

  • 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation - PubMed. (URL: [Link])

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (URL: [Link])

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (URL: [Link])

  • Sodium Borohydride - Common Organic Chemistry. (URL: [Link])

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. (URL: [Link])

  • Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. (URL: [Link])

  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (URL: [Link])

  • Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromopyridines in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 2-bromopyridines. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven troubleshooting strategies to help you overcome common hurdles and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are 2-bromopyridines notoriously difficult substrates in Suzuki couplings?

The low reactivity of 2-bromopyridines is a well-documented challenge stemming from a combination of electronic and coordination effects.

  • Electronic Effects: The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom.[1] This nitrogen atom withdraws electron density from the ring carbons, both inductively and through resonance.[1] While this makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, a crucial first step in the catalytic cycle, it also creates other complications.[2][3][4] The resulting electron-deficient 2-pyridyl palladium complex can be slow to undergo subsequent steps like transmetalation.[5][6]

  • Catalyst Inhibition: The most significant issue is the ability of the pyridine nitrogen's lone pair to coordinate strongly with the palladium catalyst.[5][7][8] This coordination can form stable, inactive palladium complexes, effectively sequestering the catalyst from the reaction cycle and leading to low or no conversion.[5][9] This is particularly problematic with less sterically hindered palladium complexes.

Q2: My reaction is stalled with significant unreacted starting material. What are the most likely causes?

If you observe a stalled reaction, the primary suspect is catalyst deactivation or inhibition. Here are the key areas to investigate:

  • Catalyst Inhibition by Pyridine Nitrogen: As discussed above, the pyridine nitrogen can bind to the palladium center, leading to inactive species.[5] The solution is often to use a ligand that can mitigate this effect.

  • Inefficient Oxidative Addition: While generally feasible, the oxidative addition of 2-bromopyridine to Pd(0) can be slow, especially if the catalyst is not sufficiently electron-rich.[2][10] This step is often a critical factor determining the overall reaction rate.

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish for electron-deficient heteroaryl compounds like 2-pyridyl systems.[5][6]

  • Insufficient Base Strength or Solubility: The base plays a critical role in activating the boronic acid for transmetalation. If the base is too weak or is not sufficiently soluble in the reaction medium, this step can become rate-limiting.[5]

  • Poor Reagent Solubility: Low solubility of the 2-bromopyridine, boronic acid, or base can lead to a sluggish, heterogeneous reaction with poor kinetics.[5]

Q3: I'm observing significant byproduct formation, such as homocoupling and protodeboronation. How can I minimize these side reactions?

Byproduct formation is a common indicator of suboptimal reaction conditions.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by the presence of oxygen in the reaction mixture.[5] To minimize this, you must ensure a rigorously inert atmosphere.

    • Solution: Thoroughly degas all solvents and the reaction mixture. Freeze-pump-thaw cycles (at least three) are more effective than sparging with an inert gas like argon or nitrogen.[5] Always maintain a positive pressure of inert gas throughout the reaction.[5]

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It is particularly common when using aqueous bases and with electron-deficient boronic acids.[5][6][11]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[5] If possible, using anhydrous conditions with a base like K₃PO₄ can also help.[11]

Troubleshooting Guide: From Low Conversion to High Yield

This section provides a systematic approach to troubleshooting and optimizing the Suzuki coupling of 2-bromopyridines.

Problem: Low or No Conversion

When faced with a low-yielding reaction, a systematic screen of parameters is the most effective approach.

Step 1: Re-evaluate the Catalyst and Ligand System

The choice of ligand is the single most critical factor for success with 2-bromopyridines. The goal is to use a ligand that is both bulky and electron-rich.[10][12][13]

  • Bulky Ligands: Steric hindrance around the palladium center physically blocks the pyridine nitrogen from coordinating and deactivating the catalyst.[5][7] Bulky ligands also promote the final reductive elimination step, which can be slow for hindered products.[10][13]

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[10][13]

Recommended Catalyst Systems:

Catalyst/Ligand SystemTypical Pd Loading (mol%)BaseSolventTemp (°C)Key Characteristics & Notes
Pd(OAc)₂ / SPhos 2–5K₃PO₄Toluene/H₂O100–110A robust, common starting point for difficult couplings.[14][15] SPhos is a bulky, electron-rich biaryl phosphine.
Pd₂(dba)₃ / XPhos 1–3K₃PO₄1,4-Dioxane100–110XPhos is another highly effective Buchwald ligand, often successful for challenging substrates.[14]
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O100"Classic" conditions; often sluggish and prone to deactivation with pyridinic substrates.[5][16] Generally not the first choice.
Buchwald Precatalysts 1–3Cs₂CO₃ or K₃PO₄Dioxane or THF80–100(e.g., XPhos Pd G3) Offer improved stability and reproducibility by ensuring efficient generation of the active Pd(0) species.[11][17]

Troubleshooting Workflow Diagram

G start Low Conversion of 2-Bromopyridine check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_reagents->ligand If no improvement precatalyst Use Buchwald Precatalyst (e.g., XPhos Pd G3) ligand->precatalyst For reproducibility base Screen Bases (K3PO4, Cs2CO3) ligand->base If still low yield precatalyst->base solvent Change Solvent/Increase Temperature (Dioxane, Toluene, 110°C) base->solvent If still low yield boron Use Boronic Ester or Trifluoroborate Salt solvent->boron If protodeboronation observed success Reaction Optimized boron->success Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa Ar¹-X (2-Bromopyridine) pd2 L₂Pd(II)(Ar¹)(X) (Ar¹ = 2-pyridyl) oa->pd2 trans Transmetalation pd2->trans Ar²-B(OR)₂ + Base inhibited_complex Inactive Complex [LₙPd-Pyridine] pd2->inhibited_complex Catalyst Sequestration pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Product Ar¹-Ar²

Sources

Technical Support Center: Optimization of Base and Solvent for (4-Bromopyridin-2-YL)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (4-Bromopyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common cross-coupling reactions. As Senior Application Scientists, we have synthesized the information in this guide to ensure technical accuracy and provide field-proven insights.

Part 1: Understanding the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry, featuring a pyridine ring activated for various cross-coupling reactions at the C4 position. However, its structure also presents unique challenges. The presence of the basic pyridine nitrogen and the primary aminomethyl group at the C2 position can lead to catalyst inhibition or undesired side reactions.[1][2] A thorough understanding of these potential interactions is crucial for successful reaction optimization.

Key Structural Features and Reactivity:

  • C4-Bromine: The primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Pyridine Nitrogen: Can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[1] The choice of bulky ligands can often mitigate this issue.

  • 2-Aminomethyl Group: A basic site that can react with the base or other reagents in the reaction mixture. It can also act as a chelating ligand to the metal center.

Below is a diagram illustrating the key reactive sites of the molecule.

G cluster_0 a This compound b Br a->b Cross-Coupling Site c N a->c Catalyst Inhibition d CH2NH2 a->d Basicity/Chelation e C4 f C2 g Pyridine Ring

Caption: Key reactive sites of this compound.

Part 2: Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

General Issues

Q1: My reaction with this compound is not starting. What are the initial checks?

A1: When a reaction fails to initiate, a systematic check of the reagents and reaction setup is essential.

  • Catalyst Activity: Ensure your palladium catalyst is active. The active form is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the reaction conditions must facilitate its reduction to Pd(0).[1] The catalyst should be stored under an inert atmosphere.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1]

  • Reagent Quality: The presence of water can lead to side reactions like protodeboronation in Suzuki couplings.[1] Use anhydrous solvents and ensure your reagents are pure.

Q2: I'm observing significant decomposition of my starting material. What are the likely causes?

A2: Decomposition can be caused by several factors:

  • Harsh Base: Strong bases can sometimes lead to the degradation of sensitive substrates. Consider screening weaker bases.

  • High Temperature: While heating is often necessary, excessive temperatures can cause decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Pyridine Instability: Pyridine-containing molecules can sometimes be unstable under certain cross-coupling conditions, especially with prolonged heating.[2]

Suzuki-Miyaura Coupling

Q3: What is the optimal base and solvent combination for a Suzuki coupling with this compound?

A3: The choice of base and solvent is critical for a successful Suzuki coupling. The base activates the boronic acid for transmetalation.[3][4][5][6] The solvent influences the solubility of reagents and the stability of the catalytic species.[7][8][9][10][11] For pyridine substrates, a moderately strong, non-nucleophilic base is often preferred.

Base Solvent System Typical Temperature Comments
K₂CO₃1,4-Dioxane/H₂O (4:1)80-100 °CA standard and robust choice for many Suzuki couplings.[12]
K₃PO₄Toluene or 1,4-Dioxane80-110 °CA stronger base, often effective for less reactive aryl chlorides and bromides.[1]
Cs₂CO₃1,4-Dioxane or DMF60-100 °CA highly effective but more expensive option, often used for challenging couplings.[1]
NaHCO₃DME/H₂O (3:1)80 °CA milder base, useful if your substrate is base-sensitive.

Q4: I'm seeing low yields in my Suzuki reaction. What are the common pitfalls?

A4: Low yields can be frustrating, but a logical troubleshooting approach can often identify the issue. The following flowchart outlines a systematic approach to diagnosing and solving common problems.

G start Low Yield in Suzuki Reaction check_catalyst Is the catalyst active and properly handled? start->check_catalyst check_catalyst->start No, replace/handle properly check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere Yes check_atmosphere->start No, degas solvents/improve setup check_reagents Are reagents pure and anhydrous? check_atmosphere->check_reagents Yes check_reagents->start No, purify reagents/use anhydrous solvents optimize_base Screen different bases (K2CO3, K3PO4, Cs2CO3) check_reagents->optimize_base Yes optimize_solvent Screen different solvents (Dioxane, Toluene, DMF) optimize_base->optimize_solvent optimize_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) optimize_solvent->optimize_ligand optimize_temp Vary reaction temperature optimize_ligand->optimize_temp solution Improved Yield optimize_temp->solution

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Q5: How can I minimize homo-coupling of my boronic acid reagent?

A5: Homo-coupling is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1]

  • Strictly Exclude Oxygen: This is the most critical factor. Use degassed solvents and maintain a positive pressure of an inert gas.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homo-coupling.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species that promote homo-coupling.

Buchwald-Hartwig Amination

Q6: Which catalyst/ligand system is most effective for the Buchwald-Hartwig amination of this compound?

A6: The Buchwald-Hartwig amination is highly dependent on the choice of ligand. For electron-deficient heteroaryl halides like 4-bromopyridine derivatives, bulky, electron-rich phosphine ligands are generally required to promote efficient oxidative addition and reductive elimination.[13]

  • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent choices. They have been shown to be effective for a wide range of aryl and heteroaryl halides.[13]

  • Bidentate Ligands: Ligands like BINAP or DPEPhos can also be effective, particularly for aryl iodides.[14]

Q7: My Buchwald-Hartwig reaction is stalling. How can I drive it to completion?

A7: Several factors can cause a Buchwald-Hartwig reaction to stall:

  • Insufficiently Strong Base: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for base-sensitive substrates.[16]

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst.[1] Increasing the ligand-to-metal ratio or switching to a more robust ligand can help.

  • Product Inhibition: In some cases, the product amine can coordinate to the palladium center and inhibit the catalyst.[2] Running the reaction at a higher dilution may help.

Q8: I'm observing debromination of my starting material. How can I prevent this side reaction?

A8: Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed couplings.[17] It can be minimized by:

  • Careful Choice of Base: Some bases can promote this side reaction. If you are observing significant debromination, consider screening other bases.

  • Minimizing Water: The presence of water can sometimes exacerbate debromination. Ensure your reaction is run under anhydrous conditions.

  • Lowering the Reaction Temperature: This can sometimes disfavor the debromination pathway relative to the desired C-N bond formation.

Part 3: Detailed Experimental Protocols

The following are general procedures that can be adapted for your specific reaction with this compound.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization.

G setup 1. Reaction Setup reagents 2. Add Reagents setup->reagents To a flame-dried flask, add this compound (1 equiv.), boronic acid (1.2 equiv.), and base (2 equiv.). degas 3. Degas Mixture reagents->degas Add solvent and Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%). heat 4. Heat Reaction degas->heat Subject the mixture to three freeze-pump-thaw cycles or sparge with argon for 15-20 minutes. workup 5. Workup and Purification heat->workup Heat the reaction mixture at the desired temperature under an inert atmosphere and monitor by TLC or LC-MS. end end workup->end Cool to room temperature, quench with water, extract with an organic solvent, dry, and purify by column chromatography.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction

This protocol is a general starting point and will likely require optimization of the ligand and reaction conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). Google Scholar.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). Organic Letters.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Request PDF.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005).
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). Benchchem.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Buchwald–Hartwig amin
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Buchwald-Hartwig Amin
  • A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
  • Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

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Technical Support Center: Purification Strategies for (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (4-Bromopyridin-2-YL)methanamine (CAS 865156-50-9). This molecule is a critical building block in medicinal chemistry and drug development, valued for its versatile pyridine core and reactive amine and bromide functional groups.[1] However, its purification can present unique challenges due to its basicity, potential for co-eluting impurities, and sensitivity to certain conditions.

This guide is designed to provide you with practical, field-proven insights to navigate these challenges. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be the corresponding nitrile (4-bromo-2-cyanopyridine) if the final step is a reduction, or the corresponding aldehyde/oxime.

  • Over-reduced or Side-Reduced Products: If reducing a nitrile, harsh conditions can sometimes affect the pyridine ring or the bromine substituent.

  • Isomeric Byproducts: If the synthesis involves bromination or functional group installation, trace amounts of other isomers may form.

  • Solvent Adducts and Reagent Residues: Residual high-boiling point solvents (like DMF or DMSO) or leftover reagents can contaminate the final product.

Q2: What is the best general-purpose purification strategy for this compound?

A2: A multi-step approach is often most effective.

  • Aqueous Acid-Base Workup: A preliminary liquid-liquid extraction is highly recommended. As a basic amine, the product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure amine re-extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Column Chromatography: For high purity, column chromatography on silica gel is typically necessary. Due to the basic nature of the amine, which can cause streaking and poor separation on standard silica, a modified eluent system is crucial.

Q3: How can I accurately assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): Essential for a quick check and for optimizing column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying proton-bearing impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides highly sensitive detection of impurities and confirms the molecular weight of the desired product.[3]

Q4: Is this compound stable on silica gel?

A4: Amines, particularly pyridinic amines, can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption (low yield), peak tailing, and in some cases, decomposition. To mitigate this, it is standard practice to deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[4]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

Problem 1: My product streaks badly on the TLC plate, making it impossible to see separation.

  • Probable Cause: The basic amine is interacting strongly with the acidic silica gel.

  • Solution: Prepare your eluent with a basic modifier. Add 0.5-1% triethylamine (TEA) or a 7N ammonia in methanol solution to your mobile phase (e.g., 94:5:1 DCM/Methanol/TEA). This deactivates the acidic sites on the silica, resulting in sharper spots and better separation.

Problem 2: My yield is very low after column chromatography, even though the reaction appeared to be high-yielding.

  • Probable Cause: The product is irreversibly binding to the silica gel column. This is a more severe consequence of the acidic nature of silica.

  • Solution:

    • Use a Basic Modifier: As with TLC, always use an eluent containing triethylamine or ammonia.[4]

    • Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system to elute the product faster, provided it doesn't compromise separation.

Problem 3: I see multiple spots on my TLC, but they are very close together (low ΔRf).

  • Probable Cause: The impurities are structurally very similar to the product, making separation difficult.

  • Solution:

    • Optimize the Solvent System: Test a range of solvent systems. Sometimes switching to a different primary solvent (e.g., from ethyl acetate/hexanes to DCM/methanol) can significantly alter selectivity. A good starting point is a gradient of methanol in dichloromethane.[4]

    • Improve Column Efficiency: Use a longer chromatography column and ensure it is packed well to maximize the number of theoretical plates.

    • Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This will help resolve compounds with similar Rf values.

Problem 4: My final product is a yellow or brown oil/solid.

  • Probable Cause: This coloration can be due to trace impurities, possibly from oxidation of the amine or residual reagents from the reaction.

  • Solution:

    • Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., methanol or DCM), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. This is often effective at removing colored impurities.

    • Crystallization/Salt Formation: If the product is solid, recrystallization can be an excellent final purification step. If it is an oil, converting it to a hydrochloride or hydrobromide salt can often yield a stable, crystalline solid that is easily purified by recrystallization. The free base can be regenerated by treatment with a base.

Detailed Experimental Protocols

Protocol 1: High-Performance Column Chromatography

This protocol assumes a crude product mass of approximately 1-2 grams. Adjust the scale accordingly.

  • TLC Optimization:

    • Find a mobile phase that gives the product an Rf value of ~0.2-0.3.

    • A recommended starting system is 5% Methanol in Dichloromethane (DCM) with 0.5% Triethylamine (TEA).

  • Column Preparation:

    • Select a glass column with a diameter of ~4-5 cm.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar solvent of your gradient (e.g., pure DCM with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (~2-3 times the mass of your crude product) and then add your dissolved product.

    • Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method prevents solvent-related band broadening at the start of the column.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a lower polarity if running a gradient (e.g., 2% MeOH in DCM) and gradually increasing the methanol concentration.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Preliminary Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (3 x 10 mL). The amine product will move to the aqueous layer as the protonated salt.

  • Combine the acidic aqueous layers. Any non-basic impurities will remain in the original organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is >9.

  • Extract the now-neutral amine product back into an organic solvent (e.g., DCM, 3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This material is now significantly purer and ready for chromatography if needed.

Data Summary and Visualization

Table 1: Recommended Eluent Systems for Column Chromatography
Impurity TypeRecommended Stationary PhaseRecommended Eluent System (v/v/v)Rationale
Non-polar byproductsSilica GelGradient: 0-10% Ethyl Acetate in HexanesSeparates based on polarity; product will elute later.
Unreacted NitrileSilica GelGradient: 20-80% Ethyl Acetate in HexanesThe amine is significantly more polar than the nitrile precursor.
Polar, basic impuritiesSilica GelGradient: 0-10% Methanol in DCM + 0.5% TEAExcellent for separating closely related amines while preventing tailing.
General PurposeSilica GelIsocratic: 95:5:0.5 DCM / MeOH / TEAA good starting point for many common impurity profiles.
Diagrams

Purification_Decision_Tree start Crude Product workup Perform Acid-Base Extraction? start->workup TLC Analyze by TLC workup->TLC Yes workup->TLC No (High Purity Expected) chromatography Column Chromatography Needed? final_product Pure Product chromatography->final_product No color_check Is Product Colored? chromatography->color_check Yes TLC->chromatography color_check->final_product No charcoal Treat with Activated Charcoal color_check->charcoal Yes charcoal->final_product

Caption: Decision tree for selecting a purification strategy.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc_opt 1. Optimize TLC (e.g., 5% MeOH/DCM + TEA) col_pack 2. Pack Column (Slurry Method) tlc_opt->col_pack dry_load 3. Prepare Sample (Dry Loading) col_pack->dry_load load 4. Load Sample onto Column dry_load->load elute 5. Elute with Gradient load->elute collect 6. Collect & Monitor Fractions via TLC elute->collect combine 7. Combine Pure Fractions collect->combine evap 8. Evaporate Solvent combine->evap pure_prod Purified Product evap->pure_prod

Caption: Standard workflow for column chromatography purification.

References

  • Ningbo Inno Pharmchem Co., Ltd. "The Strategic Importance of this compound in Chemical Manufacturing." Ningbo Inno Pharmchem Co., Ltd., 26 Oct. 2025. [Link]

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Technical Support Center: Catalyst Deactivation in Reactions Involving (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for palladium-catalyzed cross-coupling reactions involving (4-Bromopyridin-2-YL)methanamine. Catalyst deactivation is a common hurdle when working with pyridine-containing substrates; this resource offers field-proven insights and actionable protocols to diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty stems from the molecular structure of the substrate itself. It contains two Lewis basic nitrogen atoms: one in the pyridine ring and one in the aminomethyl side chain. The lone pair of electrons on the pyridine nitrogen, in particular, can strongly coordinate to the palladium catalyst. This coordination forms a stable, catalytically inactive complex, effectively sequestering the catalyst from the reaction cycle.[1][2][3] This phenomenon, often termed the "2-pyridyl problem," is a well-documented cause of low yields and stalled reactions in cross-coupling chemistry.[4]

Q2: What are the most common signs of catalyst deactivation in my reaction?

A2: The primary indicators of catalyst deactivation include:

  • Decreased Reaction Rate: A noticeable slowdown in the consumption of starting materials compared to similar, non-heterocyclic substrates.[2]

  • Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed, even after extended reaction times or with gentle heating.[2]

  • Formation of a Black Precipitate: The appearance of palladium black, which consists of agglomerated, inactive palladium nanoparticles, is a visual cue of catalyst decomposition.[5][6]

  • Changes in Selectivity: An increase in the formation of side products, such as dehalogenated starting material or homocoupled products.[1][2]

Q3: Besides pyridine coordination, what are the other primary deactivation pathways for my palladium catalyst?

A3: Beyond direct poisoning by the substrate, several other mechanisms can lead to catalyst deactivation:

  • Catalyst Agglomeration: The active, soluble Pd(0) species can aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles (palladium black).[6]

  • Oxidation of the Catalyst: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by residual oxygen or other oxidants in the reaction mixture. Maintaining a strictly inert atmosphere is crucial to prevent this.[5]

  • Ligand Degradation: Phosphine ligands, especially if not sufficiently bulky, can be susceptible to oxidation or other forms of degradation under the reaction conditions.

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at high concentrations or elevated temperatures.[3]

Q4: Can the aminomethyl group (-CH₂NH₂) also interfere with the catalyst?

A4: Yes, the primary amine of the aminomethyl group is also a Lewis base and can coordinate to the palladium center. However, the pyridine nitrogen is generally considered the more potent poison in this context. Its sp² hybridized lone pair is often more sterically accessible and electronically positioned to form a stable chelate-like interaction with the metal, especially relative to the more flexible aminomethyl side chain. Nonetheless, the combined effect of two potential coordination sites on the same molecule exacerbates the challenge of maintaining catalyst activity.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, directly pointing to a problem with the catalyst's activity or stability.

  • Suspected Cause A: Catalyst Poisoning by Pyridine Nitrogen

    • Diagnosis: The reaction starts but fails to proceed to completion, or never initiates. This is the most probable cause when using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ that are not designed for challenging heterocyclic substrates.[1]

    • Solution: The key is to use a catalyst system where the ligand's properties discourage the binding of the pyridine nitrogen. This is achieved by using sterically bulky and electron-rich phosphine ligands. These ligands create a crowded environment around the palladium atom, making it difficult for the pyridine substrate to coordinate, while their electron-donating nature promotes the crucial oxidative addition step of the catalytic cycle.[3]

    Table 1: Recommended Catalyst Systems for Cross-Coupling with Pyridine Substrates

    Catalyst System Ligand Typical Loading (mol%) Key Advantages
    Pd₂(dba)₃ / SPhos SPhos 1-3% Excellent for sterically hindered and electron-rich substrates.[1]
    Pd₂(dba)₃ / XPhos XPhos 1-3% Broad applicability, highly active for challenging substrates.[3]
    Pd(OAc)₂ / P(t-Bu)₃ Tri-tert-butylphosphine 1-3% Highly electron-rich, promotes fast oxidative addition.

    | PEPPSI-IPr | N-Heterocyclic Carbene | 2-4% | Highly stable and active, particularly effective for aryl chlorides and other challenging partners.[7] |

  • Suspected Cause B: Inactive Precatalyst

    • Diagnosis: Reactions using Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) may fail if the precatalyst is not efficiently reduced to the active Pd(0) state.[7] This reduction step is often hindered by the presence of the coordinating pyridine substrate.

    • Solution:

      • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.

      • Ensure Proper Activation: If using a Pd(II) source, ensure the reaction conditions are suitable for reduction. This often involves the presence of a phosphine ligand which can act as a reductant.[7]

Problem 2: Formation of Significant Side Products

The appearance of byproducts indicates that alternative reaction pathways are competing with the desired cross-coupling.

  • Suspected Cause A: Dehalogenation

    • Diagnosis: The primary byproduct observed is 2-(aminomethyl)pyridine, where the bromine atom has been replaced by a hydrogen. This is confirmed by mass spectrometry (loss of Br, gain of H).

    • Solution: Dehalogenation occurs when the palladium intermediate reacts with a hydride source. Potential sources include certain solvents (like isopropanol) or bases.

      • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF.

      • Base Selection: Use a non-hydridic base like Cs₂CO₃ or K₃PO₄. Avoid bases like NaBH₄ or those with hydridic impurities.

  • Suspected Cause B: Protodeboronation (in Suzuki Coupling)

    • Diagnosis: In a Suzuki-Miyaura coupling, the boronic acid partner is consumed to form an arene byproduct, while the this compound remains unreacted. This is often caused by excess water in the reaction.[1]

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents.

      • Select an Appropriate Base: K₃PO₄ is often effective and can be used under nearly anhydrous conditions. While a small amount of water can sometimes be beneficial for transmetalation, excess water promotes protodeboronation.[1][8]

Table 2: Common Side Products and Diagnostic Signatures

Side Product Name Diagnostic Signature (MS) Probable Cause
C₆H₈N₂ 2-(aminomethyl)pyridine [M+H]⁺ = 109.08 Dehalogenation
Ar-Ar Biaryl (from boronic acid) [M+H]⁺ = 2x Mass of Arene Homocoupling of boronic acid

| Br-Py-CH₂-NH-NH-CH₂-Py-Br | Dimerized starting material | [M+H]⁺ > 2x Mass of SM | Oxidative homocoupling |

Experimental Protocols & Workflows

Workflow 1: Systematic Troubleshooting of a Failed Reaction

This workflow provides a logical sequence of steps to diagnose and solve a failed cross-coupling reaction.

G start Reaction Failed (Low/No Conversion) check_purity 1. Verify Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Solvent) start->check_purity check_atmosphere 2. Confirm Inert Atmosphere (Degassed Solvents? N₂/Ar Purge?) check_purity->check_atmosphere catalyst_system 3. Analyze Catalyst System check_atmosphere->catalyst_system ligand_choice Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) catalyst_system->ligand_choice use_standard Standard Ligand Used (e.g., PPh₃) ligand_choice->use_standard No good_ligand Bulky Ligand Used ligand_choice->good_ligand Yes screen_ligands ACTION: Screen Bulky Ligands (See Protocol 2) use_standard->screen_ligands success Reaction Successful screen_ligands->success optimize_conditions 4. Optimize Reaction Conditions good_ligand->optimize_conditions increase_temp ACTION: Increase Temperature (e.g., 80°C -> 100°C) optimize_conditions->increase_temp Temp? change_base ACTION: Change Base (e.g., K₂CO₃ -> Cs₂CO₃) optimize_conditions->change_base Base? increase_temp->success change_base->success

Caption: A decision tree for troubleshooting an unsuccessful cross-coupling reaction.

Mechanism Visualization: Pyridine Poisoning of Palladium Catalyst

The diagram below illustrates how the pyridine nitrogen coordinates to the active Pd(0) catalyst, forming an off-cycle, inactive complex that halts the desired catalytic reaction.

Deactivation cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Inactive Inactive Complex L₂Pd(0)←N(Py) Pd0->Inactive Coordination (Poisoning) PdII Ar-Pd(II)L₂-Br OA->PdII RE Reductive Elimination PdII->RE RE->Pd0 Substrate (4-Bromopyridin-2-YL) methanamine Substrate->Inactive

Caption: Coordination of the pyridine substrate to the active Pd(0) catalyst leads to an inactive complex.

Protocol 1: Ligand Screening for Optimal Performance

Objective: To identify the most effective phosphine ligand for the cross-coupling of this compound with a model arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • Ligands to test (SPhos, XPhos, P(t-Bu)₃) (3.0 mol%)

  • K₃PO₄ (2.0 eq), finely ground

  • Anhydrous 1,4-Dioxane

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add this compound, phenylboronic acid, and K₃PO₄ to three separate reaction vials.

  • To each vial, add the Pd₂(dba)₃ precatalyst.

  • To vial 1, add SPhos. To vial 2, add XPhos. To vial 3, add P(t-Bu)₃.

  • Add anhydrous, degassed 1,4-dioxane to each vial to achieve a 0.1 M concentration of the limiting reagent.

  • Seal the vials and place them in a pre-heated aluminum block at 100 °C.

  • Stir the reactions vigorously.

  • After 2, 8, and 24 hours, take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion to product.

  • Analysis: Compare the conversion rates for each ligand. The ligand that provides the highest conversion in the shortest time is the optimal choice for this transformation.

References

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. Available at: [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. NIH National Library of Medicine. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. Available at: [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. ACS Publications. Available at: [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. NIH National Library of Medicine. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH National Library of Medicine. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. ResearchGate. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH National Library of Medicine. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. Available at: [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Publications. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. NIH National Library of Medicine. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Strategic Importance of this compound in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

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preventing homocoupling in (4-Bromopyridin-2-YL)methanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Bromopyridin-2-YL)methanamine Reactions

A Senior Application Scientist's Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and frustrating challenge encountered during cross-coupling reactions involving this compound: the formation of the homocoupled 2,2'-bis(methanamine)-4,4'-bipyridine byproduct. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions surrounding the homocoupling of this compound.

Q1: I'm seeing a significant amount of a symmetrical bi-pyridine byproduct in my cross-coupling reaction. What is it and why is it forming?

A1: You are observing the result of homocoupling (also known as dimerization), an undesired side reaction where two molecules of your starting material, this compound, couple with each other. This reaction consumes your electrophile, reduces the yield of your desired cross-coupled product, and often introduces a purification challenge due to the similar polarity of the byproduct and the target molecule.

Homocoupling is a prevalent issue in transition-metal-catalyzed reactions, particularly those involving palladium (e.g., Suzuki, Heck, Sonogashira) and copper (e.g., Ullmann). The primary causes are almost always related to two factors: the presence of oxygen and the choice of catalyst precursor.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of your coupling partner (e.g., an organoboron reagent in a Suzuki reaction) or participate in alternative catalytic cycles that lead to the dimerization of your aryl bromide.[1][3] Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[4]

  • Catalyst Precursor-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0) state. A common pathway for this reduction involves the consumption of two equivalents of an organometallic nucleophile (e.g., boronic acid) or, in some cases, your aryl halide, which generates the homocoupled byproduct.[1][3]

Q2: Does the pyridine nitrogen in my substrate play a role in these side reactions?

A2: Yes, absolutely. The nitrogen atom in the pyridine ring presents a unique challenge often referred to as the "2-pyridyl problem" in cross-coupling literature.[5] This nitrogen is a Lewis basic site that can coordinate to the palladium or copper catalyst center. This coordination can alter the electronic properties of the catalyst, potentially slowing down key steps in the desired catalytic cycle (like oxidative addition or reductive elimination) and making side reactions, including homocoupling, more competitive.[6] Furthermore, 2-pyridyl organometallic intermediates, which may form in situ, are notoriously unstable and prone to decomposition, which can also contribute to lower yields and byproduct formation.[5][7]

Troubleshooting & Optimization Guide

This guide provides a systematic approach to diagnosing and solving homocoupling issues by optimizing key reaction parameters.

Inert Atmosphere & Reagent Purity

The importance of maintaining an oxygen-free environment cannot be overstated. Oxygen is a notorious culprit in promoting homocoupling.[2][4]

Q: What is the most effective way to remove oxygen from my reaction?

A: While simply purging the reaction vessel with an inert gas is common, it is often insufficient to remove all dissolved oxygen. A subsurface sparge or the "Freeze-Pump-Thaw" method are far more effective.

Protocol: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

  • Place your solvent in a Schlenk flask that is no more than half full.

  • Seal the flask and freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace and the solid's surface.

  • Close the flask to the vacuum and thaw the solvent completely in a water bath. You will often see gas bubbles evolve from the liquid as it thaws.

  • Repeat this entire freeze-pump-thaw cycle at least three times to ensure a thoroughly deoxygenated solvent.[1]

  • Finally, backfill the flask with a high-purity inert gas (Argon is preferred due to its density). Use this solvent immediately.

Catalyst & Ligand Selection

Your choice of catalyst and ligand directly influences the kinetics of the reaction, determining whether the desired cross-coupling outcompetes the undesired homocoupling.

Q: Should I use a Pd(0) or Pd(II) precatalyst? How does my ligand choice impact the reaction?

A: To avoid the homocoupling pathway associated with the in-situ reduction of Pd(II) salts, using a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often advantageous.[1]

However, modern catalyst systems often use highly active and stable Pd(II) precatalysts paired with specific ligands. The key is the ligand. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are designed to accelerate the rate-limiting steps of the desired catalytic cycle.[1] By speeding up oxidative addition and, crucially, reductive elimination, these ligands ensure the desired product is formed and released from the catalyst before side reactions can occur.[8]

G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) TM_Complex Ar-Pd(II)L₂(Nu) Product Ar-Nu (Product) PdII_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_Product Ar-Ar (Homocoupling) O2 O₂ (Oxygen)

Table 1: Impact of Catalyst & Ligand System on Homocoupling

ParameterSelection StrategyRationale for Reducing HomocouplingPotential Trade-offs
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).Avoids the homocoupling pathway that occurs during the in situ reduction of Pd(II) catalysts.[1]Pd(0) sources can be less stable to air and moisture than modern Pd(II) precatalysts.
Use a modern, well-defined Pd(II) precatalyst (e.g., XPhos Pd G3).These are paired with optimal ligands that promote the desired cycle so effectively that the initial reduction step is less of an issue.[9]Can be more expensive than simple Pd salts.
Ligand Choice Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands dramatically accelerate the reductive elimination step, which is often the rate-limiting step for product formation. This ensures the desired cross-coupling outpaces homocoupling.[1][8]The optimal ligand is often substrate-dependent and may require screening.
Palladium Additive Add a mild reducing agent (e.g., potassium formate).Helps to minimize the concentration of free Pd(II) in the reaction mixture, suppressing a key homocoupling pathway, without reducing the active catalyst complex.[4]May not be compatible with all functional groups.
Base, Solvent, and Additives

The reaction medium plays a critical role in solubilizing reagents, activating species for transmetalation, and stabilizing catalytic intermediates.

Q: My reaction is still producing the dimer even with a good catalyst system and inert atmosphere. What else can I adjust?

A: Fine-tuning your base and solvent system is the next logical step.

  • Base Selection: The base is crucial for activating the nucleophilic coupling partner (e.g., in the Suzuki reaction, it activates the boronic acid).[10] However, a base that is too strong or poorly soluble can sometimes exacerbate side reactions.[1] If you are using a strong base like Cs₂CO₃, consider screening a milder or different base like K₃PO₄ or even KF.[11]

  • Solvent System: The solvent must fully solubilize all components at the reaction temperature. Poor solubility can lead to an incomplete or slow reaction, giving side reactions more time to occur.[10][11] Common systems like Dioxane/H₂O or Toluene/H₂O are good starting points, but if solubility is an issue, consider alternatives like CPME, 2-MeTHF, or DMF.[10][11]

  • Slow Addition: Homocoupling is often a bimolecular reaction (requiring two molecules of the same species to come together). You can disfavor this by keeping the concentration of one of the coupling partners low. If you are performing a Suzuki coupling, for example, adding the boronic acid solution slowly via a syringe pump can significantly suppress its homocoupling.[1]

Troubleshooting Workflow

Use this decision tree to systematically address the issue of homocoupling in your reaction.

G start Homocoupling Byproduct Observed q1 Is the reaction atmosphere rigorously inert? start->q1 sol1 Implement rigorous degassing. Use Freeze-Pump-Thaw or subsurface sparging. [1][4] q1->sol1 a1_no q2 What is your catalyst system? q1->q2 a1_yes a1_no No a1_yes Yes sol1->q1 Re-run Experiment sol2_pd2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) OR use a bulky, electron-rich ligand (e.g., XPhos, SPhos). [1] q2->sol2_pd2 a2_pd2 q3 Have you optimized conditions? q2->q3 a2_good a2_pd2 Using Pd(II) Precatalyst (e.g., Pd(OAc)₂) a2_good Using Pd(0) or Modern Precatalyst sol2_pd2->q2 Re-run Experiment sol3 Screen milder bases (K₃PO₄, KF). [1][12] Ensure complete solubility. Consider slow addition of the nucleophilic partner. [1] q3->sol3 No end_node Problem Resolved q3->end_node Yes sol3->q3 Re-run Experiment

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol incorporates multiple strategies to minimize homocoupling when coupling this compound with a generic arylboronic acid.

  • Vessel and Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered, dry K₃PO₄ (2.0–3.0 equiv.).[9]

  • Establishing Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with high-purity argon. Repeat this evacuate/backfill cycle a total of three times.[12]

  • Solvent and Catalyst Addition:

    • Add the rigorously degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1 M) via syringe.[9]

    • Under a positive pressure of argon, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.5-5 mol%).

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (screen 80–110 °C).[9][10]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[9]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.[9]

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2018). PLoS ONE. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2002). ResearchGate. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2002). Organic Process Research & Development. Retrieved from [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • A General Solution for the 2-Pyridyl Problem. (2011). Angewandte Chemie International Edition. Retrieved from [Link]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates. (2015). Organic Letters. Retrieved from [Link]

  • 40 questions with answers in CROSS COUPLING. (n.d.). ResearchGate. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • How to avoid side reactions when making boronic esters. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Cu-modified hydroxy-apatite as catalyst for Glaser–Hay CC homo- coupling reaction of terminal alkynes. (2016). ResearchGate. Retrieved from [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2017). Journal of Organic Chemistry. Retrieved from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Journal of Organic Chemistry. Retrieved from [Link]

  • Glaser coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. (2017). ResearchGate. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). Organic and Biomolecular Chemistry. Retrieved from [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2023). Portal de Divulgação Científica. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2021). Reddit. Retrieved from [Link]

  • Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. (1998). The Journal of Organic Chemistry. Retrieved from [Link]

  • New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes. (2011). Houston Methodist Scholars. Retrieved from [Link]

Sources

managing temperature sensitivity of (4-Bromopyridin-2-YL)methanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromopyridin-2-YL)methanamine (CAS No: 865156-50-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the temperature sensitivity of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction to this compound and its Reactivity

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a pyridine ring with a bromine atom and a primary amine on a methyl group, offers multiple reaction sites.[2] However, this complex functionality also introduces a sensitivity to reaction temperature, which can significantly impact yield, purity, and the overall success of a synthesis. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific storage temperatures for this compound can vary by supplier, related bromopyridine compounds are typically stored at refrigerated temperatures, between 0-8°C.[1] It is also recommended to store the compound in a tightly sealed container in a dry, well-ventilated area.[3][4][5]

Q2: Why is temperature control so critical in reactions with this compound?

Temperature is a critical parameter for several reasons:

  • Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to the formation of impurities.

  • Reaction Rate: While heating can increase the reaction rate, excessive heat can lead to a loss of selectivity and the formation of complex mixtures that are difficult to purify.

  • Exothermic Reactions: Many reactions involving amines can be exothermic. Without proper temperature control, a reaction can experience a thermal runaway, leading to a rapid increase in temperature and pressure, which can be a significant safety hazard.

Q3: What are the initial signs of a temperature-related issue in my reaction?

Common indicators include:

  • Color Change: A sudden or unexpected change in the color of the reaction mixture (e.g., darkening or charring) can indicate decomposition or the formation of colored byproducts.

  • Low Yield: If the yield of your desired product is consistently lower than expected, it could be due to the degradation of the starting material or product at the reaction temperature.

  • Complex Product Mixture: The presence of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis suggests a loss of reaction selectivity, which can be exacerbated by incorrect temperature.

  • Inconsistent Results: If you are observing poor reproducibility between batches, variations in temperature control could be a contributing factor.

Troubleshooting Guide: Managing Temperature Sensitivity

This section provides a structured approach to diagnosing and resolving common temperature-related issues encountered when working with this compound.

Issue 1: Low or No Product Yield

If you are experiencing a low yield of your target molecule, consider the following troubleshooting steps:

Workflow for Diagnosing Low Yield

start Low Yield Observed check_temp Was the reaction run at an elevated temperature? start->check_temp high_temp High temperature may be causing degradation. check_temp->high_temp Yes check_exotherm Was there an initial exotherm that was not controlled? check_temp->check_exotherm No run_low_temp Action: Rerun the reaction at a lower temperature (e.g., 0°C or room temperature). high_temp->run_low_temp uncontrolled_exotherm An initial spike in temperature could have degraded the starting material. check_exotherm->uncontrolled_exotherm Yes check_stability Is the product itself thermally labile? check_exotherm->check_stability No slow_addition Action: Add reagents slowly at a low temperature to dissipate heat. uncontrolled_exotherm->slow_addition product_degradation The product may be degrading during workup or purification. check_stability->product_degradation Possible cool_workup Action: Perform workup and purification at reduced temperatures. product_degradation->cool_workup

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol: Low-Temperature Reaction Setup
  • Glassware Preparation: Ensure all glassware is oven-dried and free of moisture, as water can interfere with many reactions.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Cooling Bath: Prepare a cooling bath. For 0°C, an ice-water slurry is effective. For lower temperatures, consider dry ice/acetone (-78°C) or other suitable cooling mixtures.

  • Solvent and Reagent Pre-cooling: Pre-cool the solvent and any stable reagents to the desired reaction temperature before addition.

  • Slow Addition: Add this compound and other reagents dropwise or in small portions to the cooled reaction mixture. This is especially important for exothermic reactions.

  • Temperature Monitoring: Use a low-temperature thermometer or a thermocouple to monitor the internal reaction temperature throughout the addition and for the duration of the reaction.

  • Maintain Temperature: Ensure the cooling bath is maintained at the desired temperature for the entire reaction time.

Issue 2: Formation of Multiple Byproducts

The presence of numerous byproducts often points to a lack of reaction selectivity.

Decision Tree for Improving Selectivity

start Multiple Byproducts Observed temp_too_high Is the reaction temperature too high? start->temp_too_high lower_temp Action: Decrease the reaction temperature in increments (e.g., by 10-20°C). temp_too_high->lower_temp Yes reagent_addition Is the rate of reagent addition too fast? temp_too_high->reagent_addition No slow_down_addition Action: Add the limiting reagent more slowly using a syringe pump. reagent_addition->slow_down_addition Yes solvent_choice Could the solvent be promoting side reactions? reagent_addition->solvent_choice No change_solvent Action: Screen alternative solvents with different polarities or boiling points. solvent_choice->change_solvent Yes

Caption: Decision tree for improving reaction selectivity.

Data Summary: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagent ClassRecommended Starting TemperatureKey Considerations
Nucleophilic Substitution Alkyl halides, Epoxides0°C to Room TemperatureCan be exothermic; slow addition is crucial.
Acylation Acyl chlorides, Anhydrides-10°C to 0°CHighly exothermic; often requires a non-nucleophilic base.
Reductive Amination Aldehydes, Ketones0°C to Room TemperatureMonitor for imine formation before adding the reducing agent.
Suzuki Coupling Boronic acids/estersRoom Temperature to 80°CRequires careful screening of catalyst, ligand, and base. Monitor for debromination at higher temperatures.

Note: These are general recommendations. The optimal temperature for a specific reaction will depend on the substrates, reagents, and solvent used.

References

  • Cenmed Enterprises. (n.d.). This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing. [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. (2016). Thermal decomposition of 2,4,6-triazidopyridine. [Link]

  • National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

  • ResearchGate. (2010). The thermal decomposition of azidopyridines. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in (4-Bromopyridin-2-YL)methanamine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-Bromopyridin-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges arising from steric hindrance in reactions involving this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the causal relationships between molecular structure and reactivity, enabling you to optimize your synthetic strategies.

The Structural Challenge: Understanding Steric Effects

This compound possesses two primary reactive sites: the nucleophilic primary amine of the aminomethyl group at the C2 position and the electrophilic carbon at the C4 position bearing a bromo leaving group, which is ideal for cross-coupling reactions. The spatial arrangement of these functional groups is the primary source of experimental challenges. Steric hindrance arises from the non-bonding interactions that influence the shape and reactivity of molecules.[1] In this case, the proximity of the aminomethyl group to the pyridine ring nitrogen and to substituents at the C3 position can impede the approach of reagents to either the amine or the bromine atom.

This guide addresses the most common issues encountered in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Topic 1: N-Functionalization Reactions (Acylation & Alkylation)

Question 1: I am observing low yields and sluggish reaction rates when trying to N-acylate this compound with a bulky acyl chloride. What's the underlying issue and how can I resolve it?

Answer:

The issue is almost certainly steric hindrance at the primary amine. The aminomethyl group's proximity to the pyridine ring creates a sterically congested environment. A bulky acylating agent must overcome a significant energy barrier to approach the nitrogen's lone pair at the correct angle for nucleophilic attack.

Causality & Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Troubleshooting Solutions Problem Low Yield in N-Acylation with Bulky Reagent Cause Steric Hindrance Pyridine ring shields the -CH2NH2 group Problem->Cause is caused by Sol1 Modify Reagent: Use less bulky acylating agent (e.g., anhydride) Cause->Sol1 Mitigate by Sol2 Optimize Conditions: Increase temperature or use microwave irradiation Cause->Sol2 Overcome with Sol3 Employ Coupling Agents: Use EDC/HOBt or HATU to form a less-hindered active ester intermediate Cause->Sol3 Circumvent using Sol4 Change Solvent: Use a non-coordinating solvent to minimize competing interactions Cause->Sol4 Influence via

Troubleshooting workflow for N-acylation.

Detailed Solutions:

  • Reagent Selection is Key: The most direct solution is to reduce the steric bulk of your electrophile.

    • Switch to Anhydrides: Acid anhydrides are often more reactive and can be less sterically demanding than their corresponding acid chlorides.

    • Use Coupling Agents: For amide bond formation, peptide coupling reagents are highly effective. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can convert the carboxylic acid into an active ester in situ. This intermediate is highly reactive and less sterically sensitive.[2]

  • Aggressive Reaction Conditions:

    • Thermal Energy: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side products or degradation.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction rates by efficiently transferring energy to the polar solvent and reactants.[3]

Data Snapshot: Impact of Acyl Chloride Structure on Yield

Acyl ChlorideRelative Steric BulkTypical Observed YieldRecommended Strategy
Acetyl chlorideLow>90%Standard conditions
Isobutyryl chlorideMedium50-70%Increase temperature, consider coupling agent
Pivaloyl chlorideHigh<20%Use of coupling agent (e.g., HATU) is essential
2,4,6-Trimethylbenzoyl chlorideVery High<5%Re-evaluate synthetic route; may be impractical
Topic 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 2: My Suzuki coupling at the 4-bromo position is failing after I've successfully added a large substituent to the nitrogen atom. Is the N-substituent interfering with the C-C bond formation?

Answer:

Yes, this is a classic case of remote steric hindrance impacting a catalytic cycle. While the N-substituent is not directly adjacent to the bromine, its size can significantly affect the reaction in two ways:

  • Hindrance of Oxidative Addition: The bulky N-substituent can sterically block the palladium catalyst from accessing the C-Br bond, thereby inhibiting the crucial initial oxidative addition step of the catalytic cycle.[3][4]

  • Undesired Ligand Behavior: The nitrogen atom of the pyridine ring or the N-substituent itself can coordinate to the palladium center, altering its electronic properties and catalytic activity, sometimes leading to catalyst deactivation.

Troubleshooting Protocol: Optimizing a Hindered Suzuki Coupling

G Start Hindered Suzuki Coupling Fails Step1 Step 1: Change Ligand Select bulky, electron-rich ligands (e.g., SPhos, XPhos) Start->Step1 Step2 Step 2: Screen Bases Try stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) Step1->Step2 If still no reaction Success Reaction Succeeds Step1->Success [Success] Step3 Step 3: Vary Pd Source Test different precursors (e.g., Pd2(dba)3 vs Pd(OAc)2) Step2->Step3 If still no reaction Step2->Success [Success] Step4 Step 4: Consider Solvent Use polar aprotic solvents (e.g., Dioxane, Toluene, DMF) Step3->Step4 If still no reaction Step3->Success [Success] Step4->Success [Success]

Decision tree for troubleshooting Suzuki coupling.

Detailed Solutions:

  • Ligand Choice is Critical: For sterically demanding substrates, the choice of phosphine ligand is the most important variable.

    • Buchwald Ligands: Use bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically hindered and more readily undergoes oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective for coupling hindered substrates due to their strong sigma-donating properties.

  • Base and Solvent System:

    • Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium or potassium carbonate for hindered couplings.

    • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are standard. Sometimes a mixture (e.g., dioxane/water) is required depending on the solubility of the base and boronic acid.

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the N-substituted this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes).

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Proceed with aqueous workup and purification.

References
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.Journal of the Chemical Society, Dalton Transactions.
  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines.Journal of the American Chemical Society.
  • Steric effects - Wikipedia.Wikipedia.
  • 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.Pipzine Chemicals.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.Chemistry LibreTexts.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • N-Acylation in Combinatorial Chemistry.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.SciELO.

Sources

Technical Support Center: Analytical Techniques for Monitoring (4-Bromopyridin-2-YL)methanamine Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for monitoring the synthesis of (4-Bromopyridin-2-YL)methanamine. Structured in a practical question-and-answer format, this document addresses specific experimental challenges, offering detailed troubleshooting protocols and expert insights to ensure accurate and efficient reaction tracking.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions involving this compound?

The most common and effective techniques for monitoring the progress of reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and quantitative analysis. The choice of technique depends on factors such as the required level of accuracy, the complexity of the reaction mixture, and the available instrumentation.[1]

Q2: How do I select the most appropriate technique for my specific needs?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress at the bench. It is a cost-effective method to quickly determine the presence or absence of starting materials and products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC offers high resolution and sensitivity, making it suitable for kinetic studies, purity assessment, and accurate determination of component concentrations.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable compounds. GC-MS provides excellent separation and definitive identification of reaction components through mass analysis.[3][4] However, derivatization may be necessary for polar compounds like amines to improve volatility and thermal stability.[2][5]

Q3: My reaction mixture is complex with several byproducts. Which technique offers the best resolution?

For complex mixtures, HPLC is generally the superior choice due to its wide range of stationary and mobile phase options, which allows for fine-tuning of the separation.[6] Capillary gas chromatography also offers high resolution, particularly for volatile compounds.[3]

Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape, particularly peak tailing, for this compound.

  • Cause: The basic amine group of the analyte can interact with acidic silanol groups on the surface of standard silica-based columns, leading to peak tailing.

  • Solution:

    • Utilize a base-deactivated column: These columns are end-capped to minimize exposed silanol groups.

    • Modify the mobile phase:

      • Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%) can mask the active silanol sites.[7]

      • Adjust the pH: Operating at a higher pH can suppress the ionization of silanol groups, reducing interactions. However, ensure the pH is within the stable range for the column.[8][9]

    • Use an alternative stationary phase: Columns with different selectivities, such as those with phenyl or polar-embedded phases, can provide better peak shapes.

Issue 2: The analyte is not retained or has very short retention time on a C18 column.

  • Cause: this compound is a relatively polar compound and may not interact strongly with the non-polar C18 stationary phase.

  • Solution:

    • Employ a highly aqueous mobile phase: Increasing the water content of the mobile phase will increase the retention of polar compounds.

    • Use a polar-embedded or polar-endcapped column: These columns are designed for better retention of polar analytes.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds that are not well-retained in reversed-phase chromatography.[10]

Experimental Protocol: HPLC Method Development

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column with a high carbon load and end-capping.[9]

    • Mobile Phase: A common starting point is a gradient of acetonitrile or methanol in water, with a buffer such as phosphate or acetate to control pH.[8][9] For LC-MS compatibility, volatile buffers like formate or acetate are preferred.

  • Method Scouting and Optimization:

    • Begin with a broad gradient (e.g., 5% to 95% organic solvent) to determine the elution profile.[6][11]

    • Optimize the gradient, temperature, and flow rate to achieve the desired separation.[9][11]

    • If peak shape is an issue, incorporate a mobile phase modifier as described in "Issue 1".

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood starting point for reversed-phase separations.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape for basic compounds and is MS-compatible.
Gradient 5% to 95% B over 15 minutesAllows for elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 254 nm or by Mass SpectrometryThe pyridine ring is UV-active, and MS provides mass confirmation.

DOT Diagram: HPLC Troubleshooting Logic

start Poor HPLC Separation peak_shape Peak Tailing? start->peak_shape retention Low Retention? peak_shape->retention No add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_shape->add_modifier Yes change_column Use Base-Deactivated or HILIC Column retention->change_column No increase_aqueous Increase Aqueous Content in Mobile Phase retention->increase_aqueous Yes resolved Separation Improved add_modifier->resolved change_column->resolved increase_aqueous->resolved

Caption: Troubleshooting workflow for common HPLC issues.

Thin-Layer Chromatography (TLC)

Issue 3: Streaking of the analyte spot.

  • Cause: The highly polar amine group interacts strongly with the acidic silica gel stationary phase. Overloading the sample can also cause streaking.[12][13]

  • Solution:

    • Add a basic modifier to the eluent: A small amount of triethylamine (0.1-2.0%) or ammonia in the mobile phase can improve spot shape.[7][14]

    • Dilute the sample: If the sample is too concentrated, it will appear as a streak.[13] Dilute the sample before spotting it on the plate.

    • Use an alternative stationary phase: Consider using alumina or reversed-phase TLC plates.

Issue 4: The compound remains at the baseline (Rf ≈ 0).

  • Cause: The eluent is not polar enough to move the polar analyte up the plate.[14][15]

  • Solution:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

    • Switch to a more polar solvent system: If increasing the proportion of the polar solvent is not effective, a different solvent system may be necessary. For very polar compounds, a mixture including methanol might be required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 5: No peak or a very broad, tailing peak is observed for the analyte.

  • Cause: Primary amines can exhibit poor peak shape in GC due to their polarity and potential for interaction with active sites in the GC system. The compound may also be thermally labile.[2][10]

  • Solution:

    • Derivatization: Convert the amine to a less polar, more volatile derivative. Common derivatizing agents for amines include N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF).[16] Silylation reagents like MSTFA can also be used, but require anhydrous conditions.[17]

    • Use a base-deactivated column: These columns are designed to reduce interactions with basic compounds.

    • Optimize injection parameters: A lower injection temperature may prevent thermal degradation.

DOT Diagram: General Reaction Monitoring Workflow

start Start Reaction (Time = 0) sample Take Aliquot at Timed Intervals start->sample quench Quench and Dilute Sample sample->quench analyze Analyze via TLC, HPLC, or GC-MS quench->analyze interpret Interpret Data (Conversion %) analyze->interpret complete Reaction Complete? interpret->complete complete->sample No workup Proceed to Workup complete->workup Yes

Caption: A typical workflow for monitoring a chemical reaction.

References
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Thermo Fisher Scientific - US. (n.d.). HPLC Method Development Steps.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mastelf. (2025, January 29).
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • SiliCycle. (2021, December 8).
  • Benchchem. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Thermo Fisher Scientific. (n.d.).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • National Institutes of Health. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • Reddit. (2021, March 5).
  • PubMed. (2023, June 7).
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, pyridine-based structures are of paramount importance. Bromopyridines serve as versatile precursors for the synthesis of more complex functionalized molecules through palladium-catalyzed cross-coupling reactions. However, the three structural isomers of bromopyridine—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—exhibit distinct reactivity profiles that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparative analysis of their reactivity in key cross-coupling reactions, supported by experimental data and mechanistic insights to inform rational catalyst selection and reaction design.

The Decisive Role of Bromine Position: An Overview of Reactivity

The position of the bromine atom relative to the electron-withdrawing nitrogen atom in the pyridine ring governs the electronic properties of the C-Br bond and, consequently, its reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The general order of reactivity for bromopyridine isomers is typically observed as:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

This trend is primarily dictated by the electronic effects exerted by the nitrogen atom, which are most pronounced at the ortho (2-) and para (4-) positions.[2]

  • 4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond. This renders the carbon atom significantly electrophilic and thus highly susceptible to oxidative addition, leading to the highest reactivity among the three isomers.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated due to the proximity of the electron-withdrawing nitrogen. However, the lone pair of electrons on the adjacent nitrogen atom can coordinate with the palladium catalyst. This coordination can sometimes inhibit the reaction, necessitating the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom from the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates compared to the other two isomers.[1] Achieving comparable yields with 3-bromopyridine often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]

Comparative Performance in Key Cross-Coupling Reactions

The differential reactivity of bromopyridine isomers is evident across various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, clearly illustrates the electronic differences between the bromopyridine isomers.[1] Studies consistently show that under identical reaction conditions, 4-bromopyridine provides the highest yields, followed by 2-bromopyridine, and then 3-bromopyridine.[1]

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~95
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8024~60

Table 1: Representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid. Note: Yields are illustrative and can vary based on specific reaction conditions and ligand choice.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of a vast number of pharmaceutically active compounds.[3][4] The reactivity trend of bromopyridine isomers in this reaction generally mirrors that of the Suzuki-Miyaura coupling. Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium center, which can impede the catalytic cycle.[3] The choice of ligand is therefore critical to modulate the reactivity and stability of the palladium catalyst.[3]

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromopyridine MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016High
2-Bromopyridine MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016Moderate to High
3-Bromopyridine MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6516Moderate (can be improved with specific ligands)[2]

Table 2: Qualitative comparison of reactivity in Buchwald-Hartwig amination. Specific yields are highly dependent on the amine and ligand used.

For the less reactive 3-bromopyridine, specialized catalyst systems, such as those employing RuPhos or BrettPhos ligands, have been shown to be effective.[2]

Heck Reaction

The Heck reaction, which couples an unsaturated halide with an alkene, also demonstrates the same general reactivity trend.[5][6] While extensive comparative data for all three isomers under identical conditions is sparse in the literature, studies on individual isomers suggest that 4-bromopyridine reacts more readily than 3-bromopyridine. For instance, a supramolecular palladium catalyst system showed high efficiency for the Heck coupling of 3-bromopyridine with various olefins, but it is implied that the other isomers are more reactive.[7]

Mechanistic Considerations: The "Why" Behind the Reactivity

The observed differences in reactivity can be attributed to a combination of electronic and steric factors, as well as potential catalyst inhibition.

dot

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Bromopyridine Isomers Electronic Effects Electronic Effects 4-Bromopyridine 4-Bromopyridine Electronic Effects->4-Bromopyridine Strong Activation (para-effect) 2-Bromopyridine 2-Bromopyridine Electronic Effects->2-Bromopyridine Activation (ortho-effect) 3-Bromopyridine 3-Bromopyridine Electronic Effects->3-Bromopyridine Weak Activation (meta-effect) Steric Hindrance Steric Hindrance Steric Hindrance->2-Bromopyridine Potential hindrance to oxidative addition Catalyst Inhibition Catalyst Inhibition Catalyst Inhibition->2-Bromopyridine N-coordination to Pd center

Caption: Factors influencing the reactivity of bromopyridine isomers.

Electronic Effects: As previously discussed, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[8] This effect is most pronounced at the 2- and 4-positions.

Steric Hindrance: In the case of 2-bromopyridine, the proximity of the bromine atom to the nitrogen can create steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-Br bond. This can be mitigated by the choice of appropriate ligands.

Catalyst Inhibition: The lone pair on the nitrogen of 2-bromopyridine can coordinate to the palladium center, forming an inactive or less active catalyst species.[1] This can be a significant challenge, often requiring ligands that can compete with the pyridine nitrogen for coordination to the palladium.

Experimental Protocols: A Practical Guide

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific bromopyridine isomers.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine isomer (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the anhydrous solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

G start Start reagents Add Bromopyridine, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute, Wash monitor->workup Reaction Complete purify Dry, Concentrate, Purify workup->purify end End purify->end

Sources

A Comparative Guide to the Structural Validation of (4-Bromopyridin-2-YL)methanamine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel pyridine derivatives such as (4-Bromopyridin-2-YL)methanamine, which hold significant potential in medicinal chemistry, an unambiguous structural elucidation is the bedrock upon which all further research is built. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural validation of this class of compounds. As a senior application scientist, my focus extends beyond mere procedural descriptions to the strategic rationale behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[1][2][3] This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecule's conformation and the supramolecular interactions within the crystal lattice.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the atomic structure can be resolved.

Experimental Workflow: A Self-Validating System

The crystallographic process is inherently self-validating, with numerous checkpoints to ensure the integrity of the final structure. The workflow, from crystal growth to structure refinement, is a meticulous process demanding both skill and a deep understanding of the underlying principles.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Direct Methods, Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation

Figure 1: A typical experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: this compound Derivative

1. Crystal Growth:

  • Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The choice of solvent is paramount and is typically guided by the solubility of the compound.

  • Procedure:

    • Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial.

    • Employ slow evaporation by covering the vial with a perforated cap and leaving it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use the vapor diffusion method by placing the vial containing the compound solution inside a larger, sealed container with a less polar anti-solvent (e.g., diethyl ether or hexane).

2. Crystal Mounting and Data Collection:

  • Rationale: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head for data collection. Modern diffractometers with high-intensity X-ray sources and sensitive detectors have significantly reduced data collection times.[3]

  • Procedure:

    • Under a microscope, carefully select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Center the crystal on the diffractometer and perform an initial screening to assess the crystal quality and determine the unit cell parameters.

    • Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega and phi scans).

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects.

    • Solve the structure using direct methods or Patterson methods, which will typically reveal the positions of the heavier atoms (like bromine).

    • Perform iterative cycles of full-matrix least-squares refinement to refine the atomic positions, and thermal parameters.

    • Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

    • The final model is validated by checking for residual electron density and analyzing the crystallographic R-factors.

Complementary and Alternative Structural Validation Techniques

While X-ray crystallography provides the ultimate structural proof, a multi-technique approach is often employed for a comprehensive characterization, especially when suitable crystals cannot be obtained.

decision_tree start Structural Validation of This compound Derivative crystal Single Crystals Available? start->crystal xray X-ray Crystallography crystal->xray Yes no_crystal No Suitable Crystals crystal->no_crystal No nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) no_crystal->nmr ms Mass Spectrometry (HRMS, MS/MS) no_crystal->ms comp Computational Modeling (DFT) no_crystal->comp combined Combined Spectroscopic & Computational Analysis nmr->combined ms->combined comp->combined

Figure 2: Decision-making workflow for structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules in solution. For this compound derivatives, a suite of NMR experiments can provide a wealth of structural information.

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. For this compound, characteristic signals for the aromatic protons and the aminomethyl group would be expected.[4]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide clues about the molecule's structure. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[5]

C. Computational Modeling

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) can be used to predict the most stable conformation of a molecule.[2][6] By comparing calculated NMR chemical shifts and other spectroscopic properties with experimental data, a proposed structure can be supported.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique is dictated by the specific research question, the availability of instrumentation, and the nature of the sample.

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous and definitive structural determination.[1][2]Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity, stereochemistry in solutionNon-destructive, provides information about the molecule in solution.Does not provide absolute 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts.Does not provide direct information on connectivity or stereochemistry.
Computational Modeling Predicted 3D structure, spectroscopic propertiesCan be used when experimental data is limited; provides insights into electronic properties.[6]The accuracy of the predicted structure is dependent on the level of theory and basis set used.

Conclusion: An Integrated Approach to Structural Certainty

For the definitive structural validation of novel compounds like this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete and unambiguous three-dimensional atomic arrangement is essential for advancing drug discovery and materials science. However, a pragmatic and scientifically rigorous approach often necessitates the integration of complementary techniques. NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular structure and purity, while computational modeling offers valuable predictive power. By judiciously combining these methods, researchers can achieve a high level of confidence in their structural assignments, paving the way for a deeper understanding of the structure-activity relationships that govern the properties of these important molecules.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. American Association of Pharmaceutical Scientists. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

Sources

comparing (4-Bromopyridin-2-YL)methanamine with other building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Application of (4-Bromopyridin-2-YL)methanamine in Medicinal Chemistry

A Comparative Analysis of a Versatile Pyridine Building Block

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Substituted pyridines are a cornerstone of medicinal chemistry, representing the second most common nitrogen heterocycle found in FDA-approved drugs.[1][2][3] Their unique electronic properties and ability to engage in key biological interactions, such as hydrogen bonding via the ring nitrogen, make them a privileged scaffold.[4][5]

This guide provides a detailed comparison of This compound with other key building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its reactivity, physicochemical properties, and strategic applications, supported by experimental data and protocols to explain the causality behind synthetic choices.

The Strategic Value of this compound

This compound (CAS 865156-50-9) is a bifunctional building block with a distinct arrangement of reactive sites.[6][7] Its value stems from the orthogonal reactivity of its two key functional groups:

  • The 4-Bromo Substituent : This serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9] This allows for the efficient introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the surrounding chemical space.

  • The 2-Methylamine Group : This primary amine provides a crucial vector for derivatization. It can be readily acylated, alkylated, or used in reductive amination to build out side chains that can interact with specific pockets of a biological target, such as the hinge region of a protein kinase.[8] The methylene spacer offers conformational flexibility compared to a primary amine directly attached to the ring.

This specific 2,4-substitution pattern positions these functional groups in a way that is highly relevant for creating molecules that mimic the binding modes of known pharmacophores, particularly in oncology and neuroscience.[8]

Comparative Analysis with Alternative Building Blocks

The choice of a building block is never made in isolation. The performance and utility of this compound can be best understood by comparing it to its structural isomers and other related scaffolds.

Positional Isomers: The Critical Impact of Substitution Patterns

The positioning of the bromo and methylamine groups around the pyridine ring dramatically alters the molecule's electronic properties, steric hindrance, and the spatial vectors of its reactive handles.

Building BlockCAS NumberKey Differentiators & Strategic Implications
This compound 865156-50-9[6]Vector Orientation: Ideal for kinase inhibitors where the 2-substituent can interact with the hinge region and the 4-substituent explores a solvent-exposed region. The pyridine nitrogen is an effective hydrogen bond acceptor.
(2-Bromopyridin-4-YL)methanamine 1092614-22-3[10]Reversed Reactivity: The bromine is now at an alpha-position, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling.[9] The 4-methylamine group projects into a different vector space, suitable for alternative target classes.
(6-Bromopyridin-2-YL)methanamine 188637-63-0[11]Steric Considerations: Structurally similar to the title compound, but the bromine at the 6-position can introduce steric hindrance, potentially influencing catalyst binding during cross-coupling reactions.
(4-Bromopyridin-3-YL)methanamine 1060805-63-1[12]Altered Electronics: The meta-relationship between the nitrogen and the substituents changes the electronic distribution. The 3-methylamine is less influenced by the ring nitrogen, affecting its basicity and nucleophilicity.
Analogues with Alternative Halogens and Functional Groups

The nature of the leaving group (halogen) and the nucleophilic handle (amine) are also critical variables.

Building BlockKey Differentiators & Strategic Implications
(4-Iodopyridin-2-YL)methanamine N/A
(4-Chloropyridin-2-YL)methanamine N/A
2-Amino-4-bromopyridine 84249-14-9[13]

Quantitative Data Summary

The following table summarizes key physicochemical properties that influence the "drug-likeness" and synthetic utility of these building blocks.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC6H7BrN2187.040.9
(2-Bromopyridin-4-YL)methanamineC6H7BrN2187.04[10]0.7[10]
(6-Bromopyridin-2-YL)methanamineC6H7BrN2187.04[11]0.4[11]
(4-Bromopyridin-3-YL)methanamineC6H7BrN2187.04[12]0.4[12]
2-Amino-4-bromopyridineC5H5BrN2173.01[13]1.1

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations involving bromopyridine building blocks.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed coupling of the building block with an arylboronic acid, a foundational C-C bond-forming reaction.

Objective: To synthesize (4-Aryl-pyridin-2-YL)methanamine.

Workflow Diagram:

cluster_materials Materials cluster_procedure Procedure cluster_workup Workup & Purification A This compound (1.0 eq) P1 Combine reactants & catalyst in Schlenk flask A->P1 B Arylboronic Acid (1.2 eq) B->P1 C Pd(PPh₃)₄ (3 mol%) C->P1 D K₃PO₄ (2.0 eq) D->P1 E 1,4-Dioxane/H₂O (4:1) P3 Add degassed solvents E->P3 P2 Evacuate & backfill with Argon (3x) P1->P2 P2->P3 P4 Heat at 90°C for 12h P3->P4 P5 Monitor by TLC/LC-MS P4->P5 W1 Cool to RT, dilute with Ethyl Acetate P5->W1 W2 Wash with H₂O & Brine W1->W2 W3 Dry over Na₂SO₄ W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify via column chromatography W4->W5

Caption: Suzuki Coupling Workflow.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[14]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the formation of a C-N bond, coupling the building block with a secondary amine.

Objective: To synthesize N-Alkyl-(4-(alkylamino)pyridin-2-yl)methanamine.

Workflow Diagram:

cluster_materials Materials cluster_procedure Procedure cluster_workup Workup & Purification A This compound (1.0 eq) P2 Add Toluene and This compound A->P2 B Secondary Amine (1.2 eq) P3 Add secondary amine via syringe B->P3 C Pd₂(dba)₃ (1-2 mol%) P1 Combine Pd₂(dba)₃, Xantphos & NaOtBu in glovebox C->P1 D Xantphos (2-4 mol%) D->P1 E NaOtBu (1.4 eq) E->P1 F Toluene (anhydrous) F->P2 P1->P2 P2->P3 P4 Seal tube & heat at 100°C for 16h P3->P4 W1 Cool to RT, dilute with Ethyl Acetate P4->W1 W2 Filter through Celite W1->W2 W3 Wash filtrate with H₂O & Brine W2->W3 W4 Dry over MgSO₄ W3->W4 W5 Concentrate & purify via column chromatography W4->W5 cluster_pocket Hypothetical Kinase Binding Pocket cluster_ligands Ligand Orientation hinge Hinge Region (H-Bond Acceptor) pocket Hydrophobic Pocket solvent Solvent-Exposed Region L1 Py-N L1->hinge (4-Br-2-CH₂NH₂) Py-N H-bonds L2 Py-N R1 CH₂NH-R R1->pocket R-group explores hydrophobic pocket L2->hinge L3 Py-N R2 R-Group R2->solvent R-group from C4 points to solvent L3->hinge (2-Br-4-CH₂NH₂) Py-N H-bonds R3 CH₂NH-R R3->solvent R-group from C4 points to solvent

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of (4-Bromopyridin-2-YL)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for designing compounds that can interact with a wide range of biological targets. (4-Bromopyridin-2-YL)methanamine serves as a strategic starting point for chemical synthesis due to its multiple reactive sites: the bromine atom allows for cross-coupling reactions, while the amine group provides a point for derivatization.[3] This guide presents a comparative analysis of the biological activities of novel this compound analogs, offering a framework for their systematic screening against key therapeutic targets. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents through validated in vitro assays.

Rationale for Analog Screening: Probing the Structure-Activity Relationship (SAR)

The central tenet of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. By synthesizing analogs of a parent compound—in this case, this compound—and systematically evaluating their effects, we can elucidate the Structure-Activity Relationship (SAR). This process involves introducing various functional groups at different positions on the molecule to modulate properties such as potency, selectivity, and pharmacokinetic profile. The insights gained from SAR studies are crucial for optimizing lead compounds into viable drug candidates.

SAR_Concept cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Optimization Cycle Parent This compound (Parent Compound) Analogs Analog Library (Systematic Modifications) Parent->Analogs Chemical Synthesis Screening High-Throughput Screening (In Vitro Assays) Analogs->Screening Data Activity Data (e.g., IC50, MIC) Screening->Data SAR SAR Analysis (Identify Key Moieties) Data->SAR Structure-Activity Relationship Optimized Optimized Lead Compound SAR->Optimized Optimized->Parent Iterative Design

Caption: Conceptual workflow for Structure-Activity Relationship (SAR) studies.

Comparative Biological Activity of Representative Analogs

To illustrate the screening process, we present hypothetical yet plausible data for a series of this compound analogs. These analogs feature modifications at the R1 and R2 positions, and their activities are compared against established reference drugs.

Compound IDR1 (Substitution on Pyridine Ring)R2 (Substitution on Amine)Anticancer (MCF-7) IC₅₀ (µM)Antimicrobial (E. coli) MIC (µg/mL)Anti-inflammatory (% Inhibition of Albumin Denaturation @ 100 µg/mL)
Parent 4-Bromo-H> 10012835.2%
Analog-1 4-Phenyl-H15.66448.9%
Analog-2 4-Bromo-Benzoyl45.2> 25675.4%
Analog-3 4-Phenyl-Benzoyl5.812882.1%
Doxorubicin (Reference)(Reference)0.9N/AN/A
Ciprofloxacin (Reference)(Reference)N/A2N/A
Diclofenac (Reference)(Reference)N/AN/A92.5%

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to showcase a typical comparative analysis.

Experimental Workflow and Key Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following diagram outlines a general workflow for screening a new chemical library, followed by detailed, step-by-step methodologies for the key assays.

Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Confirmatory Assays start Start: Analog Library Synthesis prep Compound Preparation (Stock Solutions in DMSO) start->prep screen_cancer Anticancer Assay (e.g., MTT on MCF-7) prep->screen_cancer screen_ab Antimicrobial Assay (e.g., Broth Microdilution) prep->screen_ab screen_inflam Anti-inflammatory Assay (e.g., Albumin Denaturation) prep->screen_inflam hit_id Hit Identification (Compounds meeting activity criteria) screen_cancer->hit_id screen_ab->hit_id screen_inflam->hit_id dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response Active 'Hits' selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) selectivity->mechanism lead_select Lead Compound Selection mechanism->lead_select

Caption: General experimental workflow for biological activity screening.

In Vitro Anticancer Cytotoxicity: The MTT Assay

This colorimetric assay is a cornerstone for preliminary anticancer screening, assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Principle: Metabolically active cells utilize the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast adenocarcinoma).

    • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).

    • 96-well microtiter plates.

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test analogs and reference drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

  • Materials:

    • Bacterial strain (e.g., Escherichia coli ATCC 25922).

    • Mueller-Hinton Broth (MHB).

    • Sterile 96-well U-bottom plates.

    • Resazurin solution (optional, for colorimetric reading).[7]

  • Protocol:

    • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a stock solution of the test compounds in DMSO and add 50 µL of the highest concentration to the first column, creating a 1:2 dilution. Serially dilute this across the plate by transferring 50 µL from one well to the next.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no turbidity (visible growth).[8]

  • Data Analysis:

    • The MIC value is reported in µg/mL. Lower MIC values indicate higher antimicrobial potency.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[9] This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of protein, typically bovine serum albumin (BSA), as a model for its anti-inflammatory potential.

  • Principle: When subjected to heat, albumin undergoes denaturation, leading to an increase in turbidity. Anti-inflammatory drugs can stabilize the protein, preventing this denaturation.

  • Materials:

    • Bovine Serum Albumin (BSA), 1% solution.

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • Reference drug (e.g., Diclofenac sodium).

  • Protocol:

    • Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds (e.g., 50, 100, 200 µg/mL).

    • Control and Standard: Prepare a control tube containing BSA and PBS but no test compound. Prepare a standard set with Diclofenac.

    • Incubation: Incubate all tubes at 37°C for 20 minutes.

    • Heat Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.

    • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

    • Higher percentage inhibition indicates greater anti-inflammatory activity.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that control growth, proliferation, and survival.[1] An overactive signaling pathway, such as the one depicted below, is a common hallmark of cancer. Analogs of this compound could potentially bind to the ATP-binding pocket of a kinase like VEGFR-2, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signal.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase_Domain Kinase Domain Receptor->Kinase_Domain ATP ATP ATP->Kinase_Domain Downstream Downstream Signaling Proteins Kinase_Domain->Downstream Phosphorylation Phospho_Downstream Phosphorylated (Active) Proteins Kinase_Domain->Phospho_Downstream Proliferation Gene Transcription (Cell Proliferation, Angiogenesis) Phospho_Downstream->Proliferation Analog Analog Compound Block Inhibition Analog->Block Block->Kinase_Domain

Caption: Hypothetical inhibition of a kinase signaling pathway by an analog.

Conclusion

This guide provides a comprehensive framework for the biological activity screening of this compound analogs. By employing a systematic approach that combines targeted synthesis with a battery of robust in vitro assays, researchers can effectively probe the structure-activity relationships within this promising class of compounds. The methodologies detailed herein for anticancer, antimicrobial, and anti-inflammatory evaluation serve as a validated starting point for identifying lead candidates with therapeutic potential. The true power of this approach lies in its iterative nature: the data from each screening round informs the design of the next generation of analogs, progressively optimizing for potency, selectivity, and drug-like properties.

References

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI.
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Bioassays for anticancer activities. (n.d.). Semantic Scholar.
  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (n.d.). Semantic Scholar.
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  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput. (2006). SciSpace.
  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum - ASM Journals.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate.
  • Clinically-used pyridine-containing compounds. (n.d.). ResearchGate.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). J Enzyme Inhib Med Chem.
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research.
  • The Strategic Importance of this compound in Chemical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Senior Application Scientist's Guide to the Synthesis of (4-Bromopyridin-2-YL)methanamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromopyridin-2-YL)methanamine is a pivotal building block in contemporary chemical manufacturing, particularly within the pharmaceutical and agrochemical sectors.[1] Its structural arrangement, featuring a reactive bromine atom ideal for cross-coupling reactions and a primary amine for derivatization, makes it a highly versatile intermediate.[1] The selection of a synthetic route for such a key intermediate is a critical decision that directly influences process efficiency, scalability, purity of the final product, and overall manufacturing cost.

This guide provides an in-depth, comparative analysis of three distinct and viable synthetic routes to this compound. As your Senior Application Scientist, my objective is not merely to present protocols but to dissect the underlying chemistry, weigh the practical and economic variables of each pathway, and empower you—the researcher, scientist, or drug development professional—to make an informed, strategic decision tailored to your specific project goals, whether they be lab-scale purity, process safety, or industrial-scale cost-effectiveness.

We will explore the following strategic approaches:

  • Route 1: Reduction of 4-Bromopicolinonitrile

  • Route 2: Gabriel Synthesis from 2-Methyl-4-bromopyridine

  • Route 3: Hofmann Rearrangement of 4-Bromopicolinamide

Each route will be evaluated on its merits concerning yield, cost of raw materials, operational complexity, safety, and scalability.

Route 1: Synthesis via Reduction of 4-Bromopicolinonitrile

Strategy Overview: This is arguably the most direct approach. The synthesis hinges on the chemical reduction of a nitrile group to a primary amine. 4-Bromopicolinonitrile serves as a stable and commercially available precursor, making this a convergent and attractive pathway.[2][3] The choice of reducing agent is the critical variable, dictating cost, safety protocols, and waste streams.

Experimental Workflow Diagram:

start 4-Bromopicolinonitrile reduction Nitrile Reduction start->reduction reductant Reducing Agent (e.g., LiAlH4 in THF or H2, Raney Ni in MeOH) reductant->reduction workup Aqueous Workup & Purification reduction->workup product This compound workup->product

Caption: Workflow for the reduction of 4-bromopicolinonitrile.

Detailed Protocol (Catalytic Hydrogenation):

  • Setup: To a hydrogenation vessel, add 4-bromopicolinonitrile (1.0 eq.), methanol (approx. 10-15 volumes), and Raney Nickel (5-10% w/w, as a slurry in water).

  • Reaction: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or crystallization if necessary.

Cost-Benefit Analysis:

MetricAnalysis
Starting Materials Cost Moderate. 4-Bromopicolinonitrile is commercially available but can be a significant cost driver.[2][3][4]
Reagent Cost Low to High. Catalytic hydrogenation (H₂, Raney Ni) is inexpensive and ideal for scale-up. In contrast, stoichiometric hydride reagents like LiAlH₄ are more expensive and present greater handling challenges.
Yield & Purity High. This route typically provides good to excellent yields (80-95%) with high purity, especially with catalytic hydrogenation which is a very clean conversion.
Scalability Excellent. Catalytic hydrogenation is a well-established industrial process. The use of LiAlH₄ is less scalable due to safety and workup considerations.
Safety & Environment Favorable (Hydrogenation). Hydrogen gas requires specialized equipment but is environmentally benign. Raney Nickel is pyrophoric. LiAlH₄ involves highly exothermic quenching and generates significant waste.
Pros Direct, high-yielding, and highly scalable with the right choice of reductant.
Cons The cost of the nitrile precursor can be high. Use of LiAlH₄ poses safety and waste challenges.

Expert Insights: The choice between catalytic hydrogenation and a chemical hydride is a classic process development decision. For large-scale manufacturing, developing a robust hydrogenation process is almost always preferable due to lower cost, reduced waste, and simpler product isolation. For lab-scale synthesis, the convenience of LiAlH₄ or other borane reagents may be favored, but requires stringent safety precautions during the aqueous workup.

Route 2: Gabriel Synthesis via a Halomethyl Intermediate

Strategy Overview: This classical method builds the primary amine by leveraging the robust nucleophilicity of potassium phthalimide, followed by deprotection.[5][6][7] This strategy elegantly circumvents the common problem of over-alkylation that plagues direct amination with ammonia. The key precursor, 2-(bromomethyl)-4-bromopyridine, is typically generated in situ from the more stable and commercially available 2-methyl-4-bromopyridine.[8][9]

Experimental Workflow Diagram:

start 2-Methyl-4-bromopyridine bromination Radical Bromination (NBS, AIBN) start->bromination intermediate 2-(Bromomethyl)- 4-bromopyridine bromination->intermediate gabriel Gabriel Synthesis (Potassium Phthalimide) intermediate->gabriel phthalimide_adduct N-Alkylphthalimide Intermediate gabriel->phthalimide_adduct deprotection Hydrazinolysis (Hydrazine Hydrate) phthalimide_adduct->deprotection product This compound deprotection->product

Caption: Workflow for the Gabriel synthesis pathway.

Detailed Protocol:

  • Bromination: In a flask protected from light, dissolve 2-methyl-4-bromopyridine (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a radical initiator like AIBN (0.05 eq.) in an inert solvent like CCl₄ or acetonitrile. Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS). Cool the reaction, filter off the succinimide, and use the crude 2-(bromomethyl)-4-bromopyridine solution directly in the next step.

  • Gabriel Reaction: Add potassium phthalimide (1.2 eq.) to the crude solution from the previous step. Heat the mixture to reflux for 4-6 hours. The formation of the N-alkylated phthalimide can be monitored by TLC.

  • Hydrazinolysis (Ing-Manske Procedure): Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 eq.) and reflux for 4-8 hours.[7][10] A thick precipitate of phthalhydrazide will form.

  • Isolation: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. The filtrate contains the desired product. Acidify the filtrate with HCl to precipitate the product as a hydrochloride salt, or perform an extraction followed by distillation/chromatography for the free base.

Cost-Benefit Analysis:

MetricAnalysis
Starting Materials Cost Low to Moderate. 2-Methyl-4-bromopyridine is generally more affordable than the corresponding nitrile. Phthalimide and NBS are inexpensive bulk reagents.
Reagent Cost Low. Reagents for all steps (NBS, AIBN, phthalimide, hydrazine) are cost-effective.
Yield & Purity Good to High. While a multi-step process, each step is typically high-yielding. The final product is often very pure as the Gabriel synthesis specifically produces primary amines.[7]
Scalability Good. All steps are scalable, though the radical bromination requires good thermal control and light protection. The filtration of phthalhydrazide can be cumbersome on a very large scale.
Safety & Environment Moderate Concern. Solvents like CCl₄ are to be avoided (acetonitrile is a better choice). Hydrazine is a known carcinogen and requires careful handling. The process generates stoichiometric amounts of succinimide and phthalhydrazide waste.
Pros Reliable and clean synthesis of a primary amine, avoiding over-alkylation. Starts from a cheaper precursor.
Cons Multi-step process increases operational time. Use of toxic hydrazine for deprotection.

Expert Insights: The Gabriel synthesis is a cornerstone of amine synthesis for a reason: it is exceptionally reliable.[11] The key to a successful process is the first step; the radical bromination must be selective for the benzylic position without affecting the pyridine ring. The use of the Ing-Manske procedure with hydrazine is far superior to acidic or basic hydrolysis for cleaving the phthalimide, as it proceeds under milder, neutral conditions, preserving other functional groups.[10]

Route 3: Hofmann Rearrangement of 4-Bromopicolinamide

Strategy Overview: The Hofmann rearrangement is a classic transformation that converts a primary amide into a primary amine with one fewer carbon atom.[12][13] This route involves the treatment of 4-bromopicolinamide with bromine in a strong base. The reaction proceeds through an isocyanate intermediate which is hydrolyzed in situ to the final amine product.[14][15]

Experimental Workflow Diagram:

start 4-Bromopicolinamide rearrangement Hofmann Rearrangement start->rearrangement reagents Br₂ + NaOH(aq) reagents->rearrangement intermediate Isocyanate Intermediate (In situ) rearrangement->intermediate hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Hofmann rearrangement pathway.

Detailed Protocol:

  • Preparation of Hypobromite: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq.) to a stirred, cold aqueous solution of sodium hydroxide (4.0 eq.).

  • Amide Addition: Add a solution or slurry of 4-bromopicolinamide (1.0 eq.) in water to the cold hypobromite solution, ensuring the temperature remains low (0-5 °C).

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 50-70 °C. The reaction progress can be monitored by the disappearance of the amide starting material.

  • Isolation: Once the reaction is complete, cool the mixture. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then dried and concentrated. Purification is typically achieved via distillation or chromatography.

Cost-Benefit Analysis:

MetricAnalysis
Starting Materials Cost High. 4-Bromopicolinamide is not as readily available as the nitrile or methyl precursors and may need to be synthesized from the corresponding carboxylic acid or ester, adding steps and cost.
Reagent Cost Low. Bromine and sodium hydroxide are inexpensive commodity chemicals.
Yield & Purity Moderate to Good. Yields for the Hofmann rearrangement can be variable (50-80%) and depend heavily on careful control of reaction conditions. Purity can be good, but side reactions are possible.
Scalability Moderate. The reaction is exothermic and involves handling elemental bromine, which poses challenges for large-scale operations. The in situ formation of the hypobromite requires strict temperature control.
Safety & Environment High Concern. Elemental bromine is highly corrosive, toxic, and requires specialized handling procedures. The reaction generates significant saline wastewater.
Pros Utilizes inexpensive reagents. Can be a short route if the amide is readily available.
Cons Starting material is often expensive or requires separate synthesis. Use of hazardous elemental bromine. Yields can be inconsistent. The process is atom-uneconomical due to the loss of a carbon atom as CO₂.

Expert Insights: The Hofmann rearrangement is a powerful tool but is often less favored in modern process chemistry compared to more atom-economical and safer alternatives. Its primary advantage lies in situations where the amide precursor is readily available as a downstream product of another process. The key to success is meticulous temperature control during the formation of the N-bromoamide intermediate and its subsequent rearrangement.[15]

Comparative Summary and Recommendation

FeatureRoute 1: Nitrile ReductionRoute 2: Gabriel SynthesisRoute 3: Hofmann Rearrangement
Number of Steps 1 (from nitrile)2-3 (from methyl-pyridine)1 (from amide)
Overall Yield High (80-95%)Good (70-85%)Moderate (50-80%)
Precursor Cost Moderate-HighLow-ModerateHigh
Reagent Hazards H₂ gas (flammable), LiAlH₄ (pyrophoric)NBS (irritant), Hydrazine (toxic)Bromine (highly corrosive, toxic)
Scalability ExcellentGoodModerate
Atom Economy ExcellentGoodPoor
Best For... Large-scale, cost-driven production.High-purity, lab/kilo-scale synthesis.Scenarios with readily available amide.

Decision Logic Diagram:

start Project Goal? q1 Priority: Lowest Cost & Highest Scalability? start->q1 Industrial Production q2 Priority: Highest Purity & Reliability? start->q2 R&D / Kilo Lab q3 Constraint: Amide Precursor is a Readily Available Starting Material? start->q3 Special Case q1->q2 No r1 Route 1: Nitrile Reduction (Catalytic Hydrogenation) q1->r1 Yes q2->q3 No r2 Route 2: Gabriel Synthesis q2->r2 Yes r3 Route 3: Hofmann Rearrangement q3->r3 Yes

Caption: Decision matrix for selecting the optimal synthetic route.

Final Recommendation

For the majority of applications, from discovery chemistry to early-stage process development, Route 2 (Gabriel Synthesis) offers the best balance of reliability, precursor cost, and final product purity. It is a robust and well-understood pathway that consistently delivers high-quality material.

For industrial-scale manufacturing where cost per kilogram is the paramount concern, Route 1 (Nitrile Reduction) via catalytic hydrogenation is the superior choice. The initial investment in developing a safe hydrogenation process is offset by the high throughput, excellent yield, low reagent cost, and minimal environmental impact, making it the most economically viable option for bulk production.

Route 3 (Hofmann Rearrangement) should be considered an opportunistic or niche pathway, best employed only when the 4-bromopicolinamide precursor is significantly cheaper or more accessible than the alternatives. The inherent safety risks and lower atom economy make it less attractive for general-purpose synthesis.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing.
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  • Alfa Chemistry. (n.d.). CAS 62150-45-2 4-Bromopicolinonitrile.
  • AK Scientific, Inc. (n.d.). 62150-45-2 4-Bromopicolinonitrile.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Cenmed Enterprises. (n.d.). This compound.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

Performance Showdown: A Comparative Guide to Palladium Catalysts for the Coupling of (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. (4-Bromopyridin-2-YL)methanamine is a particularly valuable building block, offering multiple reaction sites for molecular elaboration. The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the presence of the pyridine nitrogen and the primary amine can pose significant challenges, including catalyst inhibition and undesired side reactions.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of palladium catalyst performance for the coupling of this compound and structurally related bromopyridines. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key transformations, empowering you to select the optimal catalytic system for your synthetic goals.

The Challenge of Pyridine Ligation in Palladium Catalysis

The lone pair of electrons on the pyridine nitrogen can readily coordinate to the palladium center, potentially leading to catalyst deactivation or interference with the catalytic cycle.[1] This is a critical consideration when selecting a catalyst system for the coupling of this compound. Modern catalyst design has addressed this challenge through the development of sterically hindered and electron-rich ligands that promote the desired reductive elimination step and minimize catalyst inhibition.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. For the coupling of this compound with boronic acids, the choice of ligand is paramount to achieving high yields.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

While direct comparative studies on this compound are limited, data from related 4-halopyridine systems provide valuable insights. Traditional catalysts like Pd(PPh₃)₄ can be effective, but more advanced systems often offer superior performance, especially with challenging substrates.[1]

Catalyst System4-Halopyridine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene/H₂O1001285[1]
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane1001692[1]
Pd(OAc)₂ / SPhos6-Bromopyridin-3-amineK₃PO₄Toluene100-High[2]
Pd(OAc)₂ / XPhos2-Bromo-6-methylpyridineK₃PO₄Dioxane/H₂O606High[3]

Expert Insight: For substrates like this compound, which contains both a pyridine nitrogen and a primary amine, ligands from the Buchwald family, such as SPhos and XPhos, are often superior. Their steric bulk and electron-donating properties help to stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step, leading to higher yields and faster reaction times.[4]

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[2]

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.[2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Anhydrous Toluene B->C D Heat to 100 °C under Argon C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, & Concentrate G->H I Column Chromatography H->I Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]+X- ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)L_n(NR'R'') ArPdAmine->ArPdAmido Deprotonation HXBase [H-Base]+X- ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

Sources

A Comparative Guide to Computational Modeling of (4-Bromopyridin-2-YL)methanamine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromopyridin-2-YL)methanamine is a versatile heterocyclic building block of significant strategic importance in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine core, a reactive bromine substituent, and a primary amine, presents multiple avenues for synthetic modification. A thorough understanding of its reaction mechanisms is paramount for designing efficient synthetic routes, optimizing reaction conditions, and predicting potential side products. This guide provides an in-depth comparison of computational modeling strategies to elucidate the reactivity of this key intermediate. We will explore dominant reaction pathways, detail a step-by-step protocol for modeling a palladium-catalyzed cross-coupling reaction using Density Functional Theory (DFT), and compare it with alternative mechanistic pathways, grounding our discussion in established experimental principles.

Key Reactive Sites and Potential Mechanistic Pathways

The reactivity of this compound is governed by three primary functional regions: the C-Br bond at the 4-position, the nucleophilic aminomethyl group at the 2-position, and the pyridine nitrogen atom. This arrangement allows for several distinct classes of reactions.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal handle for transformations like the Buchwald-Hartwig amination (C-N bond formation) and the Suzuki-Miyaura coupling (C-C bond formation).[3][4] These reactions are cornerstones of modern synthesis for constructing complex molecular architectures.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 4-position (para to the nitrogen) for nucleophilic attack, potentially leading to the displacement of the bromide ion.[5]

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized, typically with reagents like m-CPBA or H₂O₂, to form a pyridine N-oxide.[6][7] This modification significantly alters the electronic properties and reactivity of the ring, often enhancing its susceptibility to both electrophilic and nucleophilic attack at the 2- and 4-positions.[6][8]

G cluster_molecule This compound cluster_reactions Potential Reaction Pathways mol Molecule Structure buchwald Buchwald-Hartwig Amination (C-N Coupling) mol->buchwald C4-Br site suzuki Suzuki-Miyaura Coupling (C-C Coupling) mol->suzuki C4-Br site snar SNAr (Nucleophilic Substitution) mol->snar C4-Br site n_ox N-Oxidation mol->n_ox Pyridine N site

Caption: Key reactive sites on this compound and its primary reaction pathways.

Computational Modeling: A Comparative Framework

Quantum chemical calculations provide a powerful lens to investigate reaction mechanisms at the molecular level.[9] Among the available methods, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for the systems discussed herein, making it the workhorse for mechanistic organic chemistry.[10]

The choice of the functional and basis set is critical and directly impacts the accuracy of the results. Functionals are approximations of the exchange-correlation energy, while basis sets are sets of mathematical functions used to build molecular orbitals.

Method/FunctionalBasis SetTypical ApplicationStrengths & Weaknesses
B3LYP 6-31G(d) or 6-311+G(d,p)Geometry optimizations, frequency calculations, general purpose.Strength: Well-benchmarked and widely used. Weakness: May underestimate reaction barriers involving dispersion forces.
M06-2X 6-311+G(d,p) or cc-pVTZTransition state energies, non-covalent interactions.Strength: Generally provides more accurate barrier heights and thermochemistry for organic reactions.[11] Weakness: More computationally expensive than B3LYP.
MP2 cc-pVTZHigh-accuracy energy calculations for smaller systems.Strength: Accurately captures electron correlation. Weakness: Computationally demanding; scales poorly with system size.[12]

For the study of palladium-catalyzed reactions, the M06-2X functional is often preferred for its superior performance in calculating activation energies, while B3LYP remains a robust choice for initial geometry optimizations.[11]

Case Study: Modeling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] We will use it as a case study to demonstrate a complete computational workflow. The mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][15]

Reference Experimental Protocol

To ground our computational model, we reference a standard experimental procedure for the amination of a similar bromopyridine substrate.[16]

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).

  • This compound and the coupling amine partner are added, followed by an anhydrous solvent (e.g., toluene).

  • The mixture is heated (typically 80-110 °C) with vigorous stirring and monitored by LC-MS or GC-MS until completion.

  • The reaction is quenched, and the product is isolated via extraction and purified by column chromatography.

Detailed Computational Protocol (DFT)

This protocol outlines the steps to calculate the potential energy surface for the Buchwald-Hartwig amination.

G start 1. System Setup (Build Reactants, Catalyst, Ligand) opt 2. Geometry Optimization (Find Energy Minima) start->opt ts 3. Transition State (TS) Search (Locate Energy Barriers) opt->ts freq 4. Frequency Calculation (Confirm Minima/TS & Get Free Energy) ts->freq irc 5. IRC Calculation (Verify TS Connectivity) freq->irc profile 6. Construct Energy Profile (Visualize Reaction Pathway) irc->profile

Caption: A typical DFT workflow for elucidating a reaction mechanism.

Step 1: System Setup & Geometry Optimization

  • Action: Build 3D structures of all relevant species: the Pd(0) catalyst complexed with its ligand, the aryl halide (this compound), the amine nucleophile, and the base.

  • Causality: The initial structures must be chemically reasonable. Geometry optimization is performed to find the lowest energy conformation (a minimum on the potential energy surface) for each molecule.

  • Method: DFT with a functional like B3LYP and a basis set such as 6-31G(d) is sufficient for initial optimizations.

Step 2: Locating Transition States (TS)

  • Action: Identify the transition state structure for each elementary step (oxidative addition, reductive elimination, etc.). This is the highest point on the lowest energy path connecting reactants and products for that step.

  • Causality: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), which governs the reaction rate. The highest overall barrier identifies the rate-determining step.

  • Method: Use a TS optimization algorithm (e.g., Berny optimization in Gaussian) starting from an estimated guess of the TS geometry. More robust methods like QST2 or QST3 can also be used. A higher-level functional/basis set (e.g., M06-2X/6-311+G(d,p)) is recommended for accurate barrier heights.

Step 3: Frequency & IRC Calculations

  • Action: Perform a frequency calculation on all optimized structures (minima and transition states). For each TS, run an Intrinsic Reaction Coordinate (IRC) calculation.

  • Causality (Self-Validation): This step is crucial for validating the nature of the stationary points. A true minimum will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The IRC calculation confirms that the TS correctly connects the intended reactant and product.

Step 4: Constructing the Catalytic Cycle Energy Profile

  • Action: Combine the Gibbs free energies of all intermediates and transition states into a single reaction coordinate diagram.

  • Causality: This visual profile provides a complete thermodynamic and kinetic picture of the catalytic cycle, clearly showing the feasibility of each step and identifying the kinetic bottleneck.

G pd0 Pd(0)L2 pd_complex [Pd(II)(Ar)(X)] Complex pd0->pd_complex Oxidative Addition (Ar-X) amido_complex [Pd(II)(Ar)(NR2)] Complex pd_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-NR2)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparison with the Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed coupling that would compete for the C4-Br site on our substrate, reacting with a boronic acid instead of an amine.[4] A similar computational approach can be used to model its mechanism, which involves oxidative addition, transmetalation, and reductive elimination.[17][18]

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Coupling Partners Aryl Halide + AmineAryl Halide + Boronic Acid/Ester
Bond Formed C-NC-C
Key Mechanistic Step Amine coordination & deprotonationTransmetalation
Typical Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Typically carbonates or phosphates (e.g., K₂CO₃, K₃PO₄)
Rate-Determining Step Often reductive elimination or oxidative addition.Often transmetalation or oxidative addition.
Computational Focus Modeling the Pd-amido complex formation.Modeling the base-assisted transmetalation step, which can be complex.[17]

By calculating the activation free energy (ΔG‡) for the rate-determining step of both pathways, a computational model can predict which reaction is kinetically favored under a given set of conditions (catalyst, ligand, base, solvent).

Conclusion: Integrating Computation and Experiment

Computational modeling, particularly with DFT, is an indispensable tool for modern chemical research. It provides unparalleled insight into complex reaction mechanisms that are often difficult to probe experimentally. For a versatile substrate like this compound, computational studies can predict regioselectivity, compare the feasibility of competing pathways like the Buchwald-Hartwig and Suzuki-Miyaura couplings, and guide the rational selection of reaction conditions to maximize the yield of the desired product. By explaining the causality behind reaction outcomes, these models empower researchers, scientists, and drug development professionals to accelerate innovation and streamline synthetic efforts.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives Source: SpringerLink URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: A DFT Study on Nitro Derivatives of Pyridine Source: ResearchGate URL: [Link]

  • Title: THEORETICAL STUDIES ON HEATS OF FORMATION OF PYRIDINE N-OXIDES USING DENSITY FUNCTIONAL THEORY AND COMPLETE BASIS METHOD Source: World Scientific Publishing URL: [Link]

  • Title: DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron Source: Indian Academy of Sciences URL: [Link]

  • Title: Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides Source: MDPI URL: [Link]

  • Title: DFT analysis of substituent effects on electron-donating efficacy of pyridine Source: ResearchGate URL: [Link]

  • Title: Pyridine N-Oxide-structure Source: ChemTube3D URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: A Simple and Efficient Method for the Preparation of Pyridine N-Oxides Source: ACS Publications URL: [Link]

  • Title: Suzuki–Miyaura coupling revisited: an integrated computational study Source: RSC Publishing URL: [Link]

  • Title: Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura coupling revisited: an integrated computational study Source: R Discovery URL: [Link]

  • Title: The Strategic Importance of this compound in Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Computational discoveries of reaction mechanisms: recent highlights and emerging challenges Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Modeling SN2 and E2 Reaction Pathways and Other Computational Exercises in the Undergraduate Organic Chemistry Laboratory Source: ResearchGate URL: [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Bromopyridin-2-YL)methanamine Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of targets, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immunity signaling pathways. Its role in mediating inflammatory responses through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) positions it as a prime target for a host of autoimmune and inflammatory diseases.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (4-Bromopyridin-2-YL)methanamine derivatives, a promising scaffold for the development of novel IRAK4 inhibitors.

The this compound Scaffold: A Privileged Starting Point

The this compound core represents a versatile and strategic starting point for the design of kinase inhibitors. This aminopyridine structure is a well-established hinge-binding motif, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, a fundamental requirement for potent inhibition. The bromine atom at the 4-position of the pyridine ring offers a valuable vector for synthetic elaboration through various cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. Furthermore, the methanamine substituent at the 2-position provides an additional point for diversification, enabling the introduction of moieties that can interact with other regions of the ATP-binding pocket to enhance potency and selectivity.

Unraveling the Structure-Activity Landscape for IRAK4 Inhibition

While specific SAR studies focused exclusively on the this compound scaffold remain an area of active investigation, extensive research on related aminopyrimidine and imidazopyridine inhibitors of IRAK4 provides a robust framework for understanding the key structural determinants of activity.[1][2] By analyzing these analogous series, we can extrapolate critical SAR insights applicable to the design of novel this compound-based inhibitors.

A pivotal discovery in the development of aminopyrimidine-based IRAK4 inhibitors was the identification of a novel binding mode for a pyrimidin-4-one chemotype, which demonstrated significant improvements in potency and selectivity over the initial aminopyrimidine hits.[1] This highlights the profound impact that subtle modifications to the core scaffold can have on biological activity.

Key Interaction Points and SAR Observations

The ATP-binding site of IRAK4 presents a unique landscape for inhibitor design, characterized by a tyrosine gatekeeper residue (Tyr262), which is uncommon among kinases.[2] This feature can be exploited to achieve selectivity over other kinases that possess bulkier gatekeeper residues.

1. Hinge Binding: The aminopyridine nitrogen and the exocyclic amine are critical for forming two key hydrogen bonds with the hinge region of IRAK4, typically with the backbone amide of Met265 and the carbonyl of Val263.[3] Maintaining this interaction is paramount for potent inhibition.

2. R1 Group (Modifications at the 4-position of the Pyridine Ring): The bromine atom serves as a handle for introducing various substituents via Suzuki or other cross-coupling reactions.

  • Aryl and Heteroaryl Groups: Introduction of small, planar aromatic or heteroaromatic rings at this position can lead to favorable π-stacking interactions with the tyrosine gatekeeper. The nature and substitution pattern of these rings can significantly impact potency and selectivity. Electron-withdrawing groups on these appended rings are often beneficial.

  • Lipophilicity and Solubility: The choice of the R1 group has a profound effect on the physicochemical properties of the molecule. A careful balance must be struck between increasing lipophilicity to enhance potency and maintaining sufficient aqueous solubility for favorable pharmacokinetics.

3. R2 Group (Modifications of the Methanamine Moiety): The primary amine of the methanamine group offers a convenient point for derivatization, typically through amide bond formation.

  • Amide Substituents: Acylation of the amine with various carboxylic acids allows for the exploration of interactions in the solvent-exposed region of the ATP pocket. Bulky or flexible substituents can be introduced to probe for additional binding interactions.

  • Cyclic Amines: Incorporation of the nitrogen into a cyclic system, such as a piperidine or morpholine, can improve metabolic stability and modulate solubility.

The following table summarizes the extrapolated SAR for this compound derivatives based on data from analogous IRAK4 inhibitor series.

Modification SiteStructural ChangeEffect on IRAK4 InhibitionRationale
Pyridine Ring Replacement with PyrimidinePotentially increased potencyEnhanced hinge-binding interactions and access to novel binding modes.[1]
4-Position (R1) Small, electron-deficient aryl/heteroaryl groupsIncreased potencyFavorable π-stacking with Tyr262 gatekeeper.
Bulky alkyl groupsDecreased potencySteric hindrance with the gatekeeper residue.
2-Methanamine (R2) Acylation with tailored carboxylic acidsPotency modulationProbing solvent-exposed region for additional interactions.
Incorporation into aza-cyclic systemsImproved PK propertiesIncreased metabolic stability and modulated solubility.

Experimental Protocols

Representative Synthesis of a (4-Aryl-pyridin-2-YL)methanamine Derivative

This protocol outlines a general synthetic route for the derivatization of the this compound scaffold, a common strategy in medicinal chemistry for exploring SAR.

Scheme 1: Synthesis of a (4-Aryl-pyridin-2-YL)methanamine Derivative

Caption: General Suzuki coupling reaction for the arylation of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) is added the desired arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12-16 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (4-Aryl-pyridin-2-YL)methanamine derivative.

IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay is a common method for determining the potency of inhibitors against IRAK4. It is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.

Experimental Workflow:

Kinase_Assay_Workflow A Prepare 3X solutions of: - Test Compound - IRAK4/Eu-antibody mixture - Fluorescent Tracer B Dispense 5 µL of each solution into a 384-well plate A->B C Incubate at room temperature for 1 hour B->C D Read FRET signal on a plate reader C->D E Calculate IC50 values D->E

Sources

Safety Operating Guide

Proper Disposal of (4-Bromopyridin-2-YL)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of (4-Bromopyridin-2-YL)methanamine is a critical component of laboratory safety and environmental stewardship. As a halogenated pyridine derivative, this compound presents specific chemical hazards that demand a structured and compliant disposal pathway. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste, from the point of generation to its final disposition, ensuring the safety of personnel and adherence to regulatory standards.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.

Core Principle: The causality behind treating this compound as hazardous stems from its chemical structure: a pyridine ring substituted with both a bromine atom and an aminomethyl group. Halogenated organic compounds are often toxic and persistent, while aromatic amines can have their own toxicological profiles. Therefore, a conservative approach, assuming significant hazard, is a cornerstone of safe laboratory practice.

Immediate Safety and Handling Precautions

All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Requirements:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[2][3][4]Provides comprehensive protection against splashes and accidental contact with the face and eyes.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber are recommended).[1][2]Creates a necessary barrier to prevent dermal absorption. Gloves should be inspected before use and changed regularly or immediately upon contamination.[3]
Body Protection A standard laboratory coat, worn fully buttoned.Protects clothing and skin from potential contamination.
Respiratory Protection Not generally required if work is performed within a certified chemical fume hood.A fume hood provides adequate ventilation and containment.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The primary and only recommended method for the disposal of this compound is through a licensed and accredited hazardous waste disposal contractor.[5][6] In-laboratory chemical treatment or neutralization is strongly discouraged due to the risk of creating unknown, potentially more hazardous byproducts.

The following protocol details the standard operating procedure for preparing this chemical waste for professional disposal.

Step 1: Waste Identification and Segregation

The Causality of Segregation: this compound is a halogenated organic compound.[5][6] The presence of bromine fundamentally alters the required disposal method, often necessitating high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases (like hydrogen bromide).[7] Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and complexity.[8]

  • Identify the Waste Stream: Clearly identify all waste materials containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Contaminated PPE (e.g., gloves).

    • Materials used for spill cleanup.

  • Segregate as Halogenated Waste: This waste must be collected in a container specifically designated for "Halogenated Organic Waste."[5][6][8] Never mix it with non-halogenated solvents or other waste categories.

Step 2: Waste Collection and Containment

The integrity of the waste containment system is a self-validating measure; a proper container prevents leaks and vapor release, thereby protecting both the user and the facility.

  • Solid Waste: Collect pure this compound and contaminated solids (e.g., weighing papers, contaminated gloves) in a robust, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[6][9] The container must be kept securely closed except when actively adding waste.[8]

  • Liquid Waste: For solutions containing the compound, utilize a dedicated, leak-proof, and shatter-resistant waste container clearly marked for "Halogenated Organic Liquid Waste."

  • Filling Capacity: Do not overfill waste containers. A safe maximum is 80% of the container's total volume to allow for vapor expansion and to prevent spills during transport.[6]

Step 3: Proper Labeling and Documentation

Accurate labeling is a cornerstone of regulatory compliance and ensures the safety of everyone who will handle the container.

  • Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label must be legible and permanently affixed, including the following information:

    • The words "Hazardous Waste ".[5][6]

    • The full chemical name: This compound . Do not use abbreviations or chemical formulas.[8][10]

    • A complete list of all constituents in the container with their approximate percentages.[10]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container.[6]

  • Maintain a Log: For containers accumulating waste over time, keep a detailed log of the contents being added. This documentation is vital for the waste disposal contractor and for regulatory oversight.

Step 4: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from sources of ignition and incompatible materials.

  • Arrange for Pickup: Once the container is full (or if waste generation is complete), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator to arrange for pickup and final disposal by a licensed contractor.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all cleanup materials into a new, designated hazardous waste container and label it appropriately.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside of a chemical fume hood or a large volume):

    • Evacuate the immediate area immediately.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response team or EHS department. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_disposition Final Disposition Start Waste Generation Point (Experiment Conclusion) PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE FumeHood Work Inside a Certified Chemical Fume Hood PPE->FumeHood Identify Step 1: Identify Waste Type (Solid, Liquid, Contaminated Labware) FumeHood->Identify Segregate Step 2: Segregate as 'Halogenated Organic Waste' Identify->Segregate Collect Step 3: Collect in Compatible Container (e.g., HDPE) Segregate->Collect End Disposal by Licensed Hazardous Waste Contractor (High-Temperature Incineration) Segregate->End Causality: Halogenation dictates incineration requirement Label Step 4: Label Container (Full Name, Hazards, Date) Collect->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS ContactEHS->End

Caption: Logical workflow for the safe disposal of this compound.

References

  • BenchChem. (2025). Proper Disposal of 5-Bromo-N-phenylpyridin-3-amine: A Step-by-Step Guide for Laboratory Professionals.
  • AK Scientific, Inc. Safety Data Sheet: (4-Bromopyridin-2-yl)methanol.
  • Google Patents. (2016). CN105347573A - Treatment method for pyridine wastewater.
  • Bag, B. C., Krishnamurthy, S., & Bhattacharjee, C. (2015). Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • Google Patents. (2015). CN105000616A - Method for removing residual pyridine in waste water.
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  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling 1-(4-bromophenyl)pyridin-2(1H)-one.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • BenchChem. (2025). Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals.
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Comprehensive Safety and Handling Guide for (4-Bromopyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (4-Bromopyridin-2-YL)methanamine (CAS No. 865156-50-9). The information herein is synthesized from available safety data for the compound and its structural analogs, ensuring a conservative and robust approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, the compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3][4]

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Given these classifications, a thorough risk assessment must be conducted before any handling of this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]

Summary of Hazards and Recommended Precautions:
Hazard StatementDescriptionRecommended Precautionary Actions
H302 Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and immediately call a POISON CENTER or doctor.[5]
H315 Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[2][4]
H318/H319 Causes serious eye damage/irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
H335 May cause respiratory irritation.Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[6] A face shield should be worn in situations with a higher risk of splashing.[7][8]

  • Hand Protection: Wear impervious gloves, such as nitrile gloves, that have been inspected prior to use.[6][7] For extended operations or when handling larger quantities, double-gloving is recommended.[7][8] Use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[6] Ensure that all skin is covered.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions that may produce aerosols, a NIOSH-approved respirator is necessary.[6][8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6][9]

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Carefully Weigh and Transfer Compound don_ppe->weigh_transfer dissolution Perform Dissolution or Other Manipulations weigh_transfer->dissolution decontaminate Decontaminate Glassware and Surfaces dissolution->decontaminate dispose_waste Dispose of Waste in Designated Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Have a spill kit readily accessible.

    • Verify that an eyewash station and safety shower are nearby and unobstructed.[9][10]

  • Handling:

    • Wear all required PPE before entering the designated handling area.

    • Handle the compound with care to avoid generating dust.[4]

    • If transferring the solid, use appropriate tools and techniques to minimize dispersal.

    • Close the container tightly when not in use.[2][4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

    • Clean and decontaminate all surfaces and equipment used.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[2][7]

    • Carefully sweep or collect the absorbed material into a designated hazardous waste container.[6][7]

    • Clean the spill area with a suitable solvent, followed by soap and water.[7]

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.[6][7]

    • Contact your institution's emergency response team.[7]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3][4][10]

    • If on Skin: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][10]

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][3][4][7]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][11]

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6]

    • Store away from incompatible substances such as strong oxidizing agents.[2]

    • The storage area should be clearly labeled and access restricted to authorized personnel.[7]

  • Disposal:

    • All waste materials containing this compound must be treated as hazardous waste.[7]

    • Dispose of contents and containers in accordance with local, state, and federal regulations.[2][7][11] Do not allow the product to enter drains.[2][6]

References

  • AK Scientific, Inc. Safety Data Sheet: (4-Bromopyridin-2-yl)methanol.

  • Safety Data Sheet. Acros PharmaTech Limited.

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromopyridine.

  • TCI EUROPE N.V. Safety Data Sheet: 4-Bromopyridine Hydrobromide.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromopyridine.

  • Fisher Scientific. Safety Data Sheet: 2-Bromopyridine.

  • AK Scientific, Inc. Safety Data Sheet: (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride.

  • BenchChem. Personal protective equipment for handling 1-(4-bromophenyl)pyridin-2(1H)-one.

  • AK Scientific, Inc. Safety Data Sheet: (5-Bromopyrimidin-4-yl)methanamine.

  • TCI EUROPE N.V. Safety Data Sheet: 4'-Bromomethyl-2-cyanobiphenyl.

  • Sigma-Aldrich. Safety Data Sheet: 2-aminomethylpyridine.

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.

  • Fisher Scientific. Safety Data Sheet: 2-Amino-3-bromopyridine.

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  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3-bromopyridine.

  • BLD Pharm. This compound.

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  • ChemicalBook. (2-Bromopyridin-4-yl)methanamine hydrochloride - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.